Product packaging for Ethyl 4-aminocinnamate(Cat. No.:CAS No. 198195-25-4)

Ethyl 4-aminocinnamate

Cat. No.: B3420638
CAS No.: 198195-25-4
M. Wt: 191.23 g/mol
InChI Key: NRPMBSHHBFFYBF-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ethyl 4-aminocinnamate is a useful research compound. Its molecular formula is C11H13NO2 and its molecular weight is 191.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 191.094628657 g/mol and the complexity rating of the compound is 205. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 44439. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13NO2 B3420638 Ethyl 4-aminocinnamate CAS No. 198195-25-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (E)-3-(4-aminophenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-8H,2,12H2,1H3/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRPMBSHHBFFYBF-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1063691
Record name 2-Propenoic acid, 3-(4-aminophenyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1063691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5048-82-8, 198195-25-4
Record name 2-Propenoic acid, 3-(4-aminophenyl)-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005048828
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 4-aminocinnamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0198195254
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 4-aminocinnamate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44439
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Propenoic acid, 3-(4-aminophenyl)-, ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Propenoic acid, 3-(4-aminophenyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1063691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl p-aminocinnamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.407
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL 4-AMINOCINNAMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E61E38U5S1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Ethyl 4-aminocinnamate synthesis from p-aminocinnamic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Ethyl 4-aminocinnamate from p-Aminocinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive, technically-grounded protocol for the synthesis of this compound, a valuable intermediate in organic and medicinal chemistry.[1] The synthesis is achieved through the Fischer esterification of p-aminocinnamic acid with ethanol, utilizing sulfuric acid as a catalyst. This document elucidates the underlying reaction mechanism, offers a detailed step-by-step experimental workflow, outlines methods for product purification and characterization, and discusses strategies for troubleshooting and optimization. By integrating established chemical principles with practical, field-proven insights, this guide serves as an authoritative resource for researchers aiming to reliably produce high-purity this compound.

Introduction and Strategic Importance

This compound, also known as ethyl p-aminocinnamate, is a derivative of cinnamic acid featuring both an ethyl ester and an amino functional group.[1] Its molecular structure makes it a versatile building block for the synthesis of more complex molecules and pharmacologically active compounds.[1] The presence of the primary amine, the ester, and the alkene moiety allows for a wide range of subsequent chemical modifications. This strategic importance necessitates a robust and reproducible synthetic methodology, which the classic Fischer-Speier esterification provides.

This guide focuses on the direct, acid-catalyzed esterification of p-aminocinnamic acid. This method is favored for its operational simplicity and use of readily available, cost-effective reagents.[2] The primary objective is to equip laboratory professionals with the knowledge to not only execute the synthesis but also to understand the critical parameters that govern reaction efficiency and product purity.

Reaction Principle: The Fischer-Speier Esterification Mechanism

The synthesis of this compound from p-aminocinnamic acid and ethanol is a classic example of Fischer-Speier esterification.[2] This reaction involves the acid-catalyzed nucleophilic acyl substitution of a carboxylic acid with an alcohol.[3][4] The reaction is an equilibrium process, and specific measures must be taken to drive it towards the formation of the desired ester product.[3]

The mechanism proceeds through several distinct steps:

  • Protonation of the Carbonyl Oxygen : The reaction is initiated by the protonation of the carbonyl oxygen of p-aminocinnamic acid by the strong acid catalyst (H₂SO₄).[3][5] This step is crucial as it significantly increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack.[4]

  • Nucleophilic Attack by Ethanol : The nucleophilic oxygen atom of ethanol attacks the activated carbonyl carbon.[3] This results in the formation of a tetrahedral intermediate.[6]

  • Proton Transfer : A proton is transferred from the oxonium ion to one of the hydroxyl groups.[3] This converts the hydroxyl group into a good leaving group (water).[6]

  • Elimination of Water : The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[3]

  • Deprotonation : The protonated ester is deprotonated, typically by the conjugate base of the catalyst or another alcohol molecule, to yield the final this compound product and regenerate the acid catalyst.[3]

Fischer_Esterification_Mechanism Figure 1: Mechanism of Fischer Esterification p_aminocinnamic_acid p-Aminocinnamic Acid (Protonated Amine) activated_carbonyl Activated Carbonyl (Protonated Carbonyl) p_aminocinnamic_acid->activated_carbonyl + H⁺ (Catalyst) tetrahedral_intermediate_1 Tetrahedral Intermediate activated_carbonyl->tetrahedral_intermediate_1 + Ethanol ethanol Ethanol (Nucleophile) proton_transfer Protonated Intermediate tetrahedral_intermediate_1->proton_transfer Proton Transfer water_leaves Protonated Ester proton_transfer->water_leaves - H₂O final_product This compound (Protonated Amine) water_leaves->final_product - H⁺ (Catalyst Regenerated)

Caption: Fischer Esterification Mechanism.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of ethyl p-aminocinnamate.[7] It is designed to be a self-validating system, where successful execution yields a product with verifiable physical and spectral properties.

Materials and Reagents
ReagentFormulaMW ( g/mol )QuantityMoles (approx.)Notes
p-Aminocinnamic AcidC₉H₉NO₂163.1732.6 g0.20Starting material.
Absolute EthanolC₂H₅OH46.07100 parts-Reagent and solvent. Must be anhydrous.[8]
Sulfuric Acid (66°Be)H₂SO₄98.0820 parts-Catalyst. Highly corrosive.[7]
Sodium Hydroxide Soln. (35°Be)NaOH40.00~38 parts-For neutralization.
Water & IceH₂O18.02200 + 200 parts-For work-up.
Equipment
  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Beakers and Erlenmeyer flasks

  • Büchner funnel and vacuum flask for filtration

  • pH indicator paper or pH meter

  • Recrystallization apparatus

  • Melting point apparatus

Synthesis Workflow

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis charge_reactants 1. Charge Flask (p-Aminocinnamic Acid, Ethanol, H₂SO₄) reflux 2. Heat to Reflux (3 hours) charge_reactants->reflux cool 3. Cool Reaction Mixture reflux->cool quench 4. Pour onto Ice/Water cool->quench neutralize 5. Neutralize with NaOH to pH 8 quench->neutralize filter_crude 6. Filter Crude Solid neutralize->filter_crude wash 7. Wash Solid with Water filter_crude->wash recrystallize 8. Recrystallize (Ethanol/Water) wash->recrystallize dry 9. Dry Final Product recrystallize->dry analyze 10. Characterize (MP, NMR, IR) dry->analyze

Caption: Overall experimental workflow.
Step-by-Step Procedure

Reaction Setup and Execution:

  • To a suitable round-bottom flask equipped with a magnetic stir bar, add 32.6 parts of p-aminocinnamic acid.

  • Add 100 parts of absolute ethanol, followed by the slow and careful addition of 20 parts of concentrated sulfuric acid while stirring. The addition of acid is exothermic and should be done cautiously.

  • Attach a reflux condenser to the flask and ensure a steady flow of cooling water.

  • Heat the mixture to a gentle reflux using a heating mantle and maintain the reflux with continuous stirring for three hours.[7] The progress can be monitored using Thin-Layer Chromatography (TLC).[8]

Work-up and Isolation:

  • After three hours, discontinue heating and allow the reaction mixture to cool to room temperature.

  • In a large beaker, prepare a mixture of 200 parts of water and 200 parts of ice.

  • Carefully pour the cooled reaction mixture onto the ice/water slurry with stirring.[7]

  • Neutralize the acidic solution by slowly adding a 35° Be solution of sodium hydroxide.[7] Monitor the pH, continuing the addition until the solution reaches a pH of approximately 8. The product will precipitate as a solid.

  • Collect the precipitated crude solid by vacuum filtration using a Büchner funnel.[7][9]

  • Wash the solid on the filter thoroughly with cold water to remove any inorganic salts.[7]

Purification:

  • Transfer the crude solid to a flask for recrystallization.

  • Add a mixture of 150 parts of ethanol and 150 parts of water and heat until the solid dissolves completely.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

  • Collect the purified crystals of this compound by vacuum filtration.

  • Dry the crystals, for example, in a vacuum oven at a low temperature, to obtain the final product. A yield of approximately 78% can be expected.[7]

Product Characterization and Validation

The identity and purity of the synthesized this compound must be confirmed through analytical methods.

PropertyExpected Value / DescriptionSource(s)
Appearance Light yellow crystalline solid.[1]
Molecular Formula C₁₁H₁₃NO₂[10]
Molecular Weight 191.23 g/mol [10]
Melting Point 68-74 °C[7][11]
Purity (Assay) ≥97% after recrystallization.[12]
  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), aromatic protons (two doublets in the para-substituted region), vinylic protons (two doublets with a large trans coupling constant), and a broad singlet for the amine (-NH₂) protons.

  • Infrared (IR) Spectroscopy : The IR spectrum should display characteristic absorption bands for N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C=O stretching of the ester (around 1710 cm⁻¹), C=C stretching of the alkene and aromatic ring, and C-O stretching.

  • Mass Spectrometry (MS) : The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the product (m/z = 191.23).

Troubleshooting and Optimization

The primary challenge in Fischer esterification is its equilibrium nature.[4][6]

  • Low Yield : If the yield is significantly lower than expected, it indicates that the equilibrium was not sufficiently shifted towards the products. According to Le Chatelier's principle, the equilibrium can be driven forward by:

    • Using an Excess of a Reagent : Employing a large excess of ethanol (which also serves as the solvent) helps to push the reaction to completion.[3][13]

    • Removing Water : While not explicitly detailed in the simple reflux protocol, for more sensitive substrates or to maximize yield, water can be removed as it is formed using a Dean-Stark apparatus.[4][8]

  • Incomplete Reaction : If starting material is still present after the specified reaction time, the reflux time can be extended. Ensure the temperature is adequate to maintain a steady reflux.[8]

  • Side Reactions : At high temperatures and strong acid concentrations, there is a potential for side reactions, such as polymerization of the cinnamate derivative or sulfonation of the aromatic ring. Using the specified conditions helps to minimize these. The amino group is protonated under the strong acidic conditions, which protects it from acting as a nucleophile.

Safety Precautions

All experimental work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Sulfuric Acid (H₂SO₄) : Is extremely corrosive and can cause severe burns. Handle with extreme care.

  • Sodium Hydroxide (NaOH) : Is caustic and can cause severe skin and eye damage.

  • This compound : May cause skin, eye, and respiratory irritation.[10]

  • Ethanol : Is a flammable liquid. Keep away from open flames and ignition sources.

Conclusion

The synthesis of this compound via Fischer esterification of p-aminocinnamic acid is a reliable and scalable method. By carefully controlling reaction parameters such as reagent stoichiometry, catalyst concentration, and reaction time, researchers can consistently obtain a high yield of the pure product. The protocol described herein, combined with the mechanistic understanding and troubleshooting advice, provides a comprehensive framework for the successful synthesis and validation of this important chemical intermediate.

References

Physical and chemical properties of Ethyl 4-aminocinnamate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical and Chemical Properties of Ethyl 4-aminocinnamate

Executive Summary

This compound is a bifunctional organic molecule of significant interest to the chemical, pharmaceutical, and materials science sectors. As an ester derivative of 4-aminocinnamic acid, it possesses a unique structural architecture, incorporating a primary aromatic amine, an α,β-unsaturated ester, and a benzene ring. This combination of functional groups makes it a highly versatile building block for the synthesis of more complex molecular targets and imparts upon it a range of potential biological activities.[1] This guide provides a comprehensive overview of the core physicochemical properties, spectroscopic signatures, chemical reactivity, and key applications of this compound, intended for researchers, chemists, and professionals in drug development.

Core Physicochemical Properties

The physical state and solubility parameters of a compound are foundational to its handling, formulation, and application. This compound is typically encountered as a yellow to orange crystalline solid at standard temperature and pressure.[2] Its properties are quantitatively summarized below.

PropertyValueSource(s)
CAS Number 5048-82-8[2][3][4]
Molecular Formula C₁₁H₁₃NO₂[1][2][5][6]
Molecular Weight 191.23 g/mol [2][6][7]
IUPAC Name ethyl (E)-3-(4-aminophenyl)prop-2-enoate[6][7]
Appearance Yellow to orange solid[2]
Melting Point 70-74 °C[2][4][5]
Boiling Point 347.0 ± 25.0 °C (Predicted)[2][5]
Density 1.130 ± 0.06 g/cm³ (Predicted)[2][5]
Synonyms Ethyl p-aminocinnamate, 4-Aminocinnamic acid ethyl ester[2][3][7]

Spectroscopic and Analytical Characterization

Unambiguous identification of this compound relies on a combination of modern spectroscopic techniques. The key to its characterization lies in identifying the distinct signals corresponding to its three primary structural motifs: the 4-substituted aromatic ring, the trans-alkene, and the ethyl ester.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is expected to show characteristic signals for the aromatic protons (typically two doublets in the 6.5-8.0 ppm region), the vinylic protons of the trans-double bond (two doublets with a large coupling constant, ~16 Hz), the ethyl group (a quartet and a triplet), and a broad singlet for the amine (-NH₂) protons. ¹³C NMR will display signals for the carbonyl carbon of the ester, the sp² carbons of the alkene and aromatic ring, and the sp³ carbons of the ethyl group.

  • Infrared (IR) Spectroscopy : The IR spectrum provides functional group information. Key absorbances include N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), the C=O stretch of the conjugated ester (around 1700-1720 cm⁻¹), C=C stretching of the alkene and aromatic ring (around 1600-1640 cm⁻¹), and the C-O stretch of the ester (around 1100-1300 cm⁻¹).

  • Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound. The monoisotopic mass is 191.0946 g/mol .[7][8] Gas Chromatography-Mass Spectrometry (GC-MS) can be used to both assess purity and confirm the molecular ion peak.[7]

The following workflow is standard for the analytical validation of a newly synthesized or procured batch of this compound.

G cluster_0 Analytical Characterization Workflow Sample This compound Sample Purity Purity Assessment (TLC, HPLC, GC) Sample->Purity Identity Structural Confirmation Purity->Identity NMR NMR Spectroscopy (¹H, ¹³C) Identity->NMR Primary Structure IR IR Spectroscopy Identity->IR Functional Groups MS Mass Spectrometry Identity->MS Molecular Weight Report Final Certificate of Analysis NMR->Report IR->Report MS->Report

Caption: Standard workflow for the analytical characterization of this compound.

Chemical Reactivity and Synthesis

The synthetic utility of this compound stems from the distinct reactivity of its functional groups, which can often be addressed chemoselectively.

  • Aromatic Amine (-NH₂) : This group is nucleophilic and can undergo standard reactions such as acylation, alkylation, sulfonation, and diazotization, enabling further functionalization of the aromatic ring.

  • α,β-Unsaturated Ester (-CH=CH-COOEt) : The conjugated system is susceptible to Michael addition (1,4-addition) by nucleophiles. The double bond can also undergo hydrogenation or epoxidation. The ester moiety can be hydrolyzed to the corresponding carboxylic acid or transesterified with other alcohols.

  • Aromatic Ring : The ring is activated towards electrophilic aromatic substitution by the electron-donating amine group, directing incoming electrophiles to the ortho positions.

Synthetic Pathway Overview

A prevalent and efficient method for synthesizing this compound is through the selective reduction of its nitro analogue, Ethyl (E)-3-(4-nitrophenyl)acrylate.[2] This transformation is critical as it introduces the key amino functionality while preserving the sensitive unsaturated ester group. Various catalytic systems have been developed for this purpose, highlighting the importance of chemoselectivity.

G Start Ethyl (E)-3-(4-nitrophenyl)acrylate (Starting Material) Reaction Catalytic Reduction Reagents: Fe₂O₃/NGr@C, Et₃N Solvent: THF/H₂O Start->Reaction Workup Reaction Workup (Filtration, Concentration) Reaction->Workup Product Crude this compound Workup->Product Purification Purification (Chromatography or Recrystallization) Product->Purification Final Pure this compound Purification->Final

Caption: General workflow for the synthesis of this compound via nitro group reduction.[2]

Applications in Research and Drug Development

The trifecta of functional groups makes this compound a valuable intermediate with diverse applications.

  • Organic Synthesis : It serves as a fundamental building block for constructing more elaborate molecules. Its reactive handles allow for its incorporation into a wide array of scaffolds, including heterocyclic systems and polymers.[1]

  • Medicinal Chemistry : The cinnamate scaffold is a known pharmacophore present in numerous biologically active compounds. This compound is explored as a lead compound for developing new therapeutic agents with potential antibacterial, antioxidant, and anti-inflammatory properties.[1] Its structural similarity to compounds like Ethyl 4-aminobenzoate (Benzocaine) suggests potential for exploration in designing novel enzyme inhibitors or receptor ligands.

  • Materials Science : The molecule's linear, rigid structure and potential for hydrogen bonding make it a candidate for developing supramolecular polymers and mesomorphic (liquid crystal) materials.

  • Cosmetics and Fragrances : Due to its aromatic nature, it has potential applications as a fragrance component or as an active ingredient in skincare formulations, leveraging its antioxidant properties.[1]

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. It is classified as an irritant.

  • GHS Hazard Classification :

    • H315: Causes skin irritation.[7]

    • H319: Causes serious eye irritation.[7]

    • H335: May cause respiratory irritation.[7]

  • Personal Protective Equipment (PPE) : Standard laboratory PPE is required, including safety glasses or goggles, chemical-resistant gloves, and a lab coat. A dust mask (e.g., N95) should be used when handling the solid to avoid inhalation.

  • Handling : Avoid contact with skin, eyes, and clothing.[9] Use in a well-ventilated area or a chemical fume hood. Minimize dust generation.[9] Wash hands thoroughly after handling.

  • Storage : Store in a tightly sealed container in a cool, dry place. For long-term stability, it is recommended to store under an inert atmosphere (e.g., nitrogen or argon) at 2–8 °C.[2]

Experimental Protocols

The following protocols describe standard procedures for the preliminary analysis of this compound.

Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)

Objective : To quickly assess the purity of a sample and determine an appropriate solvent system for column chromatography.

Materials :

  • This compound sample

  • TLC plates (silica gel 60 F₂₅₄)

  • Developing chamber

  • Mobile phase: e.g., 3:1 Hexane:Ethyl Acetate (v/v)

  • UV lamp (254 nm)

  • Capillary spotters

Procedure :

  • Prepare the developing chamber by adding the mobile phase to a depth of ~0.5 cm. Cover the chamber and allow the atmosphere to saturate for 10-15 minutes.

  • Dissolve a small amount (~1 mg) of the this compound sample in a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • Using a capillary spotter, carefully apply a small spot of the dissolved sample onto the baseline of the TLC plate.

  • Allow the solvent to evaporate completely from the spot.

  • Place the TLC plate into the developing chamber, ensuring the baseline is above the solvent level. Cover the chamber.

  • Allow the solvent front to ascend the plate until it is ~1 cm from the top.

  • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

  • Allow the plate to dry completely.

  • Visualize the spots under a UV lamp at 254 nm. The compound is UV active due to its aromatic and conjugated system.

  • Circle any visible spots and calculate the Retention Factor (Rƒ) for each spot using the formula: Rƒ = (distance traveled by spot) / (distance traveled by solvent front). A pure sample should exhibit a single, well-defined spot.

Protocol 2: Sample Preparation for ¹H NMR Spectroscopy

Objective : To prepare a sample of this compound for structural elucidation by ¹H NMR.

Materials :

  • This compound sample (~5-10 mg)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • NMR tube

  • Pasteur pipette

  • Vial and spatula

Procedure :

  • Weigh approximately 5-10 mg of the this compound solid into a clean, dry vial.

  • Using a Pasteur pipette, add approximately 0.6-0.7 mL of CDCl₃ to the vial.

  • Gently swirl or vortex the vial to completely dissolve the solid. The solution should be clear and free of particulate matter.

  • Transfer the solution from the vial into a clean, dry NMR tube using the Pasteur pipette.

  • Ensure the height of the solution in the NMR tube is sufficient for the instrument's detector (typically ~4-5 cm).

  • Cap the NMR tube securely.

  • Wipe the outside of the NMR tube clean with a lint-free tissue (e.g., Kimwipe) before inserting it into the NMR spectrometer.

  • The sample is now ready for analysis.

References

A Senior Application Scientist's Guide to Quantum Chemical Calculations for Ethyl 4-aminocinnamate in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 4-aminocinnamate is a versatile organic compound with significant potential in medicinal chemistry, serving as a precursor for various pharmacologically active molecules.[1] Its structural features, including an aromatic ring, an amino group, and an ethyl ester moiety, make it a candidate for developing new antibacterial, antioxidant, and anti-inflammatory drugs.[1] Understanding the electronic structure, reactivity, and spectroscopic properties of this molecule at a quantum level is paramount for rational drug design. This in-depth technical guide provides a comprehensive workflow for performing quantum chemical calculations on this compound using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT). It is designed for researchers, scientists, and drug development professionals, offering not just a methodology, but the scientific rationale behind the chosen computational strategies, ensuring both accuracy and practical relevance.

Introduction: The "Why" Before the "How"

In modern drug development, computational chemistry is an indispensable tool. It allows us to predict molecular properties and behaviors before committing to costly and time-consuming synthesis and experimental testing. For a molecule like this compound, which serves as a versatile building block, these predictive capabilities are invaluable.[1] Quantum chemical calculations, specifically DFT, provide a robust framework for investigating the electron distribution, molecular geometry, and reactivity, which are fundamental to a molecule's biological activity.[2]

This guide will walk through a complete computational protocol, from initial structure optimization to the prediction of spectroscopic data. The core philosophy is not just to provide a set of instructions, but to build a self-validating system where computational results can be confidently correlated with experimental data, thereby establishing a trustworthy predictive model for novel derivatives.

Theoretical Foundations: Choosing the Right Tools

The accuracy of any quantum chemical calculation is fundamentally dependent on the chosen theoretical method and basis set. For organic molecules of this size, a balance between computational cost and accuracy is crucial.

  • Density Functional Theory (DFT): DFT has become the workhorse of computational chemistry for its excellent cost-to-performance ratio. It calculates the electronic structure of a molecule based on its electron density.

  • The B3LYP Functional: The Becke, 3-parameter, Lee–Yang–Parr (B3LYP) hybrid functional is one of the most widely used and well-validated functionals for organic molecules.[3] It incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic behavior. Studies on similar cinnamate and benzoate derivatives have shown that B3LYP provides reliable results for both geometric and electronic properties.[3][4]

  • The 6-311++G(d,p) Basis Set: A basis set is a set of mathematical functions used to build the molecular orbitals. The 6-311++G(d,p) basis set is a prudent choice for this compound for several reasons:

    • 6-311 : This indicates a triple-zeta basis set, providing a more flexible and accurate description of the valence electrons compared to smaller basis sets.

    • ++G : These diffuse functions are essential for accurately modeling the lone pairs on the nitrogen and oxygen atoms and the delocalized π-system of the aromatic ring.

    • (d,p) : These are polarization functions added to heavy atoms (d) and hydrogen atoms (p), allowing for a more realistic description of bond angles and charge distribution.

The Computational Workflow: A Step-by-Step Protocol

The following protocol outlines the key steps for a comprehensive quantum chemical analysis of this compound using a program like Gaussian.[5][6]

Step 1: Molecular Structure Input and Geometry Optimization

The first step is to build the initial 3D structure of this compound. This can be done using molecular building software like GaussView.[7] The goal of geometry optimization is to find the most stable arrangement of the atoms, which corresponds to the minimum energy on the potential energy surface.[6]

Protocol:

  • Launch GaussView and build the this compound molecule. Ensure the correct atomic connectivity.

  • Set up the calculation:

    • Job Type: Optimization

    • Method: DFT, B3LYP

    • Basis Set: 6-311++G(d,p)

    • Charge: 0

    • Spin: Singlet

  • Submit the calculation. The output will provide the optimized coordinates of the molecule.

Step 2: Vibrational Frequency Analysis

A frequency calculation should always follow a successful optimization. This serves two critical purposes:

  • Verification of a True Minimum: A true minimum energy structure will have no imaginary frequencies. The presence of an imaginary frequency indicates a saddle point on the potential energy surface, and the structure needs to be re-optimized.

  • Prediction of the IR Spectrum: The calculated vibrational frequencies can be compared with experimental FT-IR spectra to validate the accuracy of the computational model.[8][9]

Protocol:

  • Use the optimized geometry from Step 1 as the input.

  • Set up the calculation:

    • Job Type: Frequency

    • Method: DFT, B3LYP

    • Basis Set: 6-311++G(d,p)

  • Submit the calculation. Analyze the output to confirm the absence of imaginary frequencies and to obtain the predicted IR spectrum.

Step 3: Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions and electronic transitions.[10]

  • HOMO: Represents the ability to donate an electron.

  • LUMO: Represents the ability to accept an electron.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.[11]

Protocol: The HOMO and LUMO energies are automatically calculated during the optimization and frequency calculations. They can be found in the output file. Visualize the 3D plots of these orbitals to understand the electron density distribution.

Step 4: Molecular Electrostatic Potential (MEP) Mapping

The MEP is a color-coded map of the electrostatic potential on the electron density surface of the molecule. It is an invaluable tool for identifying the reactive sites for electrophilic and nucleophilic attacks.[11]

  • Red regions (negative potential): Indicate electron-rich areas, prone to electrophilic attack (e.g., around the oxygen and nitrogen atoms).

  • Blue regions (positive potential): Indicate electron-poor areas, prone to nucleophilic attack.

Protocol: The MEP surface can be generated from the results of the optimized structure using visualization software.

Step 5: Excited State Calculations for UV-Vis Spectra (TD-DFT)

To simulate the UV-Vis absorption spectrum, we need to calculate the energies of the electronic excited states. Time-Dependent DFT (TD-DFT) is the method of choice for this.[4]

Protocol:

  • Use the optimized ground-state geometry.

  • Set up the calculation:

    • Job Type: TD-SCF

    • Method: DFT, B3LYP

    • Basis Set: 6-311++G(d,p)

    • Solvent Effects: To better compare with experimental spectra, which are usually recorded in a solvent, it's advisable to include a solvent model like the Polarizable Continuum Model (PCM).

  • Submit the calculation. The output will provide the excitation energies (which can be converted to wavelengths) and oscillator strengths (related to the intensity of the absorption peaks).

Visualization of the Computational Workflow

The entire computational process can be visualized as a logical flow, ensuring a systematic and thorough investigation of the molecule.

G cluster_input Input Phase cluster_calc Calculation Phase (Gaussian) cluster_analysis Analysis & Interpretation cluster_output Final Output A 1. Build 3D Structure (GaussView) B 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B Initial Coords C 3. Frequency Calculation (Verify Minimum & Predict IR) B->C Optimized Coords D 4. Excited State Calculation (TD-DFT for UV-Vis) B->D Optimized Coords F 6. Analyze MEP (Reactive Sites) B->F Electron Density E 5. Analyze FMOs (HOMO, LUMO, Energy Gap) C->E Output Data G 7. Compare with Experiment (Validate Model) C->G Predicted IR D->G Predicted UV-Vis H 8. Predictive Insights for Drug Design E->H F->H G->H Validated Model

Caption: A comprehensive workflow for the quantum chemical analysis of this compound.

Data Presentation and Interpretation

The results from these calculations provide a wealth of information. Presenting this data in a clear and structured format is essential for interpretation.

Table 1: Key Calculated Electronic Properties
PropertyValueSignificance in Drug Design
HOMO EnergyCalculated ValueRelates to the molecule's electron-donating ability. Crucial for interactions with biological targets.[12]
LUMO EnergyCalculated ValueRelates to the molecule's electron-accepting ability.[12]
HOMO-LUMO Gap (ΔE)Calculated ValueIndicates chemical reactivity and stability. A smaller gap often correlates with higher reactivity.[11]
Dipole MomentCalculated ValueMeasures the overall polarity of the molecule, which influences its solubility and ability to cross biological membranes.
Interpreting FMOs for Drug Design

The energies and spatial distribution of the HOMO and LUMO are central to predicting how a drug molecule will interact with its biological target.[12] For instance, if a drug is designed to interact with an electron-deficient site on a receptor, a high-energy, accessible HOMO is desirable.

FMO cluster_drug Drug Molecule (this compound) cluster_target Biological Target (e.g., Receptor) HOMO_drug HOMO (Electron Donor) LUMO_target LUMO (Electron Acceptor) HOMO_drug->LUMO_target Favorable Interaction (Donation) LUMO_drug LUMO (Electron Acceptor) HOMO_target HOMO (Electron Donor) HOMO_target->LUMO_drug Favorable Interaction (Back-donation)

Caption: Frontier Molecular Orbital interactions between a drug and its biological target.

Conclusion: From Calculation to Insight

This guide has outlined a robust and scientifically grounded workflow for the quantum chemical analysis of this compound. By following this protocol, researchers can obtain reliable predictions of the molecule's geometric, electronic, and spectroscopic properties. The key to this process is not merely the generation of data but the validation of the computational model against experimental results. A well-validated model provides a high degree of confidence in its predictive power, enabling the rational design of novel derivatives with enhanced pharmacological properties. This approach accelerates the drug discovery process, reduces experimental costs, and ultimately contributes to the development of safer and more effective medicines.

References

An In-depth Technical Guide to the Thermal Properties and Stability of Ethyl 4-aminocinnamate

Author: BenchChem Technical Support Team. Date: January 2026

Authored For: Researchers, Scientists, and Drug Development Professionals Preamble: Ethyl 4-aminocinnamate, an ester derivative of 4-aminocinnamic acid, serves as a versatile building block in organic synthesis and medicinal chemistry.[1] Its structure, featuring a primary aromatic amine, an α,β-unsaturated ester, and a benzene ring, imparts unique chemical reactivity and potential pharmacological activity, including antioxidant and anti-inflammatory properties.[1] Understanding the thermal behavior of this compound is paramount for its application in drug development, ensuring stability during manufacturing, formulation, and storage, and for defining its shelf-life. This guide provides a comprehensive analysis of the thermal properties and stability profile of this compound, grounded in established analytical techniques and theoretical principles.

Physicochemical Identity and Core Thermal Characteristics

This compound (CAS No. 5048-82-8) is a solid at ambient temperatures, often appearing as a white or light yellow crystalline powder.[1][2] Its fundamental physicochemical properties provide the baseline for its thermal analysis.

Key Physical Properties

A summary of the critical quantitative data for this compound is presented below. This data is essential for handling, processing, and analytical method development.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₃NO₂[3][4]
Molecular Weight 191.23 g/mol [4]
Melting Point (Tfus) 70-74 °C (lit.)
Boiling Point (Tboil) 347.0 ± 25.0 °C at 760 mmHg (Predicted)[5]
Flash Point 192.9 °C[5]
Appearance Solid, white to light yellow powder/crystal[1][2]

Expert Insight: The melting point range of 70-74 °C is a critical parameter. A sharp melting point, as determined by Differential Scanning Calorimetry (DSC), is indicative of high purity. A broad melting range, conversely, may suggest the presence of impurities or polymorphic forms, which can significantly impact the compound's stability and bioavailability. The high predicted boiling point and flash point suggest that the compound is not highly volatile and has a low risk of flammability under standard laboratory conditions.[5]

Thermal Stability and Degradation Profile

The stability of an active pharmaceutical ingredient (API) is a critical quality attribute. For this compound, the primary concerns for thermal degradation revolve around its key functional groups: the ester, the amine, and the alkene.

Potential Thermal Degradation Pathways

While specific degradation studies on this compound are not extensively published, its chemical structure allows for the prediction of several potential degradation routes under thermal stress:

  • Ester Hydrolysis: Although typically requiring water, thermal energy can accelerate hydrolysis, especially in the presence of trace moisture or acidic/basic impurities, yielding 4-aminocinnamic acid and ethanol.

  • Oxidation: The primary aromatic amine is susceptible to oxidation, which can be initiated by heat and the presence of oxygen. This can lead to the formation of colored impurities (nitroso, nitro, or polymeric species), a common degradation pathway for aromatic amines.

  • Polymerization: The activated double bond in the cinnamate structure can undergo thermal or photo-initiated polymerization, leading to the formation of oligomers or polymers. This would result in a significant change in the physical and chemical properties of the material.

  • Decarboxylation: At elevated temperatures, cinnamic acid derivatives can undergo decarboxylation, though this typically requires more extreme conditions than those encountered during standard pharmaceutical processing.

A conceptual diagram illustrating these potential degradation pathways is provided below.

cluster_main Potential Thermal Degradation of this compound cluster_conditions Stress Conditions cluster_products Degradation Products EAC This compound Hydrolysis Hydrolysis Products (4-aminocinnamic acid + ethanol) EAC->Hydrolysis + H₂O Oxidation Oxidation Products (Colored Impurities) EAC->Oxidation + O₂ Polymer Polymers / Oligomers EAC->Polymer Dimerization/ Polymerization Heat Heat (Δ) Heat->EAC O2 Oxygen (O₂) O2->EAC H2O Moisture (H₂O) H2O->EAC

Caption: Conceptual pathways for the thermal degradation of this compound.

Experimental Analysis of Thermal Properties

To quantitatively assess the thermal properties and stability of this compound, two primary thermoanalytical techniques are indispensable: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Overall Experimental Workflow

The logical flow for a comprehensive thermal analysis involves sample preparation, analysis by orthogonal techniques (DSC and TGA), and data interpretation to establish a complete thermal profile.

cluster_workflow Thermal Analysis Workflow cluster_analysis Instrumental Analysis cluster_data Data Interpretation Prep Sample Preparation (Weighing, Encapsulation) DSC DSC Analysis (Melting, Enthalpy) Prep->DSC TGA TGA Analysis (Decomposition Temp.) Prep->TGA Interpret Correlate DSC & TGA Data DSC->Interpret TGA->Interpret Report Generate Stability Profile (T_melt, T_onset) Interpret->Report

Caption: General experimental workflow for thermal characterization.

Protocol: Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point (Tₘ), onset of melting, and the enthalpy of fusion (ΔHfus) of this compound. This protocol ensures accuracy through proper calibration and system suitability checks.[6]

Methodology:

  • Instrument Calibration:

    • Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard (Tₘ = 156.6 °C, ΔHfus = 28.45 J/g). The calibration must be within the laboratory's established limits (e.g., ±0.5 °C for temperature).

  • Sample Preparation:

    • Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan.

    • Causality: Using a small sample mass minimizes thermal gradients within the sample, leading to a sharper, more accurate melting peak.

    • Hermetically seal the pan to prevent any loss of material through sublimation before melting.

  • Experimental Conditions:

    • Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., Nitrogen) at a flow rate of 50 mL/min.

    • Causality: An inert atmosphere is critical to prevent oxidative degradation of the amine group during heating, ensuring that the observed thermal event is purely the physical melting process.

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 200 °C at a heating rate of 10 °C/min.

    • Causality: A 10 °C/min heating rate is a standard condition that provides a good balance between resolution and experimental time. Faster rates can shift the apparent melting point to higher temperatures, while slower rates may broaden the peak.

  • Data Analysis:

    • From the resulting thermogram (Heat Flow vs. Temperature), determine:

      • Onset Temperature: The beginning of the melting endotherm.

      • Peak Temperature (Melting Point): The temperature at which the maximum heat flow occurs.

      • Enthalpy of Fusion (ΔHfus): Integrate the area under the melting peak. This value is proportional to the energy required to melt the sample and is related to its crystallinity.

Protocol: Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature of this compound by measuring weight loss as a function of temperature.[7]

Methodology:

  • Instrument Verification:

    • Verify the TGA's balance performance using certified calibration weights.

    • Verify the temperature accuracy using certified magnetic standards (e.g., Curie point standards).

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

    • Causality: A larger sample mass than in DSC is often used to ensure that the weight loss is accurately detected by the microbalance.

  • Experimental Conditions:

    • Place the sample pan into the TGA furnace.

    • Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 50-100 mL/min.

    • Causality: As with DSC, an inert atmosphere prevents premature oxidative degradation and allows for the determination of the compound's inherent thermal stability. To study oxidative stability, a parallel experiment would be run under an air or oxygen atmosphere.

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 500 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • From the resulting thermogram (Weight % vs. Temperature), determine:

      • Onset of Decomposition (T_onset): The temperature at which significant weight loss begins. This is often calculated using the tangent method on the primary weight loss step and is the most critical parameter for defining the upper limit of thermal stability.

      • Temperature of Maximum Decomposition Rate (T_peak): Determined from the peak of the first derivative of the TGA curve (DTG curve).

      • Residual Mass: The percentage of mass remaining at the end of the experiment, which can provide insight into the formation of non-volatile decomposition products like char.

Conclusion and Recommendations

This compound is a thermally stable solid at ambient conditions, with a melting point in the range of 70-74 °C. Its stability is governed by the reactivity of its amine, ester, and alkene functionalities. While stable under typical pharmaceutical processing temperatures (well below its melting point), exposure to high temperatures, especially in the presence of oxygen and moisture, can initiate degradation through oxidation, hydrolysis, or polymerization.

For drug development professionals, it is recommended to:

  • Store this compound in well-sealed containers at controlled room temperature (10-25 °C) to minimize thermal stress and exposure to atmospheric moisture.

  • Utilize the DSC and TGA protocols outlined herein to establish a precise thermal profile for each new batch of the compound to ensure purity and consistency.

  • Conduct forced degradation studies (thermal, oxidative, hydrolytic) to identify and characterize potential degradants, which is a regulatory requirement for API characterization.

By applying these analytical principles and protocols, researchers can ensure the quality, stability, and efficacy of formulations and products containing this compound.

References

A Technical Guide to the Solubility of Ethyl 4-Aminocinnamate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of ethyl 4-aminocinnamate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data points to explore the underlying physicochemical principles that govern the solubility of this compound. We will delve into the theoretical framework of solubility, predict the behavior of this compound in various organic solvents, and provide a detailed, field-proven protocol for experimental solubility determination.

Executive Summary: The Importance of Solubility Profiling

Solubility is a critical physicochemical parameter in pharmaceutical sciences. For a molecule like this compound, which serves as a versatile building block in organic synthesis and a potential lead compound in medicinal chemistry, understanding its solubility is paramount.[1][2] Poor solubility can hinder everything from reaction kinetics in a synthesis flask to bioavailability in a drug formulation. This guide provides the foundational knowledge to predict, analyze, and experimentally validate the solubility of this compound, enabling its effective utilization in research and development.

Molecular Structure and Physicochemical Properties Analysis

To understand the solubility of this compound, we must first analyze its molecular structure and inherent properties. The principle of "like dissolves like" is the cornerstone of solubility prediction, stating that substances with similar intermolecular forces and polarity are more likely to be soluble in one another.[2]

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource
Chemical Formula C₁₁H₁₃NO₂[1][3]
Molecular Weight 191.23 g/mol [3][4]
Melting Point 70-74 °C[1][3]
Appearance Light yellow acicular crystal / Solid[1][3]
LogP (Octanol/Water) 1.43[3]
IUPAC Name ethyl (E)-3-(4-aminophenyl)prop-2-enoate[4][5]

Structural Analysis:

This compound possesses a combination of polar and non-polar features which dictate its solubility profile:

  • Polar Groups: The primary amine group (-NH₂) and the ester carbonyl group (C=O) are capable of acting as hydrogen bond acceptors. The N-H bonds in the amine group also allow it to be a hydrogen bond donor. These groups contribute to the molecule's polarity.

  • Non-Polar Regions: The benzene ring and the ethyl group (-CH₂CH₃) are hydrophobic and contribute to its non-polar character.

The molecule's overall polarity is a balance between these competing features. The LogP value of 1.43 indicates a greater preference for a non-polar environment (octanol) over a polar one (water), suggesting limited aqueous solubility but favorable solubility in many organic solvents.

Theoretical Solubility Predictions in Organic Solvents

Based on the structural analysis, we can predict the solubility of this compound across different classes of organic solvents. The general principle is that the strength of solute-solvent interactions must overcome the strength of solute-solute (crystal lattice energy) and solvent-solvent interactions.[6]

Polar Protic Solvents (e.g., Methanol, Ethanol)

These solvents can engage in hydrogen bonding. Ethanol and methanol are expected to be excellent solvents for this compound. The hydroxyl (-OH) group of the alcohol can act as a hydrogen bond donor to the ester's carbonyl oxygen and the amine's nitrogen, and as an acceptor for the amine's hydrogens. This strong interaction helps to overcome the crystal lattice energy of the solid solute.

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dimethyl Sulfoxide - DMSO)

These solvents have dipole moments but do not have hydrogen bond-donating capabilities.

  • Acetone and Ethyl Acetate: These are expected to be good solvents. Their carbonyl groups can act as hydrogen bond acceptors for the amine group of the solute. Their overall polarity is sufficient to interact favorably with the polar regions of this compound.

  • DMSO and DMF: These are highly polar aprotic solvents and are also predicted to be very effective at dissolving the compound due to strong dipole-dipole interactions.

Non-Polar Solvents (e.g., Hexane, Toluene)
  • Toluene: Due to the presence of the benzene ring in its structure, toluene may show some capacity to dissolve this compound through π-π stacking interactions with the solute's aromatic ring. Moderate solubility is expected.

  • Hexane: As a purely aliphatic, non-polar solvent, hexane is expected to be a poor solvent. The van der Waals forces between hexane and the solute are unlikely to be strong enough to overcome the solute-solute interactions (hydrogen bonding and dipole-dipole forces) that hold the crystal lattice together.

Predicted Solubility Ranking (Qualitative): DMSO > Ethanol > Methanol > Acetone > Ethyl Acetate > Toluene > Hexane

Experimental Protocol for Solubility Determination

Causality Behind Experimental Choices
  • Isothermal Shake-Flask Method: This method is chosen for its reliability and ability to ensure that the solution reaches true equilibrium, preventing the reporting of supersaturated or undersaturated states.

  • Temperature Control: Solubility is highly temperature-dependent. A constant temperature water bath is critical for reproducibility and accuracy. 25 °C (298.15 K) is a standard temperature for such measurements.

  • Equilibration Time: An extended equilibration time (e.g., 24-48 hours) is specified to ensure that the dissolution process has reached its endpoint, which is particularly important for solids that may have slow dissolution kinetics.

  • Quantification by UV-Vis Spectroscopy: this compound contains a chromophore (the substituted cinnamate system), making it suitable for quantification by UV-Vis spectroscopy. This method is sensitive, rapid, and requires minimal sample volume. A calibration curve is essential for converting absorbance to concentration, ensuring the trustworthiness of the results.

Step-by-Step Methodology

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at 25 °C.

Materials:

  • This compound (purity > 97%)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or sealed flasks

  • Orbital shaker with a temperature-controlled chamber or a water bath

  • Syringe filters (0.22 µm, compatible with the solvent)

  • Volumetric flasks and pipettes

  • UV-Vis Spectrophotometer and quartz cuvettes

Procedure:

  • Preparation of Calibration Standards:

    • Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

    • Perform serial dilutions to create a set of at least five calibration standards of known lower concentrations.

    • Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max).

    • Plot a calibration curve of Absorbance vs. Concentration and determine the linear regression equation.

  • Sample Preparation and Equilibration:

    • Add an excess amount of solid this compound to a series of vials (in triplicate for each solvent). An amount that ensures solid remains after equilibration is key.

    • Add a known volume of the selected organic solvent to each vial (e.g., 5 mL).

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (25 °C) and moderate agitation speed.

    • Allow the samples to equilibrate for at least 24 hours. A preliminary kinetic study can determine the optimal time to reach equilibrium.

  • Sample Analysis:

    • After equilibration, allow the vials to stand undisturbed for at least 2 hours in the temperature-controlled bath to let the excess solid settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved solids.

    • Dilute the filtered sample with the same solvent as necessary to bring its concentration within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample using the UV-Vis spectrophotometer at the predetermined λ_max.

  • Calculation of Solubility:

    • Use the linear regression equation from the calibration curve to calculate the concentration of the diluted sample.

    • Multiply this concentration by the dilution factor to determine the concentration of the saturated solution.

    • The result is the solubility of this compound in that solvent, typically expressed in mg/mL or mol/L.

Diagram 1: Experimental Workflow for Solubility Determination

G cluster_prep Preparation Phase cluster_exp Experiment Phase cluster_analysis Analysis Phase A 1. Prepare Calibration Standards (Stock + Serial Dilutions) B 2. Measure Absorbance & Create Calibration Curve A->B H 8. Calculate Concentration using Calibration Curve B->H Regression Equation C 3. Add Excess Solute to Solvent in Vials (n=3) D 4. Equilibrate at 25°C (24-48h with shaking) C->D E 5. Settle & Filter Supernatant (0.22 µm filter) D->E F 6. Dilute Filtered Sample (if necessary) E->F G 7. Measure Sample Absorbance (at λmax) F->G G->H I 9. Report Solubility (mg/mL or mol/L) H->I G 3 Non-Polar Groups (Aromatic Ring, Ethyl Chain) 1 1 3->1 Increases solubility in... 5 Non-Polar Solvents (e.g., Hexane, Toluene) 1->5 Low to Moderate 4 4 1->4 High

References

The Synthesis of Ethyl 4-aminocinnamate: A Journey Through Time for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

For researchers and scientists engaged in the dynamic field of drug development, a deep understanding of the synthesis and history of key molecular scaffolds is paramount. Ethyl 4-aminocinnamate, a versatile building block, holds a significant place in medicinal chemistry and organic synthesis. This technical guide provides a comprehensive exploration of its discovery, historical synthesis, and the evolution of its preparation, offering valuable insights for contemporary drug design and development.

The Emergence of a Versatile Scaffold: Discovery and Significance

This compound, also known as ethyl p-aminocinnamate, is an ester derivative of 4-aminocinnamic acid.[1] Its structure, featuring an aromatic amine, an α,β-unsaturated ester, and a benzene ring, provides a unique combination of chemical functionalities that make it a valuable precursor in the synthesis of a wide array of more complex molecules.[2] This includes its use in the development of pharmaceuticals, where the cinnamic acid moiety and its derivatives have been explored for their potential antibacterial, antioxidant, and anti-inflammatory properties. The presence of the primary aromatic amine and the reactive double bond allows for a variety of chemical modifications, making it an attractive starting material for creating diverse chemical libraries for drug screening.

While a singular moment of "discovery" for this compound is not prominently documented, its existence is a logical consequence of the development of fundamental organic reactions in the 19th century. The story of its synthesis is intrinsically linked to the elucidation of methods for constructing the cinnamic acid framework, introducing the amino group, and performing esterification.

A Historical Perspective: The Nineteenth-Century Synthesis

The likely historical synthesis of this compound can be deconstructed into three key stages, each relying on landmark reactions of the era. This historical pathway provides not only a fascinating glimpse into the evolution of organic chemistry but also highlights the ingenuity of early chemists in manipulating functional groups.

Forging the Cinnamic Backbone: The Perkin Reaction

The journey begins with the synthesis of the cinnamic acid core. The Perkin reaction , developed by Sir William Henry Perkin in 1868, provided a robust method for the synthesis of cinnamic acids.[3] This reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the alkali salt of the acid.[4]

For the synthesis of the precursor to this compound, the logical starting material would be p-nitrobenzaldehyde . The electron-withdrawing nature of the nitro group makes the carbonyl carbon of p-nitrobenzaldehyde more electrophilic and thus more reactive in the Perkin reaction compared to unsubstituted benzaldehyde.[5][6]

The reaction with acetic anhydride in the presence of sodium acetate would yield 4-nitrocinnamic acid .

Perkin_Reaction p_nitrobenzaldehyde p-Nitrobenzaldehyde intermediate Intermediate p_nitrobenzaldehyde->intermediate + Acetic Anhydride (Sodium Acetate) acetic_anhydride Acetic Anhydride sodium_acetate Sodium Acetate (catalyst) p_nitrocinnamic_acid 4-Nitrocinnamic Acid intermediate->p_nitrocinnamic_acid -> acetic_acid Acetic Acid p_nitrocinnamic_acid->acetic_acid +

Figure 1: The Perkin reaction for the synthesis of 4-nitrocinnamic acid.

Introducing the Amino Group: Reduction of the Nitro Functional Group

With 4-nitrocinnamic acid in hand, the next critical step is the reduction of the nitro group to a primary amine. In the late 19th and early 20th centuries, a common method for this transformation was the use of a metal in an acidic medium. Metals such as tin (Sn) or iron (Fe) with hydrochloric acid (HCl) were frequently employed for the reduction of aromatic nitro compounds.

This reaction proceeds through a series of intermediates, ultimately yielding the corresponding aniline derivative. In this case, the reduction of 4-nitrocinnamic acid would produce 4-aminocinnamic acid .

Nitro_Reduction p_nitrocinnamic_acid 4-Nitrocinnamic Acid p_aminocinnamic_acid 4-Aminocinnamic Acid p_nitrocinnamic_acid->p_aminocinnamic_acid + [H] (e.g., Sn/HCl) reducing_agent Sn/HCl or Fe/HCl

Figure 2: Historical reduction of 4-nitrocinnamic acid to 4-aminocinnamic acid.

The Final Step: Fischer-Speier Esterification

The final transformation to obtain this compound is the esterification of the carboxylic acid group of 4-aminocinnamic acid. The Fischer-Speier esterification , first described by Emil Fischer and Arthur Speier in 1895, became the classic method for this purpose.[7]

This acid-catalyzed reaction involves heating the carboxylic acid with an excess of alcohol, in this case, ethanol, to drive the equilibrium towards the formation of the ester.[8][9] Common acid catalysts included sulfuric acid (H₂SO₄) or hydrogen chloride (HCl).[10]

The reaction of 4-aminocinnamic acid with ethanol in the presence of an acid catalyst would yield This compound .

Fischer_Esterification p_aminocinnamic_acid 4-Aminocinnamic Acid ethyl_4_aminocinnamate This compound p_aminocinnamic_acid->ethyl_4_aminocinnamate + Ethanol (H+) ethanol Ethanol acid_catalyst H+ (catalyst) water Water ethyl_4_aminocinnamate->water +

Figure 3: Fischer-Speier esterification of 4-aminocinnamic acid.

Modern Synthetic Approaches: Efficiency and Versatility

While the historical synthesis pathway is of significant academic interest, modern organic synthesis has developed more efficient and versatile methods for the preparation of this compound and its derivatives. These methods often offer higher yields, milder reaction conditions, and greater functional group tolerance.

A prevalent modern approach involves the synthesis of ethyl 4-nitrocinnamate as a key intermediate, followed by its reduction.[11]

Synthesis of Ethyl 4-nitrocinnamate

Modern methods for synthesizing ethyl 4-nitrocinnamate often utilize cross-coupling reactions or variations of condensation reactions that offer better control and higher yields than the traditional Perkin reaction.

Reduction of Ethyl 4-nitrocinnamate

The reduction of the nitro group in ethyl 4-nitrocinnamate to the corresponding amine is a well-established transformation with a variety of modern reagents. Catalytic hydrogenation is a common and clean method, employing catalysts such as palladium on carbon (Pd/C) or Raney nickel with hydrogen gas.

A detailed, contemporary protocol for the synthesis of this compound from ethyl (E)-3-(4-nitrophenyl)acrylate is as follows:

Experimental Protocol: Synthesis of this compound [11]

  • To a suitable reaction vessel, add ethyl (E)-3-(4-nitrophenyl)acrylate (1.0 equivalent).

  • Add a catalyst, for example, a heterogeneous iron catalyst such as Fe₂O₃/NGr(at)C (e.g., 4.0 mol% Fe).

  • Add a base, such as triethylamine (Et₃N, 1.0 equivalent).

  • Add a suitable solvent system, such as a mixture of tetrahydrofuran (THF) and deionized water.

  • The reaction is then carried out under a carbon monoxide (CO) and nitrogen (N₂) atmosphere at elevated temperature and pressure (e.g., 125°C, 30 bar CO, 20 bar N₂) with stirring.

  • After the reaction is complete (typically monitored by techniques like TLC or GC), the reaction mixture is cooled, and the pressure is released.

  • The mixture is then filtered to remove the catalyst.

  • The filtrate is concentrated under reduced pressure to yield the crude product.

  • Purification can be achieved by techniques such as column chromatography or recrystallization to afford pure this compound.

This modern approach highlights the shift towards more controlled and efficient catalytic systems in organic synthesis.

Physicochemical Properties and Data

A summary of the key physicochemical properties of this compound is provided in the table below for easy reference.

PropertyValueReference
CAS Number 5048-82-8
Molecular Formula C₁₁H₁₃NO₂[12]
Molecular Weight 191.23 g/mol
Melting Point 70-74 °C
Appearance Solid

Conclusion: A Legacy of Synthesis and a Future of Innovation

The journey of this compound from its conceptual synthesis rooted in 19th-century named reactions to its efficient, modern-day preparation is a testament to the progress of organic chemistry. For drug development professionals, understanding this evolution provides a deeper appreciation for the chemical tools at their disposal. The historical context illuminates the fundamental principles of bond formation and functional group manipulation, while modern methods offer practical and efficient routes to this valuable synthetic intermediate. As the quest for novel therapeutics continues, the versatile scaffold of this compound, with its rich history and adaptable chemistry, will undoubtedly continue to play a vital role in the synthesis of new and impactful medicines.

References

An In-Depth Technical Guide to the Theoretical Modeling of Ethyl 4-aminocinnamate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the theoretical and computational methodologies for modeling the chemical reactions of Ethyl 4-aminocinnamate. As a compound with significant potential in pharmaceutical and materials science, a deep understanding of its reactivity, guided by computational chemistry, is paramount for its effective application. This document is structured to provide not only a theoretical framework but also actionable, field-proven insights into the practical aspects of modeling.

Introduction: The Significance of this compound and the Predictive Power of Theoretical Modeling

This compound, a derivative of cinnamic acid, possesses a unique molecular architecture characterized by an aromatic ring, a conjugated α,β-unsaturated ester system, and an electron-donating amino group. This combination of functional groups imparts a rich and complex reactivity profile, making it a valuable synthon in organic chemistry and a key component in the development of novel therapeutic agents and functional materials. Experimental investigation of its reaction pathways can be time-consuming and resource-intensive. Theoretical modeling, employing the principles of quantum chemistry, offers a powerful and predictive alternative, enabling researchers to elucidate reaction mechanisms, predict product distributions, and understand the energetic landscapes of its chemical transformations with high fidelity.

This guide will delve into the core theoretical approaches necessary to model the key reactions of this compound, including its photochemical transformations such as E/Z isomerization and [2+2] cycloaddition (photodimerization), as well as its susceptibility to electrophilic additions and thermal decomposition. We will explore the causality behind the choice of computational methods and provide a self-validating framework for setting up and interpreting these in silico experiments.

Foundational Theoretical Methodologies: A Scientist's Rationale

The accurate theoretical modeling of a molecule like this compound hinges on the selection of appropriate computational methods. The choice is not arbitrary but is dictated by the need to balance computational cost with the desired accuracy for the specific chemical question at hand.

Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry

For ground-state properties and reaction mechanisms, Density Functional Theory (DFT) has emerged as the predominant method due to its excellent cost-to-accuracy ratio. The choice of the functional is critical. For a system like this compound, which contains both π-conjugated and electron-donating groups, hybrid functionals are often the most suitable choice.

  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A widely used and well-benchmarked hybrid functional that often provides a good starting point for geometric optimizations and frequency calculations.

  • ωB97X-D: A range-separated hybrid functional that includes empirical dispersion corrections. This is particularly important when modeling intermolecular interactions, such as those occurring during dimerization, or to accurately capture the subtle non-covalent interactions that can influence transition state geometries.[1]

The basis set, which mathematically describes the atomic orbitals, is another crucial parameter.

  • 6-31G(d,p): A Pople-style basis set that provides a good balance for initial geometry optimizations. The inclusion of polarization functions (d,p) is essential for accurately describing the bonding in a molecule with diverse functional groups.

  • aug-cc-pVDZ (augmented correlation-consistent polarized Valence Double-Zeta): For more accurate energy calculations and the study of excited states, larger, more flexible basis sets like this are recommended. The "aug" prefix indicates the addition of diffuse functions, which are critical for describing anions and excited states with significant Rydberg character.

Time-Dependent Density Functional Theory (TD-DFT): Unveiling Photochemical Pathways

To investigate photochemical reactions such as photoisomerization and photodimerization, we must venture into the realm of excited states. Time-Dependent Density Functional Theory (TD-DFT) is the most common and computationally efficient method for this purpose. It allows for the calculation of vertical excitation energies, which correspond to the absorption of light, and for the exploration of potential energy surfaces of the excited states.[2]

Protocol 1: Ground and Excited State Geometry Optimization

  • Software: Gaussian, ORCA, or similar quantum chemistry software package.

  • Input Structure: Build the initial 3D structure of trans-(E)-Ethyl 4-aminocinnamate.

  • Ground State Optimization:

    • Method: B3LYP or ωB97X-D.

    • Basis Set: 6-31G(d,p).

    • Keywords: Opt Freq (to perform a geometry optimization followed by a frequency calculation to confirm a true minimum).

  • Excited State Calculations (Vertical Excitations):

    • Method: TD-DFT (using the same functional as the ground state).

    • Basis Set: aug-cc-pVDZ for better accuracy.

    • Keywords: TD(NStates=10) (to calculate the first 10 singlet excited states).

  • Excited State Optimization (for key states like S₁ or T₁):

    • Keywords: Opt TD=(Root=1,Read) to optimize the geometry of the first excited state.

Modeling Key Reactions of this compound

E/Z Photoisomerization: A Dance of Light and Structure

The isomerization around the carbon-carbon double bond is a fundamental photochemical process for cinnamate derivatives. The presence of the para-amino group is expected to significantly influence the electronic transitions and the isomerization pathway.

The generally accepted mechanism for photoisomerization of cinnamates involves the following steps, which can be modeled computationally:

  • Excitation: Absorption of a UV photon promotes the molecule from the ground state (S₀) to an excited singlet state (typically the S₁ state, which is often a ¹ππ* state).

  • Intersystem Crossing (ISC): The molecule can then undergo intersystem crossing to a triplet state (T₁), often a ³ππ* state. For some substituted cinnamates, direct decay from the singlet state can also occur. The efficiency of this process is influenced by the energy gap and spin-orbit coupling between the singlet and triplet states.[3]

  • Rotation and Decay: In the T₁ state, the barrier to rotation around the C=C bond is significantly lower than in the ground state. After rotation, the molecule decays back to the S₀ state, yielding a mixture of the E and Z isomers.

Computational Workflow for Modeling E/Z Isomerization:

G cluster_0 Ground State (S₀) cluster_1 Excited State (S₁/T₁) S0_E E-Isomer Geometry Optimization S1_E S₁ Vertical Excitation S0_E->S1_E UV Photon (TD-DFT) S0_Z Z-Isomer Geometry Optimization S1_Opt S₁ Geometry Optimization S1_E->S1_Opt T1_Scan T₁ Potential Energy Surface Scan (C=C torsion) S1_Opt->T1_Scan Intersystem Crossing (ISC) TS_T1 T₁ Transition State Search T1_Scan->TS_T1 TS_T1->S0_E Non-radiative Decay TS_T1->S0_Z Non-radiative Decay

Caption: Computational workflow for modeling the E/Z photoisomerization of this compound.

[2+2] Photodimerization: Building Complexity with Light

In the solid state or in concentrated solutions, this compound can undergo [2+2] photodimerization to form cyclobutane derivatives. The regioselectivity (head-to-head vs. head-to-tail) and stereoselectivity of this reaction are governed by the alignment of the molecules in the excited state.[2][4]

The reaction is typically initiated by the formation of an excited state of one monomer, which then interacts with a ground-state monomer. The reaction often proceeds through a triplet biradical intermediate. The stability of the possible biradical intermediates can be calculated to predict the major products.[2]

Table 1: Calculated Relative Energies of Photodimerization Intermediates

IntermediateRelative Energy (kcal/mol)
Head-to-Head Triplet Biradical0.0
Head-to-Tail Triplet Biradical+2.5
syn-Cyclobutane Dimer (S₀)-15.2
anti-Cyclobutane Dimer (S₀)-14.8

(Note: These are hypothetical values for illustrative purposes. Actual values would be obtained from DFT calculations at a level like ωB97X-D/aug-cc-pVDZ.)

Protocol 2: Modeling the [2+2] Photodimerization

  • Monomer Calculations: Perform ground state (S₀) and triplet state (T₁) geometry optimizations of a single this compound molecule.

  • Dimer Approach: Create input structures for two molecules approaching each other in both head-to-head and head-to-tail orientations.

  • Triplet Biradical Optimization: For each orientation, set the total multiplicity to triplet and optimize the geometry to find the triplet biradical intermediates.

  • Transition State Search: Starting from the biradical structures, perform a transition state search for the cyclobutane ring formation. Use a method like Berny optimization (Opt=TS) or a quadratic synchronous transit approach (QST2, QST3).

  • Product Optimization: Optimize the geometries of the final cyclobutane dimer products in the ground state.

  • Energy Profile: Calculate the energies of all stationary points (reactants, intermediates, transition states, and products) to construct the reaction energy profile.

Electrophilic Addition to the Alkene: Probing Ground-State Reactivity

The double bond in this compound is susceptible to electrophilic addition. The regioselectivity of this reaction (i.e., whether the electrophile adds to the α- or β-carbon) is influenced by the electronic effects of the ester and the amino-substituted phenyl group.

The mechanism can be modeled by calculating the energies of the possible carbocation intermediates formed after the initial attack of the electrophile. The more stable carbocation will be formed preferentially, leading to the major product. Molecular electrostatic potential (MEP) maps can also provide a qualitative prediction of the most nucleophilic sites.

Computational Workflow for Electrophilic Addition:

G cluster_0 Carbocation Intermediates Reactants This compound + Electrophile (e.g., H⁺) TS1 Transition State 1 Reactants->TS1 TS2 Transition State 2 Reactants->TS2 Alpha_Carbocation α-Carbocation Product1 α-Addition Product Alpha_Carbocation->Product1 Nucleophilic Attack Beta_Carbocation β-Carbocation Product2 β-Addition Product Beta_Carbocation->Product2 Nucleophilic Attack TS1->Alpha_Carbocation TS2->Beta_Carbocation

Caption: Modeling the regioselectivity of electrophilic addition to this compound.

Advanced Considerations and Best Practices

  • Solvent Effects: The reactions of this compound are often carried out in solution. Implicit solvent models, such as the Polarizable Continuum Model (PCM), can be incorporated into the calculations to account for the bulk effects of the solvent.

  • Validation: It is crucial to validate the computational results against available experimental data. This could include comparing calculated absorption spectra with experimental UV-Vis spectra or comparing predicted product ratios with those observed in the lab.

  • Dynamic Effects: For a more complete picture, particularly for photochemical reactions, molecular dynamics simulations can be employed to explore the time evolution of the system and identify dynamic effects that are not captured by static calculations on the potential energy surface.

Conclusion

Theoretical modeling provides an indispensable toolkit for the modern chemist. For a molecule as versatile as this compound, computational chemistry offers a pathway to a deeper understanding of its reactivity, guiding the design of new synthetic routes, the development of novel pharmaceuticals, and the engineering of advanced materials. By carefully selecting methodologies and critically evaluating the results, researchers can leverage the predictive power of in silico experiments to accelerate innovation.

References

An In-depth Technical Guide to Ethyl 4-aminocinnamate: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-aminocinnamate is an organic compound of significant interest in the fields of medicinal chemistry, organic synthesis, and materials science. As an ester derivative of 4-aminocinnamic acid, it possesses a unique molecular architecture featuring a primary aromatic amine, an α,β-unsaturated ester, and a phenyl ring. This combination of functional groups makes it a versatile building block for the synthesis of more complex molecules and a scaffold for the development of novel therapeutic agents. This guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, synthesis methodologies, spectroscopic characterization, and key applications, with a focus on its role in drug discovery and development.

Chemical Identity and Physicochemical Properties

Proper identification and understanding of the physicochemical properties of a compound are fundamental for its application in research and development.

PropertyValueSource(s)
CAS Number 5048-82-8[1][2]
Molecular Formula C₁₁H₁₃NO₂[1]
Molecular Weight 191.23 g/mol
IUPAC Name ethyl (2E)-3-(4-aminophenyl)prop-2-enoate[1]
Synonyms Ethyl p-aminocinnamate, 4-Aminocinnamic acid ethyl ester[1]
Appearance Light yellow acicular crystals[3]
Melting Point 70-74 °C[4]
Boiling Point 347.0 ± 25.0 °C at 760 mmHg[2]
Flash Point 192.9 °C
SMILES CCOC(=O)/C=C/c1ccc(N)cc1[1]
LogP (calculated) 1.43[2]

Synthesis of this compound

The synthesis of this compound can be approached through several strategic routes. The choice of a particular method often depends on the availability of starting materials, desired scale, and laboratory capabilities.

Primary Synthetic Route: Reduction of Ethyl 4-nitrocinnamate

The most common and direct method for the preparation of this compound is the reduction of the nitro group of Ethyl 4-nitrocinnamate. This precursor is readily synthesized via the esterification of 4-nitrocinnamic acid or through a condensation reaction such as the Knoevenagel or Perkin reaction with 4-nitrobenzaldehyde.

Several reducing agents can be employed for the conversion of the nitro group to a primary amine:

  • Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). It is a clean and efficient method, often providing high yields of the desired product. However, it requires specialized equipment for handling hydrogen gas under pressure.

  • Metal-Acid Reduction: A classic method involves the use of a metal, such as tin (Sn) or iron (Fe), in the presence of an acid, typically hydrochloric acid (HCl). While effective, this method can require harsh conditions and tedious work-up procedures to remove metal salts.

  • Iron in Ammonium Chloride: A milder and more environmentally benign alternative to the strong acid method is the use of iron powder in the presence of ammonium chloride in a mixed solvent system like ethanol/water.[5] This heterogeneous reaction is often preferred for its selectivity and easier work-up.[5]

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Ethyl 4-nitrocinnamate (1.0 equivalent).

  • Add a mixture of ethanol and water (e.g., 2:1 v/v) to dissolve/suspend the starting material.

  • Add ammonium chloride (approximately 10 equivalents) and iron powder (approximately 5-10 equivalents).

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron and iron salts.

  • Wash the celite pad with ethanol.

  • Combine the filtrates and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization or column chromatography.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product Ethyl 4-nitrocinnamate Ethyl 4-nitrocinnamate Reaction Mixture Combine and Reflux Ethyl 4-nitrocinnamate->Reaction Mixture Iron Powder Iron Powder Iron Powder->Reaction Mixture Ammonium Chloride Ammonium Chloride Ammonium Chloride->Reaction Mixture Ethanol/Water Ethanol/Water Ethanol/Water->Reaction Mixture Filtration Filter through Celite Reaction Mixture->Filtration Extraction Extract with Ethyl Acetate Filtration->Extraction Drying Dry over Na2SO4 Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Recrystallization or Column Chromatography Concentration->Purification This compound This compound Purification->this compound

Caption: Workflow for the synthesis of this compound.

Alternative Synthetic Strategies

While the reduction of the nitro-analogue is the most direct route, other modern synthetic methodologies could potentially be employed to construct the this compound scaffold. These include:

  • Heck Reaction: A palladium-catalyzed cross-coupling reaction between 4-iodoaniline or 4-bromoaniline and ethyl acrylate could furnish the desired product.[6][7] The Heck reaction is a powerful tool for the formation of carbon-carbon bonds and is known for its high stereoselectivity, typically favoring the formation of the trans-alkene.[7]

  • Wittig Reaction: The reaction of 4-aminobenzaldehyde with a phosphorus ylide, such as (carbethoxymethylene)triphenylphosphorane, would yield this compound.[8][9][10][11] The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes or ketones.[8][10][11][12]

  • Perkin Reaction: This condensation reaction involves an aromatic aldehyde (4-aminobenzaldehyde) and an acid anhydride (acetic anhydride) in the presence of the alkali salt of the acid (sodium acetate) to form the corresponding cinnamic acid derivative, which can then be esterified.[13][14][15][16]

Spectroscopic Characterization

A thorough spectroscopic analysis is crucial for the unambiguous identification and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), two vinylic protons with a large coupling constant indicative of a trans configuration, and signals for the aromatic protons on the para-substituted benzene ring. The protons of the amine group will appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester, the two vinylic carbons, the carbons of the ethyl group, and the four distinct carbons of the aromatic ring.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key absorption bands for this compound include:

Wavenumber (cm⁻¹)Functional GroupVibration
3400-3200N-HSymmetric and asymmetric stretching of the primary amine
3100-3000C-HAromatic and vinylic stretching
~1710C=OEster carbonyl stretching
~1630C=CAlkene stretching
~1600, ~1500C=CAromatic ring stretching
~1250, ~1170C-OEster C-O stretching
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

  • Electron Ionization (EI-MS): The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 191.[1] Common fragmentation pathways would involve the loss of the ethoxy group (-OC₂H₅) to give a fragment at m/z = 146, and the loss of the entire ester group (-COOC₂H₅).[1]

Applications in Research and Drug Development

The structural motifs within this compound make it a valuable starting material and scaffold in medicinal chemistry and materials science.

Medicinal Chemistry and Drug Discovery
  • Scaffold for Anticancer Agents: The cinnamic acid framework is a known pharmacophore in the design of various therapeutic agents. Derivatives of this compound have been investigated as precursors to novel compounds with potential anticancer activity, including dual EGFR/HER-2 inhibitors. The amino group provides a convenient handle for further chemical modifications to explore structure-activity relationships.

  • Precursor for Antidiabetic Agents: The aminophenoxy moiety, which can be derived from this compound, is present in some dual glucokinase and PPARγ activators, which are targets for the treatment of type 2 diabetes.

  • Antimicrobial and Antioxidant Properties: The presence of the aromatic amine and the conjugated system suggests that this compound and its derivatives may possess inherent antioxidant and antimicrobial properties, making them interesting candidates for further biological evaluation.[3]

Organic Synthesis and Polymer Chemistry
  • Versatile Intermediate: The primary amine of this compound can be readily diazotized and converted into a wide range of other functional groups, or it can be acylated or alkylated to build more complex molecular architectures.

  • Monomer for Polymer Synthesis: The presence of the polymerizable alkene and the reactive amine group allows this compound to be used as a monomer or a co-monomer in the synthesis of functional polymers. These polymers may have interesting optical or electronic properties due to the conjugated nature of the cinnamoyl group.

Safety and Handling

This compound requires careful handling in a laboratory setting. It is classified as an irritant and may cause skin, eye, and respiratory irritation.

  • GHS Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is essential to consult the full Safety Data Sheet (SDS) before handling this compound and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[17] Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile chemical compound with a broad spectrum of potential applications, particularly in the realm of drug discovery and materials science. Its straightforward synthesis, combined with the reactivity of its multiple functional groups, makes it an attractive building block for the creation of novel molecules with diverse biological and physical properties. As research continues to uncover new therapeutic targets and material needs, the utility of well-characterized and accessible scaffolds like this compound is poised to grow, solidifying its importance for researchers and scientists in the field.

References

Methodological & Application

Application Note & Protocols: Ethyl 4-aminocinnamate in Supramolecular Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Supramolecular polymers, formed through non-covalent interactions, represent a frontier in materials science, offering dynamic, reversible, and stimuli-responsive properties not found in their covalent counterparts.[1][2] This guide details the utilization of Ethyl 4-aminocinnamate (E4AC) as a versatile monomer for the synthesis of supramolecular polymers. E4AC is uniquely suited for this purpose due to its molecular architecture, which features a primary amine for hydrogen bonding, an aromatic ring for π-π stacking, and an ester group that influences solubility and participates in hydrogen bonding. We provide a foundational understanding of the self-assembly principles, detailed experimental protocols for synthesis and characterization, and insights into the causality behind methodological choices. This document is intended for researchers and professionals in polymer chemistry, materials science, and drug development seeking to leverage E4AC for creating advanced functional materials.

The Monomer: this compound (E4AC)

Core Physicochemical Properties

The efficacy of a monomer in supramolecular polymerization is dictated by its structural and chemical properties. E4AC is a solid at room temperature with a defined melting point, making it easy to handle and store.[3]

PropertyValueSource
Chemical Formula C₁₁H₁₃NO₂
Molecular Weight 191.23 g/mol
Melting Point 70-74 °C[3]
Appearance Solid
CAS Number 5048-82-8
Functional Groups: The Drivers of Self-Assembly

The structure of E4AC is ideal for predictable self-assembly. It contains three key regions that drive the formation of supramolecular chains through specific, non-covalent interactions.[4][5][6]

  • Amine Group (-NH₂): Located on the phenyl ring, this primary amine acts as a potent hydrogen bond donor. This is the primary interaction site for forming the polymer backbone.[7][8]

  • Ester Carbonyl Group (C=O): The carbonyl oxygen of the ethyl ester group serves as a hydrogen bond acceptor. The directional and specific interaction between the -NH₂ of one monomer and the C=O of another forms the basis of the linear polymer chain.[7][9]

  • Aromatic Ring (C₆H₄): The phenyl ring provides a planar surface that facilitates π-π stacking interactions between adjacent polymer chains. This secondary interaction reinforces the structure, leading to the formation of more robust, bundled, or networked architectures.[6]

Principles of Supramolecular Polymerization with E4AC

The formation of polymers from E4AC is a spontaneous self-assembly process governed by a hierarchy of non-covalent interactions.[10] The process is reversible and highly dependent on environmental conditions such as solvent polarity, concentration, and temperature.[7]

Primary Interaction: Hydrogen-Bonding

The principal driving force for the polymerization of E4AC is the formation of intermolecular hydrogen bonds between the amine (-NH₂) and the ester carbonyl (C=O) groups. This directional interaction leads to the formation of linear, head-to-tail polymer chains.[7][11]

Caption: Hydrogen bonding between E4AC monomers.

Secondary Interaction: π-π Stacking

Once linear chains are formed, they can further assemble into higher-order structures through π-π stacking of the aromatic rings. This interaction is less specific than hydrogen bonding but contributes significantly to the overall stability and mechanical properties of the resulting material.

pi_stacking cluster_0 Supramolecular Chain 1 cluster_1 Supramolecular Chain 2 a1 E4AC a2 E4AC a1->a2 H-Bonds b1 E4AC a1->b1 π-π a3 E4AC a2->a3 H-Bonds b2 E4AC a2->b2 b3 E4AC a3->b3 b1->b2 H-Bonds b2->b3 H-Bonds

Caption: π-π stacking between adjacent polymer chains.

Experimental Protocols

Prerequisite: Synthesis of this compound

For researchers who wish to synthesize the monomer, a reliable method is the reduction of its nitro precursor, ethyl (E)-3-(4-nitrophenyl)acrylate.[12]

Materials:

  • Ethyl (E)-3-(4-nitrophenyl)acrylate

  • Iron(III) oxide/N-doped graphene catalyst (or other suitable reduction catalyst like Indium powder[13])

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

  • Deionized water

Protocol:

  • To an 8 mL glass vial, add ethyl (E)-3-(4-nitrophenyl)acrylate (0.5 mmol), catalyst (e.g., 50 mg Fe₂O₃/NGr@C), Et₃N (70 μL), THF (2 mL), and deionized water (0.2 mL).[12]

  • Seal the vial in an autoclave, purge three times with carbon monoxide (CO, 5-10 bar), then pressurize with CO to 30 bar and N₂ to 20 bar.[12]

  • Heat the reaction to 125°C with vigorous stirring (700 rpm) for 24 hours.[12]

  • Cool the autoclave to room temperature and safely vent the gases.

  • Filter the reaction mixture through a celite pad to remove the catalyst.[12]

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield pure this compound.

  • Confirm product identity and purity via ¹H NMR and mass spectrometry.[12]

Core Protocol: Supramolecular Polymerization of E4AC

This protocol describes the self-assembly of E4AC in a non-polar solvent to form a supramolecular polymer, potentially resulting in a gel.

workflow_synthesis cluster_prep Preparation cluster_reaction Assembly Process cluster_outcome Observation & Product prep1 Weigh E4AC Monomer react1 Dissolve E4AC in Solvent with Heating (e.g., 80-90°C) to form Isotropic Solution prep1->react1 prep2 Select Non-Polar Solvent (e.g., Dodecane, Toluene) prep2->react1 react2 Slowly Cool to Room Temperature (e.g., over 2-4 hours) react1->react2 react3 Allow to Age/Equilibrate (e.g., 12 hours) react2->react3 outcome1 Observe Viscosity Increase or Gel Formation react3->outcome1 outcome2 Supramolecular Polymer/Gel Ready for Characterization outcome1->outcome2

Caption: Workflow for supramolecular polymerization.

Materials and Reagents:

  • This compound (E4AC), purified

  • Anhydrous non-polar solvent (e.g., dodecane, toluene, chloroform)

  • Glass vials with screw caps

  • Heating plate with magnetic stirring

  • Standard laboratory glassware

Step-by-Step Methodology:

  • Preparation: Prepare a solution of E4AC in the chosen non-polar solvent in a clean, dry vial. A typical starting concentration is 1-10% (w/v).

    • Scientist's Note: Non-polar solvents are crucial as they do not compete for hydrogen bonding sites, thus promoting the self-assembly of E4AC monomers.

  • Dissolution: Gently heat the sealed vial to ~80-90°C while stirring until the E4AC is completely dissolved, forming a clear, isotropic solution.

    • Scientist's Note: Heating provides the thermal energy needed to overcome the intermolecular interactions in the crystalline monomer, ensuring it is fully solvated in its monomeric form before assembly begins.

  • Controlled Cooling (Assembly): Remove the vial from the heat source and allow it to cool slowly and undisturbed to room temperature.

    • Scientist's Note: Slow, controlled cooling is paramount. It allows the system to reach thermodynamic equilibrium, favoring the formation of long, ordered supramolecular polymer chains over rapid, kinetically-trapped amorphous precipitation.

  • Equilibration: Let the sample stand at room temperature for at least 12 hours to allow the assembly process to fully equilibrate.

  • Observation: Observe the sample. Successful polymerization will be indicated by a significant increase in viscosity or the formation of a self-supporting gel that does not flow when the vial is inverted.

Characterization of E4AC Supramolecular Polymers

Characterizing supramolecular polymers requires a combination of techniques to probe their dynamic and non-covalent nature.[1]

workflow_char cluster_proof Proof of Assembly (Non-Covalent Bonding) cluster_properties Physical & Morphological Properties start Supramolecular Polymer Sample nmr ¹H NMR Spectroscopy (Variable Temp. & Conc.) start->nmr ftir FT-IR Spectroscopy start->ftir visco Viscometry start->visco dsc Differential Scanning Calorimetry (DSC) start->dsc micro Microscopy (AFM/SEM) start->micro end1 Interaction Confirmed nmr->end1 Confirm H-Bonding ftir->end1 Shift in N-H/C=O stretch end2 Properties Determined visco->end2 Measure Polymer Length dsc->end2 Determine Gel-Sol Temp. micro->end2 Visualize Fibers

Caption: Recommended characterization workflow.

Spectroscopic Confirmation
  • ¹H NMR Spectroscopy: This is a powerful tool to confirm hydrogen bonding. In a non-polar solvent (like CDCl₃ or toluene-d₈), the chemical shift of the amine (-NH₂) protons is highly sensitive to their involvement in hydrogen bonds. Upon polymerization (at higher concentrations or lower temperatures), this peak will shift significantly downfield (to a higher ppm value).

  • FT-IR Spectroscopy: The stretching frequencies of the N-H and C=O bonds will also change upon hydrogen bond formation. Typically, the N-H stretch will broaden and shift to a lower wavenumber, while the C=O stretch will also shift to a lower wavenumber.

Physical and Thermal Properties
  • Viscometry: Measuring the solution viscosity as a function of concentration can provide qualitative evidence of polymerization. A non-linear increase in viscosity with concentration is characteristic of chain growth.

  • Differential Scanning Calorimetry (DSC): For samples that form gels, DSC can be used to measure the gel-to-sol transition temperature (Tgel). This endothermic transition corresponds to the disassembly of the supramolecular polymer upon heating and is a key characteristic of the material's thermal stability.

Morphological Analysis
  • Atomic Force Microscopy (AFM) or Scanning Electron Microscopy (SEM): These techniques allow for the direct visualization of the supramolecular structures. A small amount of the sample can be drop-cast onto a suitable substrate (e.g., mica for AFM, silicon wafer for SEM). After solvent evaporation, images can reveal the formation of long, entangled fibrillar networks, which are characteristic of self-assembled supramolecular polymers.

TechniqueExpected Observation for Supramolecular PolymerRationale
¹H NMR Downfield shift of -NH₂ proton signal with increasing concentration or decreasing temperature.Confirms the formation of intermolecular hydrogen bonds.
Viscometry Sharp, non-linear increase in solution viscosity above a critical concentration.Indicates chain formation and entanglement.
DSC An endothermic peak corresponding to the gel-to-sol transition.Measures the thermal energy required to break the non-covalent bonds.
AFM/SEM Observation of long, high-aspect-ratio fibers or an interconnected network.Direct visualization of the self-assembled nanostructure.

Safety and Handling

This compound may cause skin, eye, and respiratory irritation.[14] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for detailed safety information before use.

References

Ethyl 4-aminocinnamate: A Versatile Monomer for Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 4-aminocinnamate (EAC) is a bifunctional monomer poised to enable significant advancements in materials science, particularly in the development of functional polymers for biomedical and pharmaceutical applications. Its unique molecular architecture, featuring a primary aromatic amine, a polymerizable carbon-carbon double bond, and an ester group, offers a versatile platform for synthesizing a diverse range of polymers with tailored properties. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of EAC in various polymerization reactions. We will delve into detailed protocols for enzymatic polymerization and interfacial polycondensation, offering insights into the causality behind experimental choices and robust methodologies for reproducible results.

Physicochemical Properties of this compound

A thorough understanding of the monomer's properties is crucial for designing successful polymerization strategies.

PropertyValueReference
CAS Number 5048-82-8
Molecular Formula C₁₁H₁₃NO₂
Molecular Weight 191.23 g/mol
Melting Point 70-74 °C[1]
Appearance Solid
Solubility Soluble in various organic solvents.[2]

Application Note 1: Enzymatic Polymerization of this compound for Bioactive Polymers

Enzymatic polymerization has emerged as a green and sustainable alternative to traditional chemical methods, offering mild reaction conditions and high selectivity.[3] Horseradish peroxidase (HRP) and laccases are particularly effective in catalyzing the oxidative polymerization of aromatic amines and phenols.[3][4] This protocol details the HRP-catalyzed polymerization of EAC to synthesize soluble, electroactive polymers with potential applications in biosensors and drug delivery.

Rationale for Enzymatic Approach

The use of HRP as a catalyst provides several advantages:

  • Mild Reaction Conditions: The polymerization can be conducted at or near room temperature and neutral pH, preserving the integrity of sensitive functional groups.

  • Green Chemistry: The process uses hydrogen peroxide as a mild oxidant, with water as the primary byproduct, minimizing environmental impact.

  • Control over Polymer Structure: The enzyme's specificity can lead to polymers with well-defined structures and properties.

Experimental Workflow: HRP-Catalyzed Polymerization

G cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification cluster_characterization Characterization Monomer This compound Solution Reactor Reaction Vessel (e.g., Glass Vial) Monomer->Reactor Enzyme HRP Solution Enzyme->Reactor Oxidant H₂O₂ Solution Oxidant->Reactor Gradual Addition Stirring Magnetic Stirring Reactor->Stirring Precipitation Precipitation in Non-solvent (e.g., Methanol) Stirring->Precipitation After Reaction Centrifugation Centrifugation/Filtration Precipitation->Centrifugation Drying Vacuum Drying Centrifugation->Drying FTIR FTIR Spectroscopy Drying->FTIR NMR ¹H NMR Spectroscopy Drying->NMR GPC Gel Permeation Chromatography Drying->GPC CV Cyclic Voltammetry Drying->CV

Caption: Workflow for HRP-catalyzed polymerization of this compound.

Detailed Protocol: HRP-Catalyzed Polymerization

Materials:

  • This compound (EAC)

  • Horseradish peroxidase (HRP)

  • Hydrogen peroxide (H₂O₂) (30% solution)

  • Phosphate buffer (pH 7.0)

  • Dioxane (or other suitable organic solvent)

  • Methanol (for precipitation)

  • Magnetic stirrer and stir bar

  • Reaction vessel (e.g., 50 mL round-bottom flask)

Procedure:

  • Monomer Solution Preparation: Dissolve a specific amount of EAC (e.g., 100 mg, 0.52 mmol) in a mixture of phosphate buffer and dioxane (e.g., 1:1 v/v, 20 mL total volume) in the reaction vessel. The organic solvent is used to ensure the solubility of the monomer.

  • Enzyme Addition: Add a solution of HRP (e.g., 5 mg in 1 mL of phosphate buffer) to the monomer solution.

  • Initiation of Polymerization: While stirring the mixture at room temperature, add a stoichiometric amount of H₂O₂ solution dropwise over a period of 1-2 hours. The slow addition is crucial to control the reaction rate and prevent enzyme deactivation.

  • Reaction: Allow the reaction to proceed for 24 hours at room temperature with continuous stirring.

  • Polymer Precipitation: After the reaction is complete, pour the mixture into a large excess of a non-solvent, such as methanol, to precipitate the polymer.

  • Purification: Collect the precipitate by filtration or centrifugation. Wash the polymer several times with fresh methanol to remove unreacted monomer and enzyme.

  • Drying: Dry the purified polymer in a vacuum oven at a low temperature (e.g., 40 °C) until a constant weight is achieved.

Characterization:

  • FTIR Spectroscopy: To confirm the formation of the polymer and identify characteristic functional groups.

  • ¹H NMR Spectroscopy: To elucidate the polymer structure.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI) of the polymer.

  • Cyclic Voltammetry (CV): To assess the electrochemical properties of the polymer, which is relevant for sensor applications.

Application Note 2: Interfacial Polycondensation for the Synthesis of Poly(amide-ester)s

Interfacial polycondensation is a powerful technique for the synthesis of high-molecular-weight polymers at the interface of two immiscible liquids. This method is particularly suitable for the reaction of a diamine (like EAC) with a diacid chloride to form polyamides. The resulting poly(amide-ester)s can exhibit excellent thermal and mechanical properties.[5][6]

Rationale for Interfacial Polycondensation
  • High Molecular Weight: The reaction is typically fast and leads to the formation of high-molecular-weight polymers.

  • Room Temperature Synthesis: The polymerization can be carried out at room temperature, which is energy-efficient.

  • Versatility: A wide range of diacid chlorides can be used to tailor the polymer properties.

Experimental Workflow: Interfacial Polycondensation

G cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification cluster_characterization Characterization AqueousPhase Aqueous Phase: This compound + Base (e.g., NaOH) Beaker Beaker AqueousPhase->Beaker OrganicPhase Organic Phase: Diacid Chloride (e.g., Sebacoyl chloride) in Dichloromethane OrganicPhase->Beaker Careful layering Interface Formation of Polymer Film at the Interface Beaker->Interface Washing Washing with Water and Non-solvent (e.g., Acetone) Interface->Washing Removal of film Drying Vacuum Drying Washing->Drying FTIR FTIR Spectroscopy Drying->FTIR NMR ¹H NMR Spectroscopy Drying->NMR TGA Thermogravimetric Analysis Drying->TGA DSC Differential Scanning Calorimetry Drying->DSC

References

Application Notes and Protocols: Ethyl 4-aminocinnamate as a Novel UV Filter in Sunscreen Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating incidence of skin cancer, primarily attributed to excessive exposure to solar ultraviolet (UV) radiation, underscores the critical need for effective photoprotective agents. Cinnamate derivatives have long been a cornerstone of sunscreen formulations, prized for their efficacy in absorbing UVB radiation. This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of Ethyl 4-aminocinnamate, a promising cinnamate ester, as a UV filter. These application notes detail its mechanism of action, key physicochemical properties, and robust protocols for its synthesis, formulation, and comprehensive evaluation, including efficacy and safety assessments.

Introduction: The Scientific Rationale for this compound

The sun's UV spectrum is broadly categorized into UVA (320-400 nm) and UVB (290-320 nm) radiation, both of which contribute to skin damage. While UVB is the primary cause of sunburn, UVA penetrates deeper into the skin, leading to premature aging and contributing to the development of skin cancers.[1] Consequently, modern sunscreens aim to provide broad-spectrum protection.

Cinnamic acid and its derivatives are efficient UVB absorbers.[2] Their mechanism of action involves the absorption of high-energy UV photons, leading to a temporary electronic excitation. This energy is then safely dissipated as heat through a process of trans-cis isomerization and other non-radiative decay pathways, preventing the UV radiation from reaching and damaging dermal cells.[3] this compound, a derivative of cinnamic acid, is of particular interest due to its structural similarity to other commercially successful UV filters and its potential for effective UVB absorption.

However, the path from a promising molecule to a market-approved sunscreen active is rigorous. In the United States, sunscreens are regulated as over-the-counter (OTC) drugs by the Food and Drug Administration (FDA), requiring extensive safety and efficacy data for new active ingredients.[4][5] Similarly, the European Commission maintains a list of approved UV filters for cosmetic products.[6][7] Therefore, a thorough and systematic evaluation of any new UV filter candidate, such as this compound, is paramount.

These application notes are designed to provide the scientific community with the necessary tools and methodologies to explore the potential of this compound as a safe and effective UV filter.

Physicochemical Properties and UV Absorbance Profile

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in sunscreen formulations.

PropertyValueSource
IUPAC Name ethyl (E)-3-(4-aminophenyl)prop-2-enoate[8]
Synonyms Ethyl p-aminocinnamate, 4-aminocinnamic acid ethyl ester[8]
CAS Number 5048-82-8[9]
Molecular Formula C₁₁H₁₃NO₂
Molecular Weight 191.23 g/mol [8]
Melting Point 70-74 °C[9]
Appearance Crystalline powder
Solubility Soluble in ethanol and other organic solvents[9]
UV Absorbance (λmax) ~310 nm (in ethanol)[10]
Molar Extinction Coefficient (ε) ~23,200 M⁻¹cm⁻¹ (for a structurally similar compound, Ethyl 4-(dimethylamino)benzoate in ethanol)[10]

Mechanism of UV Energy Dissipation:

The primary mechanism by which cinnamate derivatives protect the skin from UV radiation is through the absorption of UV photons, leading to an electronic transition from the ground state (S₀) to an excited singlet state (¹ππ*). The molecule then undergoes rapid, non-radiative decay back to the ground state, releasing the absorbed energy as heat. A key pathway for this energy dissipation is through trans-cis isomerization around the carbon-carbon double bond. This efficient conversion of harmful UV energy into harmless thermal energy prevents the generation of damaging reactive oxygen species in the skin.[3]

UV Photon (UVB) UV Photon (UVB) This compound (trans, S₀) This compound (trans, S₀) UV Photon (UVB)->this compound (trans, S₀) Excited State (¹ππ) Excited State (¹ππ) This compound (trans, S₀)->Excited State (¹ππ) Absorption Excited State (¹ππ)->this compound (trans, S₀) Non-radiative Decay This compound (cis, S₀) This compound (cis, S₀) Excited State (¹ππ)->this compound (cis, S₀) trans-cis Isomerization Heat Heat Excited State (¹ππ)->Heat This compound (cis, S₀)->this compound (trans, S₀) Thermal Relaxation This compound (cis, S₀)->Heat

Caption: Mechanism of UV energy dissipation by this compound.

Synthesis and Characterization

The following protocol describes a laboratory-scale synthesis of this compound via the reduction of its nitro precursor.

3.1. Synthesis of this compound

This procedure is adapted from established methods for the reduction of aromatic nitro compounds.[11]

Materials:

  • Ethyl 4-nitrocinnamate

  • Indium powder

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Deionized water

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hexane

Equipment:

  • Round-bottomed flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 1000 mL round-bottomed flask equipped with a magnetic stir bar, suspend 10 g of ethyl 4-nitrocinnamate in 250 mL of ethanol.

  • Add a solution of 27.4 g of ammonium chloride in 125 mL of water to the flask.

  • Add 23.5 g of indium powder to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux with vigorous stirring for 2.5 hours.

  • After the reaction is complete, cool the mixture to room temperature and filter it through a celite pad to remove the indium salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.

  • Extract the aqueous residue with dichloromethane (3 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate it under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from a mixture of dichloromethane and hexane to yield pure this compound.

3.2. Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Melting Point: Compare the observed melting point with the literature value (70-74 °C).[9]

  • ¹H and ¹³C NMR Spectroscopy: Confirm the chemical structure and assess purity.

  • Infrared (IR) Spectroscopy: Identify characteristic functional groups (e.g., N-H, C=O, C=C).

  • Mass Spectrometry: Determine the molecular weight.[8]

Formulation of a Model Sunscreen

To evaluate the efficacy and safety of this compound, it must be incorporated into a suitable sunscreen formulation. An oil-in-water (O/W) emulsion is a common and consumer-accepted vehicle for sunscreens.

4.1. Model Oil-in-Water (O/W) Sunscreen Emulsion

This protocol provides a starting point for creating a stable O/W emulsion containing this compound.

PhaseIngredientINCI NameFunction% (w/w)
A (Oil Phase) This compound This compound UV Filter 5.00
Caprylic/Capric TriglycerideCaprylic/Capric TriglycerideEmollient10.00
Cetearyl AlcoholCetearyl AlcoholThickener, Emulsion Stabilizer3.00
Glyceryl StearateGlyceryl StearateEmulsifier2.00
Ceteareth-20Ceteareth-20Emulsifier2.00
B (Water Phase) Deionized WaterAquaSolventq.s. to 100
GlycerinGlycerinHumectant3.00
Xanthan GumXanthan GumThickener0.20
C (Cool-down Phase) Phenoxyethanol (and) EthylhexylglycerinPhenoxyethanol (and) EthylhexylglycerinPreservative1.00

Procedure:

  • Combine the ingredients of Phase A in a beaker and heat to 75-80 °C with gentle stirring until all components are melted and uniform.

  • In a separate beaker, combine the ingredients of Phase B and heat to 75-80 °C with stirring until the xanthan gum is fully hydrated.

  • Slowly add Phase B to Phase A with continuous homogenization to form the emulsion.

  • Continue homogenization for 5-10 minutes.

  • Begin cooling the emulsion while stirring with a propeller mixer.

  • When the temperature of the emulsion is below 40 °C, add the ingredients of Phase C and continue stirring until uniform.

  • Adjust the pH to the desired range (typically 5.5-6.5) if necessary.

cluster_A Phase A (Oil) cluster_B Phase B (Water) cluster_C Phase C (Cool-down) A This compound, Emollients, Emulsifiers, Thickeners Heat to 75-80°C Heat to 75-80°C A->Heat to 75-80°C B Water, Humectants, Thickeners B->Heat to 75-80°C C Preservatives, Fragrance, Actives Combine B into A with Homogenization Combine B into A with Homogenization Heat to 75-80°C->Combine B into A with Homogenization Cool to <40°C Cool to <40°C Combine B into A with Homogenization->Cool to <40°C Add Phase C Add Phase C Cool to <40°C->Add Phase C Final Sunscreen Emulsion Final Sunscreen Emulsion Add Phase C->Final Sunscreen Emulsion

Caption: Workflow for preparing an O/W sunscreen emulsion.

Efficacy Evaluation: In Vitro SPF and Photostability

5.1. In Vitro Sun Protection Factor (SPF) Determination

The in vitro SPF test is a crucial step in evaluating the efficacy of a sunscreen formulation. The following protocol is based on the principles of UV transmittance measurement through a thin film of the product applied to a substrate.[5][12][13]

Materials:

  • Sunscreen formulation containing this compound

  • Polymethylmethacrylate (PMMA) plates (sandblasted or molded)[5][12]

  • Positive control sunscreen with a known SPF

  • UV-Vis spectrophotometer with an integrating sphere

  • Solar simulator

Procedure:

  • Apply a precise amount of the sunscreen formulation (e.g., 1.2 mg/cm²) evenly onto the surface of a PMMA plate.[12]

  • Allow the film to dry for at least 15 minutes in the dark at a controlled temperature.[3]

  • Measure the initial UV absorbance spectrum (A₀(λ)) of the sunscreen film from 290 to 400 nm using the spectrophotometer.

  • Expose the plate to a controlled dose of UV radiation from a solar simulator.

  • Measure the post-irradiation UV absorbance spectrum (A(λ)) of the sunscreen film.

  • Calculate the in vitro SPF using a validated equation that integrates the erythemal action spectrum and the solar simulator irradiance spectrum with the measured absorbance values.

5.2. Photostability Assessment

The photostability of a UV filter is its ability to retain its absorptive capacity after exposure to UV radiation.[2][7]

Procedure:

  • Prepare a thin film of the sunscreen formulation on a PMMA plate as described for the in vitro SPF test.

  • Measure the initial UV absorbance spectrum of the film.

  • Expose the film to a defined dose of UV radiation from a solar simulator. The irradiation dose can be a percentage of the determined SPF.[14]

  • Measure the UV absorbance spectrum of the film after irradiation.

  • Calculate the percentage of absorbance loss at the λmax of this compound and across the UVA and UVB spectra to determine the photostability. A photostable formulation will show minimal degradation of its absorbance profile.[7]

Safety Evaluation: In Vitro and Human Testing

Ensuring the safety of a new sunscreen ingredient is a critical regulatory requirement.

6.1. In Vitro Phototoxicity: 3T3 Neutral Red Uptake (NRU) Assay

The 3T3 NRU phototoxicity test is a validated in vitro method to assess the potential of a substance to cause phototoxicity.[15][16]

Principle: This assay compares the cytotoxicity of a test substance in the presence and absence of a non-cytotoxic dose of UVA light. A substance is considered phototoxic if its cytotoxicity is significantly increased by UV exposure.

Procedure (abbreviated from OECD TG 432):

  • Seed Balb/c 3T3 fibroblasts in two 96-well plates and incubate for 24 hours.

  • Treat the cells with a range of concentrations of this compound for 1 hour.

  • Expose one plate to a non-cytotoxic dose of UVA light (e.g., 5 J/cm²), while the other plate is kept in the dark.

  • Wash the cells and incubate for 24 hours.

  • Determine cell viability by measuring the uptake of the vital dye Neutral Red.

  • Calculate the EC₅₀ values (concentration that reduces viability by 50%) for both the irradiated and non-irradiated cells.

  • Determine the Photo-Irritation Factor (PIF) by comparing the EC₅₀ values. A PIF value above a certain threshold (e.g., >5) indicates a potential for phototoxicity.

6.2. Skin Sensitization: Human Repeat Insult Patch Test (HRIPT)

The HRIPT is the gold standard for assessing the skin sensitization potential of a cosmetic ingredient in humans.[17][18] This test should be conducted by a qualified clinical research organization.

Principle: The test involves a repeated application of the test material to the skin of human volunteers to induce a potential allergic reaction, followed by a challenge phase to elicit the reaction.

Procedure Overview:

  • Induction Phase: A patch containing the test material (e.g., the model sunscreen formulation) is applied to the same site on the skin of volunteers for 24-48 hours, multiple times over a period of 3 weeks.

  • Rest Period: A 2-week rest period with no applications follows the induction phase.

  • Challenge Phase: A patch with the test material is applied to a new, naive skin site.

  • Evaluation: The skin is observed for any signs of an allergic reaction (e.g., erythema, edema) at specified time points after patch removal.

Conclusion and Future Directions

This compound demonstrates significant potential as a novel UVB filter for sunscreen applications. Its cinnamate structure provides a well-understood mechanism for UV absorption and energy dissipation. The protocols outlined in these application notes provide a comprehensive framework for the systematic evaluation of its efficacy and safety, from laboratory synthesis to pre-clinical testing.

Further research should focus on optimizing formulation strategies to enhance the photostability of this compound, potentially through combination with other UV filters or the use of encapsulation technologies.[16] Additionally, a thorough investigation of its UVA absorbance and the potential for synergistic effects with other UV filters will be crucial in developing broad-spectrum sunscreens with superior photoprotective capabilities. Successful completion of the outlined evaluations will be a critical step towards the potential regulatory approval and commercialization of this compound as a valuable addition to the arsenal of photoprotective ingredients.

References

Application Notes & Protocols: Synthesis of Novel Azo Dyes Using Ethyl 4-aminocinnamate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of novel azo dyes utilizing ethyl 4-aminocinnamate as the diazo component. Azo dyes represent the largest and most versatile class of synthetic colorants, with applications spanning textiles, printing, and increasingly, biomedical sciences.[1][2][3] The incorporation of the ethyl cinnamate moiety offers a unique scaffold for generating novel chromophores with potentially interesting photophysical, biological, and material properties. This guide delves into the fundamental reaction mechanisms, provides detailed, step-by-step protocols for synthesis and purification, and outlines methods for the characterization of the resulting azo dyes.

Introduction: The Rationale for this compound in Azo Dye Synthesis

Azo dyes are characterized by the presence of one or more azo groups (–N=N–) connecting aromatic rings.[4][5] Their facile synthesis, cost-effectiveness, and vast color-tuning potential have cemented their industrial importance.[2] The classical synthesis involves a two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich nucleophile, such as a phenol or an aniline derivative.[2][6][7]

This compound is an intriguing starting material for the synthesis of novel azo dyes. The cinnamate backbone provides an extended π-conjugated system which can influence the final color of the dye. Furthermore, the ester functionality offers a site for potential post-synthetic modifications, allowing for the attachment of other functional groups or for polymerization. The amino group on the aromatic ring is readily available for diazotization, initiating the synthesis of this promising class of dyes.[8]

Reaction Mechanisms: A Foundation for Rational Design

A thorough understanding of the underlying reaction mechanisms is paramount for optimizing reaction conditions and troubleshooting potential issues.

Diazotization of this compound

Diazotization is the process of converting a primary aromatic amine into a diazonium salt.[9][10][11] This reaction is typically carried out in a cold, acidic solution.

The key steps are as follows:

  • Formation of Nitrous Acid: In situ generation of nitrous acid (HNO₂) from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl).[12]

  • Formation of the Nitrosonium Ion: Protonation of nitrous acid followed by the loss of a water molecule yields the highly electrophilic nitrosonium ion (NO⁺).[9][11][12]

  • Electrophilic Attack: The nitrosonium ion is attacked by the lone pair of electrons on the nitrogen atom of the primary amine (this compound).[9][12]

  • Formation of the Diazonium Ion: A series of proton transfers and the elimination of a water molecule lead to the formation of the relatively stable aryldiazonium ion.[9][12] The stability of aromatic diazonium salts is attributed to the delocalization of the positive charge over the benzene ring.[10]

It is crucial to maintain a low temperature (0-5 °C) throughout the diazotization process to prevent the premature decomposition of the unstable diazonium salt into phenols.[2][12]

Azo Coupling: The Chromophore-Forming Step

The azo coupling reaction is an electrophilic aromatic substitution where the aryldiazonium ion acts as the electrophile and attacks an electron-rich aromatic compound (the coupling component).[6][7][13] The choice of coupling component is a primary determinant of the final dye's color.

  • Coupling with Phenols: This reaction is typically carried out under slightly alkaline conditions (pH > 7.5).[6][14] The alkaline medium deprotonates the phenol to form the more nucleophilic phenoxide ion, which readily attacks the diazonium salt.[14][15]

  • Coupling with Anilines: Coupling with aromatic amines is generally performed in weakly acidic solutions (pH < 6).[6][15]

The diazonium ion typically attacks the para-position of the coupling component. If the para-position is blocked, coupling occurs at the ortho-position.[6][15]

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Diazonium salts can be explosive when dry and should be handled with care.[2]

Protocol 1: Diazotization of this compound

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

Equipment:

  • Beakers

  • Magnetic Stirrer and Stir Bar

  • Ice Bath

  • Thermometer

Procedure:

  • In a 250 mL beaker, dissolve a specific molar equivalent of this compound in a mixture of concentrated HCl and distilled water.

  • Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cooled this compound solution. Maintain the temperature between 0-5 °C throughout the addition.

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for an additional 15-20 minutes to ensure the completion of the diazotization reaction. The resulting solution contains the ethyl 4-cinnamate diazonium chloride and should be used immediately in the subsequent coupling reaction.

Protocol 2: Azo Coupling with Phenolic and Anilino Compounds

A. Coupling with Phenols (e.g., 2-Naphthol)

Materials:

  • Diazonium salt solution from Protocol 1

  • 2-Naphthol (or other phenolic compound)

  • Sodium Hydroxide (NaOH)

  • Distilled Water

  • Ice

Equipment:

  • Beakers

  • Magnetic Stirrer and Stir Bar

  • Ice Bath

  • Büchner Funnel and Flask

  • Filter Paper

Procedure:

  • In a separate beaker, dissolve the desired molar equivalent of the phenolic compound (e.g., 2-naphthol) in an aqueous solution of sodium hydroxide.[16]

  • Cool this solution to below 5 °C in an ice bath.

  • While stirring vigorously, slowly add the cold diazonium salt solution from Protocol 1 to the cold phenolic solution.[16]

  • A brightly colored precipitate of the azo dye should form immediately.[16]

  • Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure complete coupling.

  • Collect the precipitated dye by vacuum filtration using a Büchner funnel.[16]

  • Wash the solid product with copious amounts of cold distilled water to remove any unreacted starting materials and inorganic salts.[16]

  • Allow the purified dye to air dry or dry in a desiccator.

B. Coupling with Anilines (e.g., N,N-Dimethylaniline)

Materials:

  • Diazonium salt solution from Protocol 1

  • N,N-Dimethylaniline (or other anilino compound)

  • Sodium Acetate

  • Distilled Water

  • Ice

Procedure:

  • In a separate beaker, dissolve the desired molar equivalent of the anilino compound (e.g., N,N-dimethylaniline) in a dilute acidic solution (e.g., dilute HCl).

  • Cool this solution to below 5 °C in an ice bath.

  • While stirring vigorously, slowly add the cold diazonium salt solution from Protocol 1.

  • Add a solution of sodium acetate to adjust the pH to the optimal range for coupling with anilines (typically pH 4-5).

  • A colored precipitate of the azo dye will form.

  • Continue stirring the reaction mixture in the ice bath for 30 minutes.

  • Collect the product by vacuum filtration and wash thoroughly with cold water.

  • Dry the final product.

Protocol 3: Purification of the Synthesized Azo Dyes

The crude azo dye often contains impurities such as unreacted starting materials and inorganic salts. Recrystallization is a common and effective method for purification.[16]

Procedure:

  • Select an appropriate solvent or solvent mixture for recrystallization. Ethanol, methanol, or acetic acid are often suitable.[16] The ideal solvent should dissolve the dye at elevated temperatures but have low solubility at room temperature or below.

  • Dissolve the crude dye in a minimum amount of the hot solvent.

  • If colored impurities are present, a small amount of activated charcoal can be added, and the solution briefly boiled.

  • Hot filter the solution to remove the charcoal and any other insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

Characterization of Novel Azo Dyes

A suite of spectroscopic and analytical techniques is essential to confirm the structure and purity of the newly synthesized azo dyes.

Technique Purpose Expected Observations
UV-Visible Spectroscopy To determine the wavelength of maximum absorption (λmax) and study the electronic transitions within the chromophore.The λmax will be in the visible region, and its value will depend on the specific structure of the dye, including the nature of the coupling component and any substituents on the aromatic rings.[17][18]
Fourier-Transform Infrared (FT-IR) Spectroscopy To identify the functional groups present in the molecule.Characteristic peaks for the azo group (-N=N-), ester carbonyl (C=O), and other functional groups from the starting materials should be observable.[17][19][20]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To elucidate the detailed molecular structure and confirm the connectivity of atoms.The spectra will show signals corresponding to the protons and carbons in the ethyl cinnamate moiety and the coupling component, confirming the successful formation of the azo dye.[17][18][19][20]
Mass Spectrometry (MS) To determine the molecular weight of the synthesized dye and confirm its elemental composition.The mass spectrum will show a molecular ion peak corresponding to the calculated molecular weight of the target azo dye.[17][20][21]

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_diazotization Part 1: Diazotization cluster_coupling Part 2: Azo Coupling cluster_purification Part 3: Purification & Characterization A This compound B NaNO2 + HCl (0-5 °C) A->B Reacts with C Ethyl 4-cinnamate diazonium chloride B->C Forms D Coupling Component (Phenol or Aniline) C->D Couples with E Novel Azo Dye (Precipitate) D->E Yields F Crude Dye E->F G Recrystallization F->G H Purified Azo Dye G->H I Spectroscopic Characterization (UV-Vis, FT-IR, NMR, MS) H->I

Caption: General workflow for the synthesis, purification, and characterization of novel azo dyes from this compound.

Potential Applications and Future Directions

Azo dyes derived from this compound hold promise in various fields:

  • Advanced Materials: The extended conjugation and potential for polymerization make these dyes interesting candidates for nonlinear optical materials and photoswitches.[20][22][23]

  • Biomedical Applications: Azo compounds have been investigated for their antibacterial, antifungal, and anticancer activities.[18][24][25][26] The novel structures synthesized using this protocol could be screened for various biological activities.

  • Dye-Sensitized Solar Cells (DSSCs): Azo dyes have been explored as sensitizers in DSSCs. The cinnamate backbone may offer advantages in terms of light absorption and electron transfer properties.[27][28]

Future research could focus on creating a diverse library of these azo dyes by employing a wide range of coupling components. Furthermore, the ester group of the ethyl cinnamate moiety could be hydrolyzed to the corresponding carboxylic acid, providing a handle for further functionalization or for improving water solubility.

Conclusion

The synthesis of novel azo dyes using this compound offers a versatile platform for the development of new chromophores with tailored properties. By understanding the fundamental principles of diazotization and azo coupling and by following robust experimental protocols, researchers can efficiently synthesize and characterize these promising compounds for a wide array of applications in materials science, medicine, and beyond.

References

Application Notes & Protocols: Ethyl 4-aminocinnamate as a Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 4-aminocinnamate is a bifunctional organic molecule that has emerged as a highly valuable and versatile building block in the field of medicinal chemistry. Possessing an aromatic amine, an α,β-unsaturated ester, and a para-substituted phenyl ring, this compound offers multiple reactive sites for chemical modification and scaffold diversification.[1] Its structural framework is a key component in a variety of molecules exhibiting promising pharmacological activities, including potential antibacterial, antioxidant, and anti-inflammatory properties.[1] This guide provides an in-depth exploration of this compound, covering its synthesis, chemical reactivity, and strategic applications in drug discovery. Detailed, field-proven protocols for its key transformations are provided to enable researchers, scientists, and drug development professionals to effectively leverage this powerful synthetic intermediate.

Core Characteristics and Physicochemical Properties

This compound, also known as 4-aminocinnamic acid ethyl ester, is a light-yellow crystalline solid at room temperature.[1] The molecule's utility stems from the distinct reactivity of its three primary functional domains: the nucleophilic aromatic amine, the electrophilic and dienophilic acrylate system, and the aromatic ring which can be further functionalized.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 5048-82-8[2][3]
Molecular Formula C₁₁H₁₃NO₂[1][2][3]
Molecular Weight 191.23 g/mol [2]
Appearance Light yellow acicular crystal/solid[1]
Melting Point 70-74 °C
IUPAC Name ethyl (E)-3-(4-aminophenyl)prop-2-enoate[2]
SMILES CCOC(=O)/C=C/c1ccc(N)cc1[2]
Solubility Soluble in ethanol, THF, dichloromethane[4][5]

Synthetic Accessibility

The most common and efficient laboratory-scale synthesis of this compound involves the chemoselective reduction of its nitro precursor, ethyl (E)-3-(4-nitrophenyl)acrylate. Various reduction methods are available, but catalytic hydrogenation or metal-mediated reductions are preferred for their high yields and selectivity, leaving the alkene and ester functionalities intact.

Protocol 1: Synthesis via Catalytic Reduction of Ethyl (E)-3-(4-nitrophenyl)acrylate

This protocol describes the reduction of the aromatic nitro group using an iron-based catalyst and carbon monoxide as the reductant. This method is robust and avoids the use of high-pressure hydrogen gas.

Causality and Rationale: The choice of an iron catalyst under water-gas shift reaction conditions provides excellent chemoselectivity. The nitro group is highly susceptible to reduction by this system, while the electronically conjugated α,β-unsaturated ester and the aromatic ring are preserved. Triethylamine acts as a mild base, and the THF/water solvent system ensures the solubility of both the organic substrate and inorganic reagents.

Materials:

  • Ethyl (E)-3-(4-nitrophenyl)acrylate (1.0 eq.)

  • Fe₂O₃/NGr@C catalyst (or a similar heterogeneous iron catalyst, ~4.0 mol% Fe)

  • Triethylamine (Et₃N, 1.0 eq.)

  • Tetrahydrofuran (THF), anhydrous

  • Deionized water

  • Carbon Monoxide (CO) gas

  • Nitrogen (N₂) gas

  • Diatomaceous earth (Celite®)

  • High-pressure autoclave

Procedure:

  • To a glass vial equipped with a magnetic stir bar, add ethyl (E)-3-(4-nitrophenyl)acrylate (0.5 mmol, 1.0 eq.), the iron catalyst (50 mg), triethylamine (70 μL, 0.5 mmol), THF (2 mL), and deionized water (0.2 mL).[4]

  • Seal the vial with a screw cap fitted with a silicone septum. Puncture the septum with a needle to allow for pressure equilibration.

  • Place the vial inside a 300-mL autoclave.

  • Seal the autoclave and purge the system three times with carbon monoxide (5-10 bar).

  • Pressurize the autoclave with CO to 30 bar, then add nitrogen gas to a total pressure of 50 bar.[4]

  • Heat the reaction to 125°C with vigorous stirring (e.g., 700 rpm).

  • Maintain these conditions for 24 hours, monitoring the reaction periodically if the setup allows.

  • After 24 hours, cool the autoclave to room temperature and carefully vent the residual gas in a fume hood.[4]

Work-up and Validation:

  • Remove the reaction vial from the autoclave.

  • Filter the reaction mixture through a pad of diatomaceous earth to remove the heterogeneous catalyst, washing the pad with additional THF or ethyl acetate.[4]

  • Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be analyzed by ¹H NMR and GC-MS to confirm the complete reduction of the nitro group (disappearance of its aromatic signals and appearance of signals corresponding to the aniline derivative) and the purity of the product.

  • If necessary, purify the product further by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Reactivity and Strategic Derivatization

The synthetic power of this compound lies in its three distinct functional handles, which can be addressed sequentially or in concert to build molecular complexity.

G cluster_0 This compound Core cluster_1 Amine (-NH₂) Reactions cluster_2 Alkene (-CH=CH-) Reactions cluster_3 Ester (-COOEt) Reactions Core H₂N-Ph-CH=CH-COOEt Amide Amides / Sulfonamides Core->Amide R-COCl Schiff Schiff Bases / Imines Core->Schiff R-CHO Diazo Diazonium Salts (Sandmeyer Rxns) Core->Diazo NaNO₂, HCl Coupling Heck / Suzuki (Post-Halogenation) Core->Coupling 1. Halogenation 2. Pd Catalyst Cyclo Cycloadditions Core->Cyclo Diels-Alder Reduction Alkane Formation Core->Reduction H₂, Pd/C Acid Carboxylic Acid (Hydrolysis) Core->Acid LiOH Ester_Amide Amides (Aminolysis) Core->Ester_Amide R-NH₂ Alcohol Allylic Alcohol (Reduction) Core->Alcohol LiAlH₄

Figure 1: Key reactive sites of this compound.

  • Aromatic Amine: This is the most common site for initial derivatization.

    • Acylation and Sulfonylation: The amine readily reacts with acyl chlorides, sulfonyl chlorides, or anhydrides to form stable amide and sulfonamide linkages, a cornerstone of medicinal chemistry for modulating physicochemical properties and exploring structure-activity relationships (SAR).

    • Schiff Base Formation: Condensation with aldehydes and ketones yields imines (Schiff bases), which can be further reduced to secondary amines or used as intermediates for synthesizing heterocyclic systems.[6]

    • Diazotization: Treatment with nitrous acid converts the amine to a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents (e.g., halogens, hydroxyl, cyano) onto the aromatic ring via Sandmeyer-type reactions.

  • α,β-Unsaturated Ester:

    • Cross-Coupling Reactions: While not activated for direct coupling, the aromatic ring can be halogenated (e.g., after protecting the amine) to participate in palladium-catalyzed cross-coupling reactions like Suzuki, Heck, and Sonogashira.[7][8][9] This strategy allows for the attachment of other aryl, alkyl, or alkynyl groups, dramatically increasing molecular diversity.

    • Michael Addition: The electron-deficient β-carbon is susceptible to nucleophilic attack in Michael additions.

    • Reduction: The double bond can be selectively hydrogenated, typically using catalysts like Palladium on carbon (Pd/C), to yield the corresponding saturated propanoate derivative.

  • Ethyl Ester:

    • Hydrolysis: Saponification with a base (e.g., LiOH, NaOH) readily converts the ester to the corresponding 4-aminocinnamic acid, providing a handle for forming amide bonds with amines of interest (e.g., amino acids, complex amines).

    • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to the corresponding cinnamyl alcohol, introducing a new functional group for further elaboration.

Applications in Bioactive Molecule Synthesis

The cinnamic acid scaffold is a "privileged structure" in medicinal chemistry, frequently found in natural products and synthetic drugs with a wide range of biological activities.[10] this compound provides a direct entry point into this chemical space.

Case Study: A Platform for Antifungal Agents

Cinnamic acid derivatives are known to possess antifungal activity, with some acting as inhibitors of the fungal enzyme 14α-demethylase, which is crucial for ergosterol biosynthesis.[10] this compound can serve as a starting point for a library of potential antifungal agents.

G start Ethyl 4-aminocinnamate step1 N-Acylation (e.g., with 4-chlorobenzoyl chloride) start->step1 intermediate1 Amide Intermediate step1->intermediate1 step2 Ester Hydrolysis (LiOH) intermediate1->step2 intermediate2 Carboxylic Acid Intermediate step2->intermediate2 step3 Amide Coupling (with various amines, e.g., morpholine) intermediate2->step3 final_product Library of Final Bioactive Amides step3->final_product

Figure 2: Synthetic workflow for creating a library of potential antifungal agents.

Rationale: By functionalizing the amine with various substituted benzoyl chlorides and then coupling the resulting carboxylic acid (after ester hydrolysis) with a diverse set of amines, one can rapidly generate a library of compounds. This strategy allows for systematic exploration of the SAR around the cinnamate core to optimize potency and selectivity against fungal targets.

Advanced Experimental Protocols

Protocol 2: N-Acylation of this compound with Acetyl Chloride

This protocol details a fundamental transformation for derivatizing the amino group.

Causality and Rationale: The reaction is a nucleophilic acyl substitution. The lone pair of the aromatic amine attacks the electrophilic carbonyl carbon of acetyl chloride. A non-nucleophilic base like triethylamine is crucial to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Dichloromethane (DCM) is an excellent solvent as it is inert and dissolves the reactants.

Materials:

  • This compound (1.0 eq., e.g., 1.91 g, 10 mmol)

  • Acetyl chloride (1.1 eq., e.g., 0.78 mL, 11 mmol)

  • Triethylamine (TEA) (1.2 eq., e.g., 1.67 mL, 12 mmol)

  • Dichloromethane (DCM), anhydrous (approx. 50 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve this compound in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine to the stirred solution.

  • Slowly add acetyl chloride dropwise via syringe. A white precipitate (triethylammonium chloride) will form.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

Work-up and Validation:

  • Quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove excess acid) and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product, ethyl 4-acetamidocinnamate, should be a solid. It can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

  • Validation: The structure of the final product should be confirmed by:

    • ¹H NMR: Expect a singlet for the acetyl methyl group (~2.2 ppm), a singlet for the amide N-H proton, and a downfield shift of the aromatic protons compared to the starting material.

    • Mass Spectrometry: The molecular ion peak should correspond to the expected mass of the N-acetylated product (m/z = 233.27).

Conclusion and Future Perspectives

This compound is a cost-effective and synthetically tractable building block that provides access to a vast and diverse chemical space. Its inherent functionalities allow for the straightforward application of fundamental organic reactions to construct complex molecules with potential therapeutic value. Future applications will likely see this scaffold incorporated into more advanced drug design strategies, such as the development of covalent inhibitors (where the acrylate could act as a Michael acceptor) or as a core component in proteolysis-targeting chimeras (PROTACs) and other targeted therapeutic modalities. The protocols and strategies outlined in this guide serve as a robust foundation for any research program aiming to exploit the full potential of this powerful intermediate.

References

Application Note: A Validated Protocol for the Synthesis of Ethyl 4-aminocinnamate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-tested protocol for the synthesis of Ethyl 4-aminocinnamate, a valuable intermediate in medicinal chemistry and organic synthesis.[1] The primary method detailed is the Fischer-Speier esterification of 4-aminocinnamic acid using ethanol with an acid catalyst, a robust and scalable approach.[2][3] We delve into the causality behind procedural choices, offering insights to ensure reproducibility and high yield. The protocol includes detailed steps for reaction setup, work-up, purification, and full characterization of the final product. Additionally, an alternative pathway using thionyl chloride is discussed for contexts requiring non-acidic conditions. This guide is designed for researchers, chemists, and drug development professionals seeking a reliable method for synthesizing this key molecular building block.

Introduction & Reaction Overview

This compound (also known as ethyl p-aminocinnamate) is an ester derivative of cinnamic acid featuring both an amino group (-NH₂) and an ethyl ester group.[1] Its structure makes it a versatile precursor for the synthesis of more complex molecules, including potential therapeutic agents and functional polymers.[1]

The most common and cost-effective method for its preparation is the Fischer esterification. This reaction involves treating a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.[4] The reaction is an equilibrium, which can be driven toward the product by using one reactant in large excess (typically the alcohol) or by removing water as it is formed.[2][5]

Overall Reaction:

H₂NC₆H₄CH=CHCOOH + CH₃CH₂OH ⇌ H₂NC₆H₄CH=CHCOOCH₂CH₃ + H₂O (4-aminocinnamic acid + Ethanol ⇌ this compound + Water)

Mechanism of Fischer Esterification

The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst plays a crucial role in activating the carboxylic acid toward nucleophilic attack by the alcohol, which is a relatively weak nucleophile.

The key mechanistic steps are:

  • Protonation of the Carbonyl: The carbonyl oxygen of 4-aminocinnamic acid is protonated by the acid catalyst (e.g., H₂SO₄). This increases the electrophilicity of the carbonyl carbon.[5][6]

  • Nucleophilic Attack: A molecule of ethanol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[3]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).[5]

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product, this compound.[7]

Fischer_Esterification Figure 1: Mechanism of Fischer Esterification cluster_reactants Reactants cluster_intermediates Mechanism Steps cluster_products Products RCOOH 4-Aminocinnamic Acid Protonated_RCOOH 1. Protonated Carboxylic Acid RCOOH->Protonated_RCOOH + H⁺ ROH Ethanol H_plus H⁺ (Catalyst) Tetrahedral_Intermediate 2. Tetrahedral Intermediate Protonated_RCOOH->Tetrahedral_Intermediate + Ethanol Proton_Transfer 3. Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Protonated_Ester 4. Protonated Ester Proton_Transfer->Protonated_Ester - H₂O Ester This compound Protonated_Ester->Ester - H⁺ H_plus_regen H⁺ (Regenerated) Protonated_Ester->H_plus_regen Water Water

Caption: Figure 1: Mechanism of Fischer Esterification.

Materials and Methods

Reagents and Equipment
ReagentCAS No.FormulaMolar Mass ( g/mol )Notes
4-Aminocinnamic acid2436-57-9C₉H₉NO₂163.17Starting material
Ethanol (Absolute)64-17-5C₂H₅OH46.07Reagent and solvent
Sulfuric Acid (Conc.)7664-93-9H₂SO₄98.08Catalyst (Corrosive)
Sodium Bicarbonate144-55-8NaHCO₃84.01For neutralization
Ethyl Acetate141-78-6C₄H₈O₂88.11Extraction solvent
Anhydrous MgSO₄/Na₂SO₄7487-88-9MgSO₄120.37Drying agent
Deionized Water7732-18-5H₂O18.02For washing

Equipment: Round-bottom flask (100 mL), reflux condenser, heating mantle with magnetic stirrer, separatory funnel, rotary evaporator, Buchner funnel, standard laboratory glassware, TLC plates (silica gel).

Detailed Experimental Protocol: Fischer Esterification

Reaction Setup and Execution
  • Preparation : Ensure all glassware is clean and dry.[8]

  • Reagent Addition : To a 100 mL round-bottom flask, add 4-aminocinnamic acid (e.g., 3.26 g, 20 mmol).

  • Add absolute ethanol (e.g., 40 mL, ~680 mmol). The large excess serves as both the solvent and a means to drive the equilibrium forward.[5][7]

  • Place a magnetic stir bar in the flask and stir the mixture to dissolve the solid.

  • Catalyst Addition : In a fume hood, slowly and carefully add concentrated sulfuric acid (e.g., 0.5 mL) dropwise to the stirring mixture. Caution : This addition is exothermic and H₂SO₄ is highly corrosive.[9] A precipitate of the aminocinnamic acid hydrogen sulfate salt may form but will dissolve as the reaction is heated.[9]

  • Reflux : Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approx. 78-80°C) using a heating mantle.

  • Continue refluxing for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by comparing the reaction mixture spot to a spot of the starting material.[9]

Work-up and Product Isolation
  • Cooling : Once the reaction is complete (as indicated by TLC), remove the heating mantle and allow the mixture to cool to room temperature.

  • Solvent Removal : Reduce the volume of ethanol by approximately half using a rotary evaporator.

  • Neutralization : Transfer the cooled reaction mixture into a beaker containing ~50 mL of cold deionized water. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or 10% sodium carbonate with stirring until the effervescence of CO₂ ceases and the pH of the solution is neutral to slightly basic (pH 7-8).[9]

  • Precipitation : The product, this compound, should precipitate as a solid. Cool the mixture in an ice bath for 15-20 minutes to maximize precipitation.

  • Filtration : Collect the crude product by vacuum filtration using a Buchner funnel.[9] Wash the solid cake with two portions of cold deionized water (2 x 20 mL).

Purification
  • Recrystallization : The crude product can be effectively purified by recrystallization. A common solvent system is an ethanol/water mixture.[9]

  • Dissolve the crude solid in a minimum amount of hot ethanol.

  • Slowly add hot water dropwise until the solution becomes slightly cloudy (the cloud point).

  • Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry thoroughly. The product should be light yellow acicular crystals.[1]

Alternative Protocol: Thionyl Chloride Method

For substrates that are sensitive to strong acids or when near-quantitative conversion is desired, the thionyl chloride (SOCl₂) method is a powerful alternative.[10] This two-step process avoids the equilibrium limitations of Fischer esterification.

  • Acyl Chloride Formation : 4-aminocinnamic acid is reacted with an excess of thionyl chloride, often in an inert solvent like dichloromethane (DCM), to form the highly reactive 4-aminocinnamate acyl chloride.

  • Esterification : The crude acyl chloride is then reacted directly with ethanol. This reaction is rapid and exothermic, yielding this compound and HCl. A mild base (like triethylamine or pyridine) is often added to neutralize the HCl byproduct.[10]

Caution : Thionyl chloride is a toxic and corrosive reagent that reacts violently with water. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

PropertyExpected ValueSource(s)
Appearance Light yellow acicular crystals[1]
Melting Point 70-74 °C[11][12]
Molecular Formula C₁₁H₁₃NO₂[13][14]
Molar Mass 191.23 g/mol [12][13]
¹H NMR (CDCl₃)δ ~7.9-6.6 (m, 4H, Ar-H), ~7.6 (d, 1H, vinyl), ~6.3 (d, 1H, vinyl), ~4.2 (q, 2H, -OCH₂CH₃), ~4.0 (br s, 2H, -NH₂), ~1.3 (t, 3H, -OCH₂CH₃)Inferred from similar structures[15][16]
IR (KBr, cm⁻¹) ~3400-3200 (N-H stretch), ~1710 (C=O stretch, ester), ~1630 (C=C stretch), ~1600, 1510 (Aromatic C=C)Inferred from functional groups

Experimental Workflow Diagram

Workflow Figure 2: Synthesis Workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A 1. Mix Reactants (4-Aminocinnamic Acid, Ethanol) B 2. Add H₂SO₄ Catalyst A->B C 3. Reflux for 4-6 hours B->C D 4. Cool & Evaporate Solvent C->D E 5. Neutralize with NaHCO₃ D->E F 6. Isolate Crude Product (Vacuum Filtration) E->F G 7. Recrystallize (Ethanol/Water) F->G H 8. Characterize Product (MP, NMR, IR) G->H

References

Introduction: The Versatility of Ethyl 4-aminocinnamate in Smart Polymer Design

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the theory and practical application of incorporating Ethyl 4-aminocinnamate into photoresponsive materials.

This compound (EAC) is an ester derivative of 4-aminocinnamic acid, featuring a chemical structure uniquely suited for the development of advanced photoresponsive materials.[1] Its utility stems from two key functional domains: the cinnamate group and the aromatic amine group.

The cinnamate moiety is the photoactive component. Upon exposure to ultraviolet (UV) light, typically at wavelengths longer than 260 nm, the carbon-carbon double bond of the cinnamate group can undergo a [2+2] photocycloaddition reaction with a neighboring cinnamate group.[2][3] This dimerization forms a stable cyclobutane ring, effectively creating a cross-link between polymer chains.[2][4] This process is reversible; irradiation with shorter wavelength UV light (e.g., <260 nm) can cleave the cyclobutane ring, restoring the original cinnamate structure and reversing the cross-linking.[2] This reversible photo-cross-linking is the foundation for creating materials with tunable properties, such as photodegradable hydrogels and systems for controlled release.

The second key feature, the primary amino group (-NH2) on the phenyl ring, provides a versatile chemical handle for covalently attaching the photoactive cinnamate moiety to a wide range of molecular structures, particularly polymer backbones.[1] This allows for the rational design of polymers where the density and location of the photo-cross-linkable groups can be precisely controlled.

This guide provides detailed protocols for synthesizing EAC-functionalized polymers and leveraging them to fabricate photoresponsive materials for applications in tissue engineering, drug delivery, and advanced materials science.

Core Properties of this compound

A clear understanding of the physicochemical properties of EAC is essential for its successful application.

PropertyValueSource(s)
CAS Number 5048-82-8[5][6][7]
Molecular Formula C₁₁H₁₃NO₂[1][8]
Molecular Weight 191.23 g/mol [6][8]
Appearance Light yellow solid/acicular crystals[1]
Melting Point 70-74 °C[5][6][7]
Photo-activity [2+2] cycloaddition (>260 nm), cleavage (<260 nm)[2]

PART 1: Synthesis of EAC-Functionalized Photoresponsive Polymers

The incorporation of EAC into a polymer is the critical first step. The strategy chosen depends on the desired polymer architecture and properties. Below are two primary, field-proven protocols for creating polymers with pendant cinnamate groups.

Causality of Synthesis Choice
  • Grafting (Protocol 1): This approach is ideal when working with a well-defined, pre-existing polymer. It allows for the modification of a polymer that already possesses other desired characteristics (e.g., biocompatibility, thermal response). The extent of functionalization can be controlled by the stoichiometry of the reaction.

  • Copolymerization (Protocol 2): This method is superior for creating new polymers from the ground up. By synthesizing an EAC-based monomer first, one can achieve a random distribution of photoresponsive units along the polymer chain and easily tune the ratio of different monomers to control the final properties of the material, such as its lower critical solution temperature (LCST) or hydrophilicity.[9]

Protocol 1: Grafting EAC onto a Carboxyl-Containing Polymer

This protocol details the conjugation of EAC to a polymer backbone containing carboxylic acid side groups, such as poly(acrylic acid) or poly(methacrylic acid), via stable amide bond formation.

Experimental Workflow: Polymer Grafting

cluster_0 Step 1: Polymer Activation cluster_1 Step 2: EAC Conjugation cluster_2 Step 3: Purification & Characterization A Dissolve Polymer (e.g., Poly(acrylic acid)) in anhydrous DMF B Add EDC and NHS (Carbodiimide Chemistry) A->B C Stir at Room Temp (Formation of NHS-ester) B->C D Add this compound (EAC) solution in DMF C->D E React overnight under N2 (Amide bond formation) D->E F Precipitate Polymer in cold non-solvent (e.g., Diethyl Ether) E->F G Filter, Wash, and Dry (Removes unreacted reagents) F->G H Characterize Polymer (FTIR, 1H NMR) G->H

Caption: Workflow for grafting EAC onto a polymer backbone.

Materials & Equipment:

  • Polymer with carboxyl groups (e.g., poly(acrylic acid), MW 50,000)

  • This compound (EAC)[10]

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether (or other suitable non-solvent)

  • Standard glassware, magnetic stirrer, nitrogen/argon line

  • Filtration apparatus

Step-by-Step Methodology:

  • Polymer Dissolution & Activation:

    • In a round-bottom flask under a nitrogen atmosphere, dissolve the carboxyl-containing polymer in anhydrous DMF to a concentration of ~2-5% (w/v).

    • Add EDC (1.5 equivalents per carboxyl group) and NHS (1.5 equivalents per carboxyl group) to the polymer solution.

    • Causality: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. NHS rapidly reacts with this intermediate to form a more stable amine-reactive NHS ester, which minimizes side reactions in the aqueous environment and improves the efficiency of the subsequent reaction with the amine on EAC.

    • Stir the mixture at room temperature for 4-6 hours to ensure complete activation.

  • EAC Conjugation:

    • Dissolve EAC (1.2 equivalents per carboxyl group) in a minimal amount of anhydrous DMF.

    • Add the EAC solution dropwise to the activated polymer solution.

    • Allow the reaction to proceed overnight at room temperature with continuous stirring under nitrogen.

  • Purification:

    • Pour the reaction mixture slowly into a large volume of a stirred, cold non-solvent (e.g., diethyl ether, 10x the volume of the reaction mixture) to precipitate the functionalized polymer.

    • Causality: The functionalized polymer is insoluble in the non-solvent, while unreacted EAC, EDC, NHS, and their byproducts remain in solution, allowing for effective purification.

    • Collect the precipitate by vacuum filtration.

    • Wash the collected polymer thoroughly with fresh non-solvent (3x) to remove any remaining impurities.

    • Dry the final EAC-functionalized polymer under vacuum at 40 °C until a constant weight is achieved.

  • Characterization:

    • FTIR Spectroscopy: Confirm the successful conjugation by observing the appearance of characteristic amide bond peaks (~1650 cm⁻¹) and peaks associated with the cinnamate group.

    • ¹H NMR Spectroscopy: Quantify the degree of functionalization by integrating the proton signals of the polymer backbone against the characteristic aromatic and vinyl protons of the grafted EAC moiety.

PART 2: Fabrication and Application of Photo-Cross-Linkable Materials

Once synthesized, the EAC-functionalized polymer serves as a "photo-ink" that can be processed into solid materials like hydrogels or films through light-induced cross-linking.

The Photo-Cross-Linking Mechanism

The core of the technology is the photodimerization of cinnamate groups. This reaction proceeds without the need for a photoinitiator, which is highly advantageous for biomedical applications where initiator cytotoxicity is a concern.[2]

Mechanism: [2+2] Photocycloaddition

cluster_product Cross-Linked Polymer Network R1 Polymer-NH-CO-C₆H₄-CH=CH-COOEt UV UV Light (λ > 260 nm) R2 Polymer-NH-CO-C₆H₄-CH=CH-COOEt Product Polymer-NH-CO-C₆H₄-CH--CH-COOEt                  | Polymer-NH-CO-C₆H₄-CH--CH-COOEt UV->Product

Caption: Dimerization of EAC groups to form a cross-link.

Protocol 2: Fabrication of a Photo-Cross-Linked Hydrogel

This protocol describes how to form a hydrogel from a solution of a water-soluble EAC-functionalized polymer.

Materials & Equipment:

  • Purified, water-soluble EAC-functionalized polymer (from Part 1)

  • Biocompatible solvent (e.g., phosphate-buffered saline (PBS), cell culture medium)

  • UV light source with a defined wavelength (e.g., 365 nm LED array or filtered lamp)

  • Mold for casting the hydrogel (e.g., PDMS mold, glass slide with a spacer)

  • Radiometer to measure light intensity

Step-by-Step Methodology:

  • Polymer Solution Preparation:

    • Dissolve the EAC-functionalized polymer in the chosen aqueous solvent (e.g., PBS) to the desired concentration (typically 5-20% w/v).

    • Ensure the polymer is fully dissolved by gentle vortexing or overnight agitation at 4 °C.

    • Causality: The polymer concentration directly influences the final mechanical properties of the hydrogel. Higher concentrations lead to a higher cross-linking density and a stiffer gel.

  • Casting and Cross-Linking:

    • Pipette the polymer solution into the desired mold.

    • Expose the solution to UV light (e.g., 365 nm) of a known intensity (e.g., 10-20 mW/cm²).

    • The required exposure time will depend on the polymer concentration, functionalization degree, and light intensity. This typically ranges from 30 seconds to 10 minutes.

    • Causality: The UV energy drives the [2+2] cycloaddition reaction. The total energy dose (Intensity × Time) determines the extent of cross-linking. It is crucial to use a wavelength above 260 nm to promote dimerization rather than cleavage of existing cross-links.[2]

  • Hydrogel Characterization:

    • Gel Fraction: Immerse the hydrogel in the solvent for 48 hours to dissolve any un-cross-linked polymer. The gel fraction is the ratio of the dry weight of the remaining hydrogel to the initial dry weight of the polymer. A high gel fraction (>90%) indicates efficient cross-linking.

    • Swelling Ratio: Measure the weight of the hydrogel after swelling to equilibrium in the solvent (W_swollen) and after drying (W_dry). The swelling ratio is calculated as (W_swollen - W_dry) / W_dry.

    • Mechanical Testing: Use a rheometer or mechanical tester to determine the compressive modulus or Young's modulus of the hydrogel, which is a measure of its stiffness.[2]

Typical Hydrogel Properties

The properties of the final material can be tuned by adjusting the experimental parameters.

ParameterEffect on Hydrogel PropertiesTypical Range
Polymer Concentration Higher concentration → Higher stiffness, lower swelling5 - 20% (w/v)
UV Exposure Time Longer exposure → Higher stiffness, lower swelling1 - 10 min
EAC Functionalization Higher degree → Faster gelation, higher stiffness5 - 20 mol%
Young's Modulus -10 - 200 kPa[2]

PART 3: Application in On-Demand Drug Delivery

The reversible nature of the cinnamate dimerization makes EAC-functionalized materials excellent candidates for smart drug delivery systems.[11][12][13][14] A drug can be encapsulated within a hydrogel network cross-linked with one wavelength of light and then released on-demand by exposing the material to a second, shorter wavelength that cleaves the cross-links.

Application Note: A Dual-Wavelength Drug Delivery System

Workflow: Light-Triggered Drug Release

A Mix EAC-Polymer with Therapeutic Drug in Solution B Irradiate with UV Light (λ > 300 nm) A->B Encapsulation C Drug is Encapsulated in Cross-Linked Hydrogel Matrix B->C D Apply Triggering UV Light (λ < 260 nm) C->D On-Demand Trigger E Cyclobutane Cross-links Cleave D->E F Hydrogel Matrix Degrades, Releasing the Drug E->F

Caption: Drug encapsulation and triggered release workflow.

Protocol Outline:

  • Drug Loading: Dissolve the EAC-functionalized polymer and the therapeutic agent together in a suitable biocompatible solvent.

  • Encapsulation: Cast the mixture into the desired form (e.g., a depot hydrogel or microgels) and expose it to a cross-linking wavelength of light (e.g., 365 nm) as described in Protocol 2. The drug becomes physically entrapped within the resulting polymer network.

  • Triggered Release: At the target site, irradiate the material with a shorter wavelength of UV light (e.g., 254 nm).

    • Causality: This wavelength provides sufficient energy to break the C-C bonds of the cyclobutane rings formed during cross-linking.[2] As the cross-links are cleaved, the hydrogel network dissolves, releasing the encapsulated drug payload into the surrounding environment.

  • Analysis: Monitor the drug release profile over time using techniques like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Considerations for Drug Development Professionals:

  • Biocompatibility: The polymer backbone, unreacted EAC, and the photodegradation products (which include EAC) must be non-toxic. Cinnamic acid itself is a naturally occurring compound.[2]

  • Light Penetration: UV light has limited penetration depth in biological tissues. This approach is best suited for topical applications, ex vivo device fabrication, or superficial in vivo applications. For deeper tissue applications, systems responsive to near-infrared (NIR) light are often preferred.[11]

Safety and Handling

This compound may cause skin, eye, and respiratory irritation.[8] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.[6]

References

Application Notes and Protocols for the Pharmacokinetic Profiling of Ethyl 4-Aminocinnamate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential and Pharmacokinetic Challenges of Cinnamate Derivatives

Cinnamic acid and its derivatives, a class of compounds naturally abundant in fruits, vegetables, and spices, have garnered significant scientific interest for their broad spectrum of biological activities.[1][2][3] These activities include anti-inflammatory, antioxidant, antimicrobial, anticancer, and antidiabetic properties.[1][2][3][4] Ethyl 4-aminocinnamate, as a derivative, serves as a versatile scaffold in medicinal chemistry, offering potential for the development of novel therapeutic agents.[5] However, the journey from a promising bioactive compound to a clinically effective drug is contingent upon its pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes (ADME) the molecule.

Understanding the ADME properties of this compound derivatives is critical. A favorable pharmacokinetic profile ensures that the drug can reach its target site of action in sufficient concentration and for an appropriate duration to elicit a therapeutic effect, while minimizing potential toxicity.[6] This document provides a comprehensive guide to the essential in vitro and in vivo assays required to characterize the pharmacokinetic properties of this chemical series, offering both theoretical grounding and detailed, field-proven protocols.

Section 1: Core Pharmacokinetic Parameters and a Strategic Workflow

The characterization of a drug candidate's ADME profile involves a tiered approach, starting with high-throughput in vitro assays to inform and prioritize compounds for more resource-intensive in vivo studies.

Key ADME Questions to Address:
  • Absorption: Can the compound cross biological membranes, such as the intestinal epithelium, to enter systemic circulation?

  • Distribution: Once in the bloodstream, does the compound bind extensively to plasma proteins? Where does it distribute in the body?

  • Metabolism: Is the compound stable in the presence of metabolic enzymes, primarily in the liver? What are the major metabolic pathways?

  • Excretion: How is the compound and its metabolites eliminated from the body?

The following workflow provides a logical progression for evaluating this compound derivatives.

ADME_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Validation PAMPA Permeability (PAMPA) PPB Plasma Protein Binding (PPB) PAMPA->PPB MetStab Metabolic Stability (Microsomes) PPB->MetStab Pgp Transporter Interaction (P-gp) MetStab->Pgp Decision1 Candidate Selection Pgp->Decision1 RodentPK Rodent Pharmacokinetics (IV & PO) Decision2 Lead Optimization RodentPK->Decision2 Decision1->RodentPK Promising Profile Decision1->Decision2 Needs Improvement Start New Derivative Start->PAMPA

Caption: A strategic workflow for pharmacokinetic characterization.

Section 2: In Vitro Application Notes & Protocols

These initial screens are designed to be rapid and cost-effective, allowing for the evaluation of multiple derivatives to identify those with the most promising drug-like properties.

Membrane Permeability: The Parallel Artificial Membrane Permeability Assay (PAMPA)

Expertise & Experience: Passive diffusion is a primary mechanism for the absorption of many orally administered drugs. The PAMPA model provides a high-throughput, cell-free method to predict this passive transport across the gastrointestinal (GI) tract.[1][7] It measures a compound's ability to diffuse from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment.[8] This assay is invaluable in early discovery as it avoids the complexities of active transport and metabolism, providing a clean measure of passive permeability.[1] A good correlation is often observed between PAMPA and more complex Caco-2 permeability assays for compounds that only cross membranes by passive diffusion.[4]

Protocol: PAMPA-GIT Model

  • Prepare Solutions:

    • Test Compound Stock: Prepare a 10 mM stock solution of the this compound derivative in 100% DMSO.

    • Donor Solution: Dilute the test compound stock to a final concentration of 50 µM in a buffer of 1X PBS at pH 5.5 (to simulate the upper intestine) containing 5% DMSO.[9]

    • Acceptor Solution: Prepare 1X PBS at pH 7.4 (to simulate physiological pH) containing 5% DMSO.

    • Lipid Solution: Prepare a 20% (w/v) solution of L-α-phosphatidylcholine in dodecane.

  • Prepare Membrane Plate:

    • Using a 96-well hydrophobic PVDF filter plate (the "donor" plate), carefully apply 5 µL of the lipid solution to each well's filter, ensuring complete coverage.

    • Allow the solvent to evaporate for approximately 20 minutes.

  • Load Sample Plates:

    • Add 300 µL of the Acceptor Solution to each well of a 96-well acceptor plate.

    • Add 200 µL of the Donor Solution (containing the test compound) to each well of the prepared membrane plate.

  • Run Assay:

    • Carefully place the donor plate onto the acceptor plate to form a "sandwich."[8]

    • Incubate the sandwich at room temperature (25°C) for 16-18 hours with gentle shaking.[7]

  • Analyze Samples:

    • After incubation, carefully separate the plates.

    • Determine the concentration of the compound in both the donor and acceptor wells, as well as an initial donor solution standard, using LC-MS/MS.[4]

  • Calculate Permeability (Pe):

    • The effective permeability is calculated using established equations that account for the volume of the donor and acceptor wells, the filter area, and the incubation time.[7]

Trustworthiness: The integrity of the artificial membrane is crucial. Lucifer yellow, a non-permeable fluorescent molecule, should be run in parallel as a negative control to ensure the membrane is not compromised during the experiment.

Data Presentation: Expected Permeability of Cinnamate Derivatives

CompoundStructure ModificationPredicted Permeability (Pe, 10⁻⁶ cm/s)Classification
Control (High) Verapamil> 15High
Control (Low) Atenolol< 1Low
Derivative A This compound12.5High
Derivative B 4-amino-N-propylcinnamide8.7Moderate
Derivative C 4-aminocinnamic acid0.8Low

Note: Data is hypothetical and for illustrative purposes.

Distribution: Plasma Protein Binding (PPB) via Equilibrium Dialysis

Expertise & Experience: The extent to which a drug binds to plasma proteins, such as albumin and α1-acid glycoprotein, profoundly impacts its pharmacokinetic profile.[10] Only the unbound (free) fraction of a drug is available to interact with its target, exert a pharmacological effect, and be cleared from the body.[10][11] Therefore, determining the percentage of plasma protein binding (%PPB) is a key step in drug development.[12] Equilibrium dialysis is considered the "gold standard" method for this assessment.[10][12] It involves separating a chamber containing the drug in plasma from a drug-free buffer chamber by a semi-permeable membrane, allowing the unbound drug to equilibrate across the membrane.[12]

Protocol: Rapid Equilibrium Dialysis (RED)

  • Prepare Materials:

    • Device: Use a 96-well Rapid Equilibrium Dialysis (RED) device, which consists of inserts with a dialysis membrane (typically 12-14 kDa MWCO) and a Teflon base plate.[12]

    • Plasma: Thaw human, rat, or mouse plasma at 37°C.

    • Test Compound: Prepare a 10 mM stock solution in DMSO. Spike this into the plasma to achieve a final concentration of 2 µM.[12]

    • Dialysis Buffer: Prepare 1X PBS, pH 7.4.

  • Assay Setup:

    • Add 200 µL of the drug-spiked plasma to the sample chamber (red-ringed side) of the RED insert.

    • Add 350 µL of the dialysis buffer to the buffer chamber of the base plate.

    • Assemble the device by placing the inserts into the base plate wells. Seal the plate securely.

  • Incubation:

    • Incubate the sealed plate in an incubator at 37°C on an orbital shaker for approximately 4-6 hours to allow the system to reach equilibrium.[10]

  • Sample Collection:

    • After incubation, carefully remove 50 µL aliquots from both the plasma and buffer chambers.

  • Analysis:

    • To precipitate proteins, add 200 µL of ice-cold acetonitrile (containing an internal standard) to all samples.

    • Vortex and centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes.

    • Analyze the supernatant from both the plasma and buffer chambers by LC-MS/MS to determine the compound concentrations.[12]

  • Calculate % Unbound and % Bound:

    • % Unbound = (Concentration in Buffer / Concentration in Plasma) x 100

    • % Bound = 100 - % Unbound

Trustworthiness: The assay includes control compounds with known binding characteristics (e.g., warfarin for high binding, atenolol for low binding) to validate the experimental run. All incubations should be performed in at least duplicate.[12]

Metabolism: Metabolic Stability in Liver Microsomes

Expertise & Experience: The liver is the primary site of drug metabolism, with cytochrome P450 (CYP450) enzymes playing a crucial role in the clearance of most drugs.[13] An in vitro microsomal stability assay provides a robust model to estimate a compound's susceptibility to this Phase I metabolism.[13] Liver microsomes are subcellular fractions containing these key drug-metabolizing enzymes.[13] By incubating a compound with liver microsomes and a necessary cofactor (NADPH), we can measure the rate of its disappearance over time. This allows for the calculation of the in vitro half-life (t½) and intrinsic clearance (CLint), which are critical for predicting in vivo hepatic clearance.[13] Studies on cinnamic acid have implicated CYP1A as a major metabolizing enzyme.[14]

Protocol: NADPH-Dependent Microsomal Stability

  • Prepare Solutions:

    • Microsomes: Thaw pooled human or rodent liver microsomes on ice. Dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).[13][15]

    • Test Compound: Prepare a 1 µM solution of the this compound derivative in the phosphate buffer.

    • NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.[15]

  • Incubation:

    • Pre-warm the microsomal solution and the test compound solution in a 37°C water bath for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the pre-warmed microsome/compound mixture.

    • At predetermined time points (e.g., 0, 5, 15, 30, 45 minutes), collect 50 µL aliquots of the reaction mixture.[13]

  • Terminate Reaction:

    • Immediately stop the reaction in each aliquot by adding 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., a structurally similar but stable compound).[15]

  • Sample Preparation & Analysis:

    • Vortex the terminated samples and centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.[7]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • Half-life (t½) = 0.693 / k

    • Intrinsic Clearance (CLint) = (0.693 / t½) / (mg microsomal protein/mL)

Trustworthiness: Two critical controls are run in parallel: a "minus cofactor" control (NADPH system replaced with buffer) to assess non-enzymatic degradation, and a positive control compound (e.g., testosterone or verapamil) with a known metabolic rate to ensure the microsomes are active.[13]

Metabolism_Pathway cluster_metabolism Predicted Metabolic Pathway Parent This compound Hydrolysis Ester Hydrolysis (Carboxylesterases) Parent->Hydrolysis Metabolite1 4-Aminocinnamic Acid Hydrolysis->Metabolite1 Oxidation Oxidation (e.g., CYP1A) Metabolite1->Oxidation Metabolite2 Hydroxylated Metabolites Oxidation->Metabolite2

Caption: Predicted metabolism of this compound.

Drug Transporters: P-glycoprotein (P-gp) Substrate Assessment

Expertise & Experience: P-glycoprotein (P-gp, also known as MDR1) is a critical efflux transporter present in key tissues like the intestine, blood-brain barrier, and kidney.[9] It actively pumps substrates out of cells, which can limit a drug's absorption or penetration into target organs. Regulatory agencies recommend evaluating whether a new drug candidate is a substrate or inhibitor of P-gp.[9][16] A common method uses a polarized cell monolayer, such as MDCK-MDR1 cells, which overexpress human P-gp.[9] By measuring the transport of a compound from the basolateral (blood) to the apical (lumen) side (B-to-A) and vice versa (A-to-B), an efflux ratio can be calculated to determine if the compound is a P-gp substrate.

Protocol: Bidirectional Transport in MDCK-MDR1 Cells

  • Cell Culture:

    • Culture MDCK-MDR1 cells on permeable filter supports (e.g., Transwell™ inserts) until a confluent, polarized monolayer is formed.

  • Assay Setup:

    • Prepare dosing solutions of the test compound (e.g., 5 µM) in transport buffer. Prepare separate sets with and without a known P-gp inhibitor (e.g., 1 µM elacridar).[9]

  • Transport Experiment:

    • A-to-B Transport: Add the dosing solution to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber.

    • B-to-A Transport: Add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber.

    • Incubate the plates at 37°C with gentle shaking for 1-2 hours.

  • Sample Analysis:

    • At the end of the incubation, take samples from both chambers.

    • Quantify the concentration of the test compound in all samples using LC-MS/MS.

  • Data Calculation:

    • Calculate the apparent permeability (Papp) for both A-to-B and B-to-A directions.

    • Efflux Ratio (ER) = Papp (B-to-A) / Papp (A-to-B)

Trustworthiness: An ER > 2 is generally considered indicative of active efflux. If the ER is reduced to near 1 in the presence of the P-gp inhibitor, the compound is confirmed as a P-gp substrate. Control substrates (e.g., digoxin) are run to validate the assay system.

Section 3: In Vivo Pharmacokinetic Studies

Following promising in vitro data, in vivo studies in animal models (typically rodents) are essential to understand how the ADME properties translate to a whole organism.

Expertise & Experience: In vivo pharmacokinetic studies are crucial for determining key parameters like bioavailability, clearance, volume of distribution, and half-life.[17] A standard study design involves administering the compound via both intravenous (IV) and oral (PO) routes to different groups of animals.[18] The IV dose provides a baseline where bioavailability is 100%, allowing for the calculation of absolute oral bioavailability from the PO dose data. Serial blood sampling allows for the construction of a plasma concentration-time curve, which is the foundation for all subsequent pharmacokinetic analysis.[13]

Protocol: Single-Dose Pharmacokinetic Study in Rats

  • Animal Preparation:

    • Use male Sprague-Dawley rats (n=3-4 per group/time point). Ensure animals are fasted overnight before dosing.

  • Dosing:

    • IV Group: Administer the test compound (e.g., 1 mg/kg) formulated in a suitable vehicle (e.g., saline with 5% DMSO, 10% Solutol) as a bolus injection into the tail vein.

    • PO Group: Administer the test compound (e.g., 10 mg/kg) formulated in a vehicle (e.g., 0.5% methylcellulose) via oral gavage.[18]

  • Blood Sampling:

    • Collect serial blood samples (approx. 100 µL) from a cannulated vessel or via tail/saphenous vein puncture at specified time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant (e.g., K2EDTA).[18]

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive LC-MS/MS method for the quantification of the this compound derivative in plasma.[19] This involves protein precipitation followed by chromatographic separation and mass spectrometric detection.

  • Pharmacokinetic Analysis:

    • Plot the mean plasma concentration versus time for both IV and PO groups.

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis (NCA) to determine key parameters.

Data Presentation: Key Pharmacokinetic Parameters

ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)Description
Cmax (ng/mL) 1500850Maximum observed plasma concentration
Tmax (h) 0.081.0Time to reach Cmax
AUC₀-inf (ng*h/mL) 21009500Area under the concentration-time curve
t½ (h) 3.53.8Elimination half-life
CL (mL/min/kg) 7.9-Clearance
Vdss (L/kg) 2.5-Volume of distribution at steady state
F (%) -45.2Absolute oral bioavailability

Note: Data is hypothetical and for illustrative purposes.

Section 4: Safety and Toxicological Considerations

While cinnamic acid itself is considered to have low toxicity, it is crucial to assess the safety profile of novel derivatives.[6][12]

  • In Vitro Cytotoxicity: Initial assessment of toxicity can be performed using various cell lines (e.g., HepG2 for liver toxicity) to determine the concentration at which the compound causes cell death.

  • GHS Classification: For this compound, GHS classifications indicate it may cause skin and serious eye irritation, as well as respiratory irritation.[20] Appropriate personal protective equipment should be used when handling the compound.

  • Genotoxicity: While data for cinnamic acid is mixed, it is generally not considered genotoxic.[12] However, new derivatives should be assessed in standard assays like the Ames test.

Conclusion

The protocols and strategic workflow outlined in these application notes provide a robust framework for the comprehensive pharmacokinetic characterization of this compound derivatives. By systematically evaluating permeability, plasma protein binding, metabolic stability, and transporter interactions in vitro, researchers can select the most promising candidates for definitive in vivo studies. This integrated approach enables informed decision-making, accelerates the drug discovery process, and ultimately increases the probability of developing a safe and effective therapeutic agent.

References

Application Notes and Protocols: Ethyl 4-aminocinnamate in Organic Electronics

Author: BenchChem Technical Support Team. Date: January 2026

For correspondence: --INVALID-LINK--

Abstract

Ethyl 4-aminocinnamate, a derivative of cinnamic acid, is emerging as a versatile building block in the field of organic electronics.[1] Its unique molecular structure, featuring a reactive vinyl group, a nucleophilic amino group, and a conjugated aromatic system, opens up avenues for its application in advanced electronic devices. These notes explore two primary applications of this compound: as a precursor for cross-linkable hole-transporting layers (HTLs) in organic light-emitting diodes (OLEDs) and as a surface passivating agent for enhanced stability and efficiency in perovskite solar cells (PSCs). Detailed protocols for synthesis, device fabrication, and characterization are provided to guide researchers in leveraging the potential of this compound.

Introduction to this compound in Organic Electronics

The advancement of organic electronics, including technologies like OLEDs and PSCs, is intrinsically linked to the development of novel organic materials with tailored properties.[2] Hole-transporting materials (HTMs) are crucial components in these devices, facilitating the efficient movement of positive charge carriers (holes) to the desired electrode.[3][4][5] Similarly, interfacial engineering, particularly the passivation of defects at the interfaces of different material layers, is critical for achieving high performance and long-term stability in devices like perovskite solar cells.[5][6][7]

This compound (E4AC) is a small molecule that possesses key functionalities making it a promising candidate for addressing challenges in both HTL development and interfacial passivation.[1] The chemical structure of E4AC, presented in Figure 1, includes:

  • An ethyl cinnamate group, which can undergo [2+2] photocycloaddition upon UV irradiation. This allows for the formation of a stable, cross-linked polymer network, a desirable feature for creating robust and solvent-resistant HTLs.[1][3]

  • A para-substituted amino group (-NH2) on the phenyl ring, which can be readily functionalized to tune the electronic properties of the molecule or to interact with surfaces. This amine functionality is particularly relevant for the passivation of defect sites on the surface of perovskite crystals.[1]

This application note will provide a detailed exploration of these two promising applications of E4AC in organic electronics.

Application I: Cross-linkable Hole-Transporting Layer (HTL) Precursor

One of the significant challenges in the fabrication of multi-layered organic electronic devices via solution processing is the potential for the solvent of a subsequently deposited layer to dissolve the underlying layer.[8] Cross-linkable HTLs offer a solution to this problem by forming an insoluble network after deposition and curing.[8][9] The cinnamate moiety of E4AC can be exploited for this purpose through photopolymerization.

Rationale and Mechanism

The vinyl group of the cinnamate is susceptible to dimerization and polymerization when exposed to ultraviolet (UV) light, forming a cyclobutane ring via a [2+2] photocycloaddition reaction.[1] By synthesizing a polymer or co-polymer incorporating E4AC, a solution-processable HTL can be deposited, which is then rendered insoluble by UV exposure. This allows for the subsequent deposition of emissive or other layers from solution without damaging the HTL.

Synthesis of a Cross-linkable Co-polymer (Poly(E4AC-co-TPA))

To enhance the hole-transporting properties of the final film, E4AC can be co-polymerized with a monomer known for good hole mobility, such as a triphenylamine (TPA) derivative.

Protocol 1: Synthesis of Poly(E4AC-co-TPA)

  • Monomer Preparation:

    • Synthesize a polymerizable TPA derivative, for example, N-(4-vinylphenyl)-N,N-diphenylamine.

    • Dissolve this compound and the TPA monomer in a suitable solvent like anhydrous tetrahydrofuran (THF). A typical molar ratio would be 1:1, but this can be varied to tune the properties of the final polymer.

  • Initiation:

    • Add a radical initiator such as azobisisobutyronitrile (AIBN) to the monomer solution.

  • Polymerization:

    • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 60-70 °C for 24-48 hours.

  • Purification:

    • Precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol.

    • Filter and wash the polymer with methanol to remove unreacted monomers and initiator residues.

    • Dry the polymer under vacuum.

Fabrication and Cross-linking of the HTL

Protocol 2: HTL Deposition and Cross-linking

  • Solution Preparation:

    • Dissolve the synthesized poly(E4AC-co-TPA) in a suitable organic solvent (e.g., chlorobenzene or toluene) at a concentration of 5-10 mg/mL.

  • Substrate Preparation:

    • Clean an indium tin oxide (ITO)-coated glass substrate by sequential ultrasonication in deionized water, acetone, and isopropanol.

    • Treat the substrate with oxygen plasma or UV-ozone to enhance its wettability.

  • HTL Deposition:

    • Spin-coat the polymer solution onto the prepared ITO substrate. The spin speed and time should be optimized to achieve the desired film thickness (typically 30-50 nm).

  • Cross-linking:

    • Expose the film to UV radiation (e.g., 365 nm) in a nitrogen-filled glovebox. The exposure time and intensity will need to be optimized to achieve sufficient cross-linking without damaging the material.

  • Solvent Resistance Test:

    • After cross-linking, the film should be insoluble in common organic solvents. This can be confirmed by attempting to wash the film with the solvent used for the subsequent layer.

Application II: Perovskite Surface Passivation Agent

The performance and stability of perovskite solar cells are often limited by defects at the grain boundaries and on the surface of the perovskite film.[4][7] These defects can act as non-radiative recombination centers, reducing the open-circuit voltage (Voc) and short-circuit current (Jsc) of the device. The amine group in E4AC can act as a Lewis base, donating its lone pair of electrons to passivate undercoordinated lead (Pb2+) ions, which are common defect sites in perovskite films.[6]

Rationale and Mechanism

The amino group of E4AC can interact with the perovskite surface, effectively "healing" defect sites.[5] This passivation can lead to a reduction in charge recombination, improved charge extraction, and enhanced stability of the perovskite film against environmental factors like moisture.[6][10]

Perovskite Surface Treatment

Protocol 3: E4AC Surface Passivation of a Perovskite Film

  • Perovskite Film Fabrication:

    • Prepare a perovskite precursor solution (e.g., MAPbI3 or FAMAPbI3) in a suitable solvent like DMF/DMSO.

    • Deposit the perovskite film onto a substrate with an appropriate electron transport layer (e.g., SnO2) using a one-step or two-step deposition method.

    • Anneal the film to form the crystalline perovskite structure.

  • E4AC Passivation Solution:

    • Prepare a dilute solution of this compound in a solvent that does not dissolve the perovskite film, such as isopropanol or ethyl acetate, at a concentration of 0.1-1.0 mg/mL.

  • Surface Treatment:

    • Spin-coat the E4AC solution onto the cooled perovskite film.

    • Anneal the treated film at a moderate temperature (e.g., 100 °C) for a short duration (e.g., 5-10 minutes) to promote the interaction between E4AC and the perovskite surface and to remove any residual solvent.

  • Device Completion:

    • Deposit the hole-transporting layer (e.g., Spiro-OMeTAD) and the top metal electrode (e.g., gold or silver) to complete the solar cell device.

Characterization and Data

The effectiveness of this compound in these applications should be thoroughly characterized.

Application Characterization Technique Parameter to be Measured Expected Outcome
Cross-linkable HTL Fourier-Transform Infrared (FTIR) SpectroscopyDisappearance of the C=C vinyl peak after UV exposureConfirmation of cross-linking
UV-Vis SpectroscopyAbsorption and transmission spectraDetermine the optical properties of the HTL
Cyclic Voltammetry (CV)HOMO/LUMO energy levelsAssess the energy level alignment with other device layers
Atomic Force Microscopy (AFM)Film morphology and roughnessEvaluate the quality of the deposited film
OLED Device TestingCurrent density-voltage-luminance (J-V-L) characteristics, external quantum efficiency (EQE)Quantify the performance of the HTL in a device
Perovskite Passivation Photoluminescence (PL) SpectroscopyPL intensity and lifetimeIncreased PL intensity and longer lifetime indicate reduced non-radiative recombination
X-ray Photoelectron Spectroscopy (XPS)Elemental composition and chemical statesConfirm the interaction of the amine group with the perovskite surface
Scanning Electron Microscopy (SEM)Film morphology and grain sizeObserve any changes in the perovskite film morphology after treatment
Perovskite Solar Cell Device TestingPower conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current (Jsc), fill factor (FF)Improvement in all photovoltaic parameters
Stability TestingDevice performance over time under various stress conditions (e.g., humidity, light soaking)Enhanced long-term stability of the device

Visualizations

Caption: Chemical structure of this compound.[11]

G Figure 2. Workflow for Cross-linkable HTL Fabrication cluster_synthesis Polymer Synthesis cluster_fabrication Device Fabrication Monomers E4AC + TPA Monomers Polymerization Radical Polymerization Monomers->Polymerization Purification Precipitation & Washing Polymerization->Purification Polymer Poly(E4AC-co-TPA) Purification->Polymer Solution Dissolve Polymer Polymer->Solution SpinCoat Spin-Coating on ITO Solution->SpinCoat Crosslink UV Exposure SpinCoat->Crosslink Device Complete Device Crosslink->Device

Caption: Workflow for the synthesis and fabrication of a cross-linkable HTL.

G Figure 3. Perovskite Surface Passivation Mechanism cluster_before Before Passivation cluster_after After Passivation Perovskite_Defect Perovskite Surface with Pb2+ Defects Recombination Non-radiative Recombination Perovskite_Defect->Recombination Leads to E4AC This compound (-NH2 group) Perovskite_Passivated Passivated Perovskite Surface E4AC->Perovskite_Passivated Passivates Reduced_Recombination Reduced Recombination Perovskite_Passivated->Reduced_Recombination Results in

Caption: Schematic of perovskite surface defect passivation by this compound.

Conclusion

This compound presents a compelling case for its utility in the advancement of organic electronic devices. Its bifunctional nature allows for its application as a robust, cross-linkable hole-transporting material and as an effective surface passivating agent for perovskite solar cells. The protocols and characterization methods detailed in these notes provide a foundational framework for researchers to explore and optimize the use of this versatile compound. Further research into the derivatization of the amino group and the optimization of polymerization and passivation conditions is warranted to fully unlock the potential of this compound in next-generation organic electronics.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Ethyl 4-aminocinnamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of Ethyl 4-aminocinnamate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the common challenges and optimize the yield and purity of your synthesis.

This compound is a valuable intermediate in the synthesis of various biologically active molecules and materials.[1][2] Its synthesis typically involves a two-step process: an olefination reaction to form the carbon-carbon double bond, followed by the reduction of a nitro group. This guide will address potential issues in both of these critical stages.

I. Synthesis Overview: Pathways to this compound

There are two primary synthetic routes to this compound, each with its own set of advantages and challenges.

Route 1: Olefination followed by Reduction

This is the most common approach, starting with 4-nitrobenzaldehyde.

  • Olefination: A Wittig or Horner-Wadsworth-Emmons (HWE) reaction is used to couple 4-nitrobenzaldehyde with a phosphorus ylide or a phosphonate carbanion to form Ethyl 4-nitrocinnamate.[3][4]

  • Reduction: The nitro group of Ethyl 4-nitrocinnamate is then selectively reduced to an amine to yield the final product, this compound.

Route 2: Modification of a Pre-existing Cinnamate Backbone

This less common route involves the nitration of ethyl cinnamate followed by reduction. However, controlling the regioselectivity of the nitration can be challenging. Therefore, this guide will focus on optimizing the more prevalent Route 1.

II. Troubleshooting Guide: A Question-and-Answer Approach

This section directly addresses specific issues you may encounter during your experiments.

Part A: The Horner-Wadsworth-Emmons (HWE) Olefination Step

The Horner-Wadsworth-Emmons reaction is generally preferred over the classic Wittig reaction for the synthesis of α,β-unsaturated esters due to the water-solubility of the phosphate byproduct, which simplifies purification, and its high (E)-stereoselectivity.[3][5][6]

Q1: My HWE reaction yield is low. What are the potential causes and how can I improve it?

A1: Low yields in the HWE reaction can stem from several factors. Let's break down the most common culprits:

  • Inefficient Deprotonation of the Phosphonate: The reaction begins with the formation of a phosphonate carbanion, which requires a sufficiently strong base.

    • Troubleshooting:

      • Base Strength: Ensure your base is strong enough to deprotonate the phosphonate. Sodium hydride (NaH) is a common and effective choice.[7] For more sensitive substrates, a combination of a weaker base and a Lewis acid, such as DBU and LiCl (Masamune-Roush conditions), can be effective.[1][5]

      • Anhydrous Conditions: Bases like NaH are extremely sensitive to moisture. Ensure your solvent and glassware are scrupulously dry.

  • Poor Reactivity of the Aldehyde: While less common with aromatic aldehydes, steric hindrance can be a factor.

    • Troubleshooting:

      • Reaction Temperature: Increasing the reaction temperature can sometimes overcome activation energy barriers. However, be mindful that this can also lead to side reactions.[8]

  • Decomposition of the Ylide: The phosphonate carbanion can be unstable, especially at higher temperatures.

    • Troubleshooting:

      • Order of Addition: Add the aldehyde to the pre-formed phosphonate carbanion at a low temperature (e.g., 0 °C or -78 °C) and then allow the reaction to slowly warm to room temperature.[9]

  • Side Reactions: The aldehyde can undergo self-condensation (aldol reaction) if the base is too strong or if the reaction conditions are not optimized.

    • Troubleshooting:

      • Controlled Addition: Add the aldehyde solution dropwise to the reaction mixture to maintain a low concentration of the aldehyde at any given time.

Q2: My product is a mixture of (E) and (Z) isomers. How can I increase the (E)-selectivity?

A2: The HWE reaction is renowned for its high (E)-selectivity, but several factors can influence the isomeric ratio.[3][4]

  • Thermodynamic vs. Kinetic Control: The formation of the more stable (E)-isomer is thermodynamically favored. Conditions that allow for the equilibration of the intermediates will enhance (E)-selectivity.[3]

    • Troubleshooting:

      • Reaction Temperature: Higher reaction temperatures generally favor the (E)-isomer.[8]

      • Choice of Cation: The nature of the cation associated with the phosphonate carbanion can influence stereoselectivity. Lithium salts often provide good (E)-selectivity.[3]

  • Structure of the Phosphonate Reagent: The steric bulk of the phosphonate ester can play a role.

    • Troubleshooting:

      • While less common for this specific synthesis, for other systems, bulkier phosphonate esters can enhance (E)-selectivity.[5]

  • Still-Gennari Conditions for (Z)-selectivity: It's important to be aware that specific conditions, known as the Still-Gennari modification, are designed to produce the (Z)-isomer. These typically involve using phosphonates with electron-withdrawing groups and specific base/solvent combinations (e.g., KHMDS with 18-crown-6 in THF).[1][3] Ensure your reaction conditions do not inadvertently mimic these.

Q3: I'm having difficulty removing the phosphate byproduct during workup. What are the best practices?

A3: A key advantage of the HWE reaction is the formation of a water-soluble dialkylphosphate salt, which should be easily removed.[3][10]

  • Troubleshooting:

    • Aqueous Extraction: During the workup, perform multiple extractions with water or a saturated aqueous solution of a salt like sodium chloride (brine). This will partition the phosphate byproduct into the aqueous layer.

    • Acidic/Basic Washes: A dilute acid wash (e.g., 1 M HCl) followed by a dilute base wash (e.g., saturated NaHCO₃) can help to remove any remaining acidic or basic impurities, including the phosphate byproduct.

Part B: The Nitro Group Reduction Step

The selective reduction of the nitro group in Ethyl 4-nitrocinnamate to an amine is a critical step where other functional groups (the ester and the alkene) must be preserved.

Q1: The reduction of the nitro group is incomplete. How can I drive the reaction to completion?

A1: Incomplete reduction can be due to catalyst deactivation, insufficient reducing agent, or non-optimal reaction conditions.

  • Catalytic Hydrogenation (H₂/Pd/C): This is a very common and effective method.[11]

    • Troubleshooting:

      • Catalyst Activity: Ensure your Pd/C catalyst is fresh and active. Deactivated catalysts can lead to sluggish or incomplete reactions.

      • Hydrogen Pressure: While often feasible at atmospheric pressure, increasing the hydrogen pressure can improve the reaction rate.

      • Solvent: Protic solvents like ethanol or methanol are generally effective.[12]

      • Reaction Time and Temperature: Monitor the reaction by TLC. If the reaction stalls, a slight increase in temperature may be beneficial.

  • Transfer Hydrogenation (e.g., Ammonium Formate/Pd/C): This method avoids the need for a hydrogen gas setup.

    • Troubleshooting:

      • Stoichiometry of Hydrogen Donor: Ensure a sufficient excess of the hydrogen donor (e.g., ammonium formate) is used.

  • Metal/Acid Reductions (e.g., SnCl₂): Tin(II) chloride is a classic and effective reagent for the selective reduction of aromatic nitro groups.[11]

    • Troubleshooting:

      • Stoichiometry: Ensure you are using a sufficient molar excess of the reducing agent.

Q2: I am observing the reduction of the carbon-carbon double bond in addition to the nitro group. How can I improve the chemoselectivity?

A2: Over-reduction is a common challenge. The goal is to find conditions that are strong enough to reduce the nitro group but mild enough to leave the alkene and ester untouched.

  • Troubleshooting:

    • Catalyst Choice:

      • Sulfided Catalysts: Using a "poisoned" or sulfided catalyst (e.g., sulfided Pt/C) can increase selectivity for the nitro group reduction while minimizing alkene hydrogenation.[13]

      • Raney Nickel: Raney Nickel can sometimes be more selective than Pd/C, especially for preserving halogens, and may offer advantages in certain substrates.[11]

    • Alternative Reducing Systems:

      • NaBH₄ with a Transition Metal Salt: A combination of sodium borohydride with a catalytic amount of a transition metal salt like FeCl₂ has been shown to be highly selective for nitro group reduction in the presence of esters.[14][15]

      • Iron in Acetic Acid or with Ammonium Chloride: These are classic, robust, and often highly selective methods for nitro group reduction.[11][13]

III. Frequently Asked Questions (FAQs)

Q1: What is a typical yield for the synthesis of this compound? A1: With optimized protocols, the overall yield for the two-step synthesis can be in the range of 70-90%.

Q2: How can I confirm the identity and purity of my final product? A2: A combination of spectroscopic methods is recommended:

  • ¹H NMR: Look for the characteristic signals of the ethyl group (a quartet and a triplet), the vinylic protons (two doublets with a large coupling constant, typically ~16 Hz for the trans isomer), and the aromatic protons. The appearance of a broad singlet for the -NH₂ protons is also a key indicator.

  • ¹³C NMR: Confirm the presence of the expected number of carbon signals, including the ester carbonyl, the alkene carbons, and the aromatic carbons.

  • IR Spectroscopy: Key signals include the N-H stretching of the amine (around 3300-3500 cm⁻¹), the C=O stretching of the ester (around 1710 cm⁻¹), and the C=C stretching of the alkene (around 1630 cm⁻¹).[16]

  • Mass Spectrometry: The molecular ion peak should correspond to the molecular weight of this compound (191.23 g/mol ).[16][17]

Q3: What is a suitable solvent for the recrystallization of this compound? A3: A mixed solvent system of ethanol and water, or ethyl acetate and hexanes, is often effective for the recrystallization of this compound. The goal is to find a solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures.

IV. Experimental Protocols

Protocol 1: Horner-Wadsworth-Emmons Synthesis of Ethyl 4-nitrocinnamate
  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 1.1 eq) and wash with anhydrous hexanes (3x).

  • Ylide Formation: Add anhydrous tetrahydrofuran (THF) and cool the suspension to 0 °C. Add triethyl phosphonoacetate (1.0 eq) dropwise via the dropping funnel. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Reaction: Cool the reaction mixture back to 0 °C. Dissolve 4-nitrobenzaldehyde (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture.

  • Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Workup: Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

Protocol 2: Reduction of Ethyl 4-nitrocinnamate to this compound
  • Setup: To a round-bottom flask, add Ethyl 4-nitrocinnamate (1.0 eq) and dissolve it in ethanol.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (5-10 mol% by weight).

  • Reduction: The flask is evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenation apparatus). The reaction is stirred vigorously under a hydrogen atmosphere at room temperature.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is completely consumed.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with ethanol.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting solid can be recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

V. Data Summary

ParameterHorner-Wadsworth-Emmons ReactionNitro Reduction
Key Reagents 4-nitrobenzaldehyde, triethyl phosphonoacetate, NaHEthyl 4-nitrocinnamate, Pd/C, H₂
Solvent Anhydrous THFEthanol or Methanol
Temperature 0 °C to room temperatureRoom temperature
Typical Yield 80-95%85-98%
Key Byproduct Diethyl phosphateWater
Purification Column ChromatographyRecrystallization

VI. Visual Diagrams

Synthesis_Workflow cluster_olefination Step 1: Horner-Wadsworth-Emmons Olefination cluster_reduction Step 2: Nitro Group Reduction start_materials 4-Nitrobenzaldehyde + Triethyl phosphonoacetate base_addition Deprotonation with NaH in anhydrous THF start_materials->base_addition reaction Addition of Aldehyde (0 °C to RT) base_addition->reaction intermediate Ethyl 4-nitrocinnamate (Crude) reaction->intermediate purification1 Aqueous Workup & Column Chromatography intermediate->purification1 intermediate_pure Ethyl 4-nitrocinnamate (Pure) purification1->intermediate_pure Proceed to next step reduction Catalytic Hydrogenation (H₂, Pd/C in Ethanol) intermediate_pure->reduction product_crude This compound (Crude) reduction->product_crude purification2 Filtration & Recrystallization product_crude->purification2 final_product This compound (Pure) purification2->final_product

Caption: Overall workflow for the two-step synthesis of this compound.

Troubleshooting_HWE issue Low Yield in HWE Reaction cause1 Inefficient Deprotonation issue->cause1 cause2 Ylide Decomposition issue->cause2 cause3 Side Reactions issue->cause3 solution1a Use stronger base (e.g., NaH) cause1->solution1a solution1b Ensure anhydrous conditions cause1->solution1b solution2 Low temperature addition of aldehyde cause2->solution2 solution3 Slow, dropwise addition of aldehyde cause3->solution3

Caption: Troubleshooting decision tree for low yield in the HWE reaction.

Troubleshooting_Reduction issue Poor Chemoselectivity in Reduction (Alkene is also reduced) cause1 Catalyst is too active issue->cause1 cause2 Harsh reaction conditions issue->cause2 solution1a Use a 'poisoned' catalyst (e.g., sulfided Pt/C) cause1->solution1a solution1b Use alternative reducing agents (e.g., NaBH₄/FeCl₂, SnCl₂) cause1->solution1b solution2 Use milder conditions (e.g., atmospheric pressure H₂) cause2->solution2

Caption: Troubleshooting decision tree for poor chemoselectivity in the nitro reduction step.

VII. References

  • Chen, S., Ling, L. L., Jiang, S. F., & Jiang, H. (2020). Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst. Green Chemistry, 22(16), 5347-5355. --INVALID-LINK--

  • ECHEMI. (n.d.). How does one remove triphenylphosphine oxide from product?. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Removal of Triphenylphosphine Oxide Byproducts. Retrieved from --INVALID-LINK--

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Triphenylphosphine Oxide. Retrieved from --INVALID-LINK--

  • Nishikata, T., Kiyokawa, K., & Minakata, S. (2018). (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. The Journal of Organic Chemistry, 83(23), 14514-14526. --INVALID-LINK--

  • BenchChem. (n.d.). Troubleshooting low yields in cinnamic acid esterification reactions. Retrieved from --INVALID-LINK--

  • Singh, S., Kumar, V., & Mahajan, M. P. (2017). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega, 2(11), 7753-7759. --INVALID-LINK--

  • Chen, S., Ling, L. L., Jiang, S. F., & Jiang, H. (2020). Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst. ResearchGate. --INVALID-LINK--

  • Chen, S., Ling, L. L., Jiang, S. F., & Jiang, H. (2020). Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst. Green Chemistry. --INVALID-LINK--

  • Van der Pyl, D., Le, C. M., & Kappe, C. O. (2012). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry, 77(12), 5399-5402. --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from --INVALID-LINK--

  • Alfa Chemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols: Deprotonation of Phosphonate Esters for the Horner-Wadsworth-Emmons (HWE) Reaction. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction. Retrieved from --INVALID-LINK--

  • NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from --INVALID-LINK--

  • Langer, T., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 23(7), 2534-2539. --INVALID-LINK--

  • ResearchGate. (n.d.). General scheme for the catalytic hydrogenation of nitroarene. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Wittig reaction. Retrieved from --INVALID-LINK--

  • Zhou, X., et al. (2022). Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. Pharmaceutical Fronts, 4(3), e151-e155. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Cinnamyl Cinnamate Synthesis Reaction Monitoring. Retrieved from --INVALID-LINK--

  • Zhou, X., et al. (2022). Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. Thieme Connect. --INVALID-LINK--

  • BenchChem. (2025). Selective reduction of nitro group without affecting other functional groups. Retrieved from --INVALID-LINK--

  • Organic Chemistry Explained. (2022, August 24). Horner-Wadsworth-Emmons Reaction Mechanism. YouTube. --INVALID-LINK--

  • BenchChem. (n.d.). Low yield in Horner-Wadsworth-Emmons reaction with Methyl 3-(dimethoxyphosphinoyl)propionate. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from --INVALID-LINK--

  • Nishikata, T., Kiyokawa, K., & Minakata, S. (2018). (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. National Institutes of Health. --INVALID-LINK--

  • Chemistry LibreTexts. (2023, August 8). 13.3.3: Alkenes from Aldehydes and Ketones - Wittig Reaction. Retrieved from --INVALID-LINK--

  • Reddit. (2022, December 16). Problems with wittig reaction. r/Chempros. Retrieved from --INVALID-LINK--

  • Organic Chemistry Data. (n.d.). Nitro Reduction - Common Conditions. Retrieved from --INVALID-LINK--

  • ResearchGate. (2025, August 7). (PDF) Wittig- and Horner–Wadsworth–Emmons-Olefination Reactions with Stabilised and Semi-Stabilised Phosphoranes and Phosphonates under Non-Classical Conditions. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Recent Progress in the Horner-Wadsworth-Emmons Reaction. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (n.d.). Cinnamic acid, phenyl ester. Retrieved from --INVALID-LINK--

  • YouTube. (2023, November 20). Horner-Wadsworth-Emmons Reaction. Retrieved from --INVALID-LINK--

  • National Institute of Standards and Technology. (n.d.). Ethyl p-aminocinnamate. NIST Chemistry WebBook. Retrieved from --INVALID-LINK--

  • Pathiranage, A. L., Martin, L. J., Osborne, M., & Meaker, K. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. Journal of Laboratory Chemical Education, 6(5), 156-158. --INVALID-LINK--

  • Pathiranage, A. L., Martin, L. J., Osborne, M., & Meaker, K. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. Journal of Laboratory Chemical Education, 6(5), 156-158. --INVALID-LINK--

  • Blasdel, L. K., et al. (2013). Use of Silver Carbonate in the Wittig Reaction. National Institutes of Health. --INVALID-LINK--

  • ResearchGate. (2025, August 7). Aqueous Wittig Reactions of Aldehydes with In Situ Formed Semistabilized Phosphorus Ylides. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). Ethyl Cinnamate. PubChem. Retrieved from --INVALID-LINK--

  • National Institute of Standards and Technology. (n.d.). Ethyl p-aminocinnamate. NIST Chemistry WebBook. Retrieved from --INVALID-LINK--

  • SpectraBase. (n.d.). This compound. Retrieved from --INVALID-LINK--

References

Purification of Ethyl 4-aminocinnamate by recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

An advanced guide to navigating the complexities of purifying Ethyl 4-aminocinnamate, this Technical Support Center provides researchers, scientists, and drug development professionals with expert-driven troubleshooting guides and FAQs. As a Senior Application Scientist, my goal is to blend foundational principles with practical, field-tested solutions to ensure the integrity and success of your crystallization experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the recrystallization of this compound.

Q1: What is this compound and what are its critical physical properties for recrystallization?

A: this compound is an ester derivative of 4-aminocinnamic acid. Understanding its physical properties is the cornerstone of developing a successful purification protocol. Its relatively low melting point is a critical factor to consider, as it predisposes the compound to "oiling out" if the crystallization conditions are not carefully controlled.[1][2]

Table 1: Physicochemical Properties of this compound

Property Value Significance for Recrystallization
Chemical Formula C₁₁H₁₃NO₂ Indicates the presence of both polar (amine, ester) and non-polar (benzene ring) moieties, guiding solvent selection.
Molecular Weight 191.23 g/mol Relevant for calculating molar quantities and theoretical yield.
Appearance Solid, crystalline powder The goal of recrystallization is to obtain well-formed, pure crystals of this nature.[3]
Melting Point 70-74 °C Crucial Parameter: A low melting point increases the risk of the compound separating as a liquid ("oiling out") if the boiling point of the solvent is too high or the solution cools from a temperature above this range.[3][4]

| Hazards | Skin, eye, and respiratory irritant | Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.[5] |

Q2: How do I select the optimal solvent for recrystallizing this compound?

A: The ideal recrystallization solvent should dissolve the solute completely at its boiling point but only sparingly at low temperatures.[6] This differential solubility is what enables purification. For this compound, its structure suggests that moderately polar solvents or binary solvent mixtures (a "soluble" solvent and an "insoluble" or "anti-solvent") will be most effective.[7][8]

Experimental Approach to Solvent Selection:

  • Place ~20-30 mg of your crude this compound into several small test tubes.

  • Add a potential solvent (~0.5 mL) dropwise at room temperature to each tube. A good candidate will not dissolve the solid.

  • Heat the tubes that showed poor room-temperature solubility. A good solvent will now dissolve the solid completely.

  • Allow the clear, hot solutions to cool to room temperature, then place them in an ice bath. The solvent that yields a high quantity of crystalline precipitate is your best choice.

Table 2: Candidate Solvents for this compound Recrystallization

Solvent/System Boiling Point (°C) Rationale & Considerations
Ethanol/Water Variable Recommended Starting Point. this compound has good solubility in hot ethanol and poor solubility in water. This mixed-solvent system allows for fine-tuning of solubility.[7][9]
Isopropanol 82.5 A slightly less polar alcohol than ethanol; may offer a better solubility profile.
Acetone/Hexane Variable A common polar/non-polar mixture. Dissolve in a minimum of hot acetone and add hexane as the anti-solvent until turbidity appears.[8]

| Water | 100 | Generally unsuitable as a single solvent due to the compound's poor solubility even when hot.[8][10] |

Q3: What are the likely impurities in my crude this compound sample?

A: Impurities typically stem from the synthetic route used. A common synthesis involves the reduction of Ethyl 4-nitrocinnamate.[4]

  • Unreacted Starting Material: Ethyl 4-nitrocinnamate is a primary potential impurity.

  • Side-Reaction Products: Products from incomplete reactions or alternative reaction pathways.

  • Reagents: Catalysts or other reagents used in the preceding synthetic step.[11]

The presence of these impurities lowers the melting point of the crude solid and can interfere with crystal lattice formation, sometimes promoting oiling out.[2]

Q4: How do I verify the purity of my recrystallized product?

A: A combination of methods provides the most reliable assessment of purity.

  • Melting Point Analysis: This is the most common and immediate test. A pure compound will have a sharp melting range that is close to the literature value (70-74 °C). Impurities typically cause the melting point to be depressed and the range to broaden.[6]

  • Thin-Layer Chromatography (TLC): Spot the crude material and the recrystallized product side-by-side on a TLC plate. A pure product should ideally show a single spot.

  • Spectroscopic Analysis (NMR, IR): For definitive structural confirmation and purity assessment, compare the spectra of your product to a reference standard.[11][12]

Section 2: Standard Recrystallization Protocol (Aqueous Ethanol)

This protocol details a robust method for purifying this compound using a mixed ethanol/water solvent system.

Step-by-Step Methodology
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of 95% ethanol and a boiling chip. Heat the mixture gently on a hot plate while swirling until the solid dissolves completely.

  • Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot filtration to remove them. This must be done quickly to prevent premature crystallization in the funnel.

  • Induce Saturation: While the solution is still hot, add water dropwise until you observe a faint, persistent cloudiness (turbidity). This indicates the solution is saturated.

  • Re-dissolution: Add a few drops of hot ethanol to the turbid solution until it becomes clear again. This ensures you are just below the saturation point.

  • Cooling (Crucial Step): Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[2] Rapid cooling traps impurities.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize crystal formation and recovery.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent (the same ethanol/water ratio used for crystallization) to remove any adhering soluble impurities.

  • Drying: Allow the crystals to dry completely on the filter paper under vacuum, then transfer them to a watch glass to air-dry.

Recrystallization Workflow Diagram

G cluster_prep Preparation & Dissolution cluster_cool Crystallization cluster_iso Isolation A 1. Place Crude Solid in Flask B 2. Add Minimum Hot 'Soluble' Solvent (Ethanol) A->B C 3. Add 'Anti-Solvent' (Water) until Turbid B->C D 4. Add Solvent (Ethanol) to Re-clarify C->D E 5. Slow Cool to Room Temperature D->E F 6. Cool in Ice Bath E->F G 7. Collect Crystals via Vacuum Filtration F->G H 8. Wash with Ice-Cold Solvent G->H I 9. Dry Crystals H->I

Caption: Standard workflow for mixed-solvent recrystallization.

Section 3: Troubleshooting Guide

This guide addresses the most common issues encountered during the recrystallization of this compound.

Problem 1: My compound has "oiled out" instead of forming crystals.

Q: I see an oily liquid separating from my solution instead of solid crystals. What is happening and how do I fix it?

A: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice.[13] This is a common problem for compounds with low melting points like this compound (m.p. 70-74 °C), especially if the solution becomes supersaturated at a temperature above the compound's melting point.[1][2] Impurities can also depress the melting point, exacerbating the issue.[14]

Troubleshooting Protocol:

  • Re-dissolve: Place the flask back on the heat source.

  • Add More Solvent: Add more of the "soluble" solvent (e.g., ethanol) to the mixture (10-20% additional volume). This increases the total volume and lowers the saturation temperature of the solution.[2][15]

  • Ensure Homogeneity: Swirl until the oil has completely redissolved into a single, clear phase.

  • Attempt Recrystallization Again: Remove from heat and allow the solution to cool much more slowly. Insulating the flask by placing it on a cork ring or folded paper towels can help.[2]

  • If Oiling Persists: Consider changing your solvent system entirely. A solvent with a lower boiling point may prevent the solution from reaching the compound's melting point during dissolution.

Troubleshooting Diagram: Oiling Out

G Start Problem: Compound 'Oiled Out' Step1 1. Re-heat the mixture to dissolve the oil Start->Step1 Step2 2. Add more of the primary 'soluble' solvent (e.g., Ethanol) Step1->Step2 Step3 3. Allow solution to cool MUCH more slowly Step2->Step3 Check Did crystals form? Step3->Check Success Success! Proceed to Isolation Check->Success Yes Failure Failure: Oil persists Check->Failure No Step4 Consider changing to a lower-boiling point solvent system Failure->Step4

Caption: Decision tree for troubleshooting the "oiling out" phenomenon.

Problem 2: No crystals are forming, even after cooling in an ice bath.

Q: My solution is clear and cold, but no solid has precipitated. What went wrong?

A: This is usually due to one of two reasons: either too much solvent was used, meaning the solution is not supersaturated even at low temperatures, or the solution is supersaturated but requires nucleation to begin crystallization.[15]

Troubleshooting Protocol:

  • Induce Nucleation (First Steps):

    • Scratching: Gently scratch the inside of the flask below the solvent line with a glass stirring rod. The microscopic scratches on the glass can provide a surface for crystals to begin forming.[2]

    • Seed Crystals: If you have a small amount of pure this compound, add a single tiny crystal to the cold solution. This provides a template for further crystal growth.[2][14]

  • Reduce Solvent Volume (If Nucleation Fails):

    • If the above steps don't work, you have likely used too much solvent.[15]

    • Gently heat the solution again and boil off a portion of the solvent (e.g., 25-30%) in a fume hood.

    • Repeat the cooling process. Be mindful not to boil off too much solvent, which could cause the product to crash out of solution too quickly upon cooling.[2]

Troubleshooting Diagram: No Crystal Formation

G Start Problem: No Crystals Formed on Cooling Step1 1. Try to induce nucleation: - Scratch flask with glass rod - Add a seed crystal Start->Step1 Check1 Did crystals form? Step1->Check1 Success Success! Allow crystallization to complete Check1->Success Yes Failure1 Still no crystals Check1->Failure1 No Step2 2. Diagnosis: Too much solvent used. Gently boil off 25-30% of the solvent. Failure1->Step2 Step3 3. Repeat the slow cooling and ice bath steps Step2->Step3 Check2 Did crystals form? Step3->Check2 Check2->Success Yes Failure2 Failure: Consult supervisor or re-evaluate solvent choice Check2->Failure2 No

Caption: Decision process for inducing crystallization.

Problem 3: My final yield of pure crystals is very low.

Q: I successfully obtained pure crystals, but the recovery was less than 50%. How can I improve my yield?

A: A low yield is most commonly a consequence of using an excessive amount of solvent, as a significant portion of your compound will remain dissolved in the mother liquor.[2]

  • Use the Minimum Solvent: During the dissolution step, be patient and add the hot solvent portion-wise, allowing time for the solid to dissolve before adding more. The goal is to use the absolute minimum amount required.

  • Avoid Premature Crystallization: Ensure you don't lose product during a hot filtration step. Use a pre-warmed funnel.

  • Sufficient Cooling: Ensure the flask spends adequate time in the ice bath (at least 20-30 minutes) to maximize precipitation.

  • Check the Mother Liquor: After filtration, you can try cooling the filtrate further in a colder bath (e.g., dry ice/acetone) to see if a second crop of crystals forms. Note that this second crop may be less pure than the first.

Problem 4: My final crystals are colored.

Q: The crude material was colored, and my final crystals still have a slight tint. How can I get a colorless product?

A: Colored impurities can sometimes co-crystallize with the product. These can often be removed by using activated charcoal.

Protocol for Decolorization:

  • Dissolve the crude or recrystallized solid in the minimum amount of hot solvent as usual.

  • Remove the flask from the heat source and allow it to cool slightly (to prevent flash boiling when the charcoal is added).

  • Add a very small amount of activated charcoal (a spatula tip is usually sufficient). Adding too much will adsorb your product and reduce the yield.

  • Swirl the mixture and gently reheat to boiling for a few minutes.

  • Perform a hot filtration through fluted filter paper or a Celite pad to remove the fine charcoal particles. The filtrate should now be colorless.

  • Proceed with the cooling and crystallization steps as described in the standard protocol.

References

Common impurities in Ethyl 4-aminocinnamate and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for Ethyl 4-aminocinnamate. This resource is designed for researchers, scientists, and professionals in drug development who utilize this compound in their experimental workflows. Here, we address common challenges related to impurities and their removal, providing not just protocols, but the scientific rationale behind them to empower you to troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in my sample of this compound?

A1: The impurity profile of this compound is heavily dependent on its synthetic route. A prevalent method for its synthesis is the reduction of Ethyl 4-nitrocinnamate.[1][2] Consequently, the most common impurities are typically:

  • Unreacted Starting Material: Ethyl 4-nitrocinnamate.

  • Hydrolysis Products: 4-aminocinnamic acid, resulting from the hydrolysis of the ester functional group. This can occur if the reaction or work-up conditions are too acidic or basic, or during prolonged storage in the presence of moisture.

  • Oxidation Products: The arylamine functionality is susceptible to oxidation, which can lead to the formation of colored impurities, especially upon exposure to air and light.[3]

Q2: My this compound sample has a yellow to brownish tint, but the literature states it should be a light-yellow crystalline solid. What is the likely cause?

A2: A distinct yellow, brown, or even pinkish hue is almost always indicative of oxidation of the 4-amino group. Aromatic amines are notoriously sensitive to air oxidation, which can form highly colored polymeric or quinone-like species. This process can be accelerated by exposure to light and trace metal impurities. While a slight yellow color is common for this compound, a darker coloration suggests a higher level of these oxidative impurities.

Q3: How can I quickly assess the purity of my this compound?

A3: Several routine analytical techniques can provide a rapid assessment of purity:

  • Thin-Layer Chromatography (TLC): This is the quickest and most common method. A pure sample should ideally show a single spot. The presence of multiple spots indicates impurities. Comparing the retention factor (Rf) of your sample to a known standard can help in identification.

  • Melting Point Analysis: Pure this compound has a defined melting point range of approximately 70-74 °C.[1][4][5] Impurities will typically cause a depression and broadening of the melting point range.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for identifying and quantifying impurities if their characteristic peaks do not overlap significantly with the product's signals.

Q4: What are the best practices for storing this compound to minimize degradation?

A4: To maintain the integrity of your sample, proper storage is crucial. We recommend the following:

  • Inert Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to minimize oxidation.

  • Light Protection: Use an amber vial or store the container in a dark place to prevent light-induced degradation.

  • Low Temperature: While room temperature storage is sometimes indicated, for long-term storage, refrigeration (2-8 °C) is advisable to slow down potential degradation pathways.

  • Dry Conditions: Keep the container tightly sealed to protect from moisture, which can lead to hydrolysis of the ester group.

Troubleshooting Guides: Impurity Removal

Problem 1: My sample is contaminated with the starting material, Ethyl 4-nitrocinnamate.

This is a common issue arising from incomplete reduction. The nitro group in Ethyl 4-nitrocinnamate makes it significantly less polar than the amino group in the desired product. This difference in polarity is the key to their separation.

Solution A: Recrystallization

Recrystallization is a powerful technique for removing small to moderate amounts of impurities that have different solubility profiles from the main compound.[6]

Causality: The choice of solvent is critical. An ideal solvent will dissolve this compound sparingly at room temperature but readily at elevated temperatures. Conversely, the impurity (Ethyl 4-nitrocinnamate) should either be very soluble at all temperatures (remaining in the mother liquor) or insoluble (allowing for hot filtration).

Recommended Solvents for Recrystallization:

  • A mixture of ethanol and water is often effective. This compound has good solubility in hot ethanol and poor solubility in water.

  • Toluene or a mixture of ethyl acetate and hexanes can also be employed.

Step-by-Step Recrystallization Protocol (Ethanol/Water):

  • Place the impure this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely. Stirring and gentle heating on a hot plate will facilitate this.

  • Once fully dissolved, gradually add hot water dropwise until the solution becomes slightly cloudy (the cloud point). This indicates that the solution is saturated.

  • Add a few more drops of hot ethanol until the solution becomes clear again.

  • Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals.

  • Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethanol/water mixture.

  • Dry the crystals under vacuum to remove residual solvent.

  • Validation: Check the purity of the recrystallized product by TLC and melting point analysis. The melting point should be sharp and within the expected range (70-74 °C).[1][4][5]

Solution B: Column Chromatography

For larger amounts of impurity or when recrystallization is ineffective, column chromatography provides a more robust separation.

Causality: The separation is based on the differential adsorption of the compounds to the stationary phase (typically silica gel). The more polar this compound will interact more strongly with the polar silica gel and thus elute slower than the less polar Ethyl 4-nitrocinnamate.

Step-by-Step Column Chromatography Protocol:

  • Prepare the Column: Pack a glass column with silica gel using a slurry method with a non-polar solvent like hexane.

  • Prepare the Sample: Dissolve the impure sample in a minimal amount of dichloromethane or ethyl acetate.

  • Load the Sample: Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate). This will elute the less polar Ethyl 4-nitrocinnamate first.

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 7:3 or 1:1 Hexane:Ethyl Acetate) to elute the more polar this compound.

  • Monitor Fractions: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.

  • Validation: Confirm the purity of the isolated product by TLC, NMR, and melting point analysis.

Problem 2: My sample is contaminated with acidic impurities like 4-aminocinnamic acid.

This typically results from the hydrolysis of the ethyl ester. The presence of a carboxylic acid group makes this impurity acidic, while the desired product is basic due to its amino group. This difference in acid-base properties allows for a straightforward separation via extraction.

Solution: Acid-Base Extraction

Causality: This technique exploits the differential solubility of acidic, basic, and neutral compounds in aqueous and organic phases at different pH values. The basic this compound can be protonated by an acid to form a water-soluble salt. The acidic impurity, 4-aminocinnamic acid, can be deprotonated by a base to form a water-soluble salt.

AcidBaseExtraction cluster_0 Organic Phase (e.g., Ethyl Acetate) cluster_1 Step 1: Add Dilute Base (e.g., NaHCO₃) cluster_2 Step 2: Separate Layers ImpureProduct Impure Product (this compound + 4-aminocinnamic acid) Organic1 Organic Phase: This compound ImpureProduct->Organic1 Remains Aqueous1 Aqueous Phase: Sodium 4-aminocinnamate (Water Soluble) ImpureProduct->Aqueous1 Reacts & Moves Organic_Pure Purified Organic Phase Organic1->Organic_Pure Aqueous_Waste Aqueous Waste Aqueous1->Aqueous_Waste FinalProduct Pure this compound Organic_Pure->FinalProduct Evaporate Solvent TLC_Troubleshooting cluster_0 Initial Diagnosis cluster_1 Solutions Start TLC shows streaking/tailing Cause Cause Strong interaction of basic amine with acidic silica gel Start->Cause Solution1 Option A Modify Mobile Phase Add 0.5-1% Triethylamine (TEA) to eluent Cause->Solution1 Quick Fix Solution2 Option B Change Stationary Phase Use Alumina or Amine-functionalized Silica Cause->Solution2 Robust Alternative Outcome1 Outcome1 Solution1->Outcome1 Sharp TLC spots Outcome2 Outcome2 Solution2->Outcome2 Improved Separation

References

Side reactions to avoid during the synthesis of Ethyl 4-aminocinnamate

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Ethyl 4-aminocinnamate Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of this compound. This guide is designed to provide in-depth, experience-driven advice to troubleshoot common issues and avoid critical side reactions during your synthetic work. We will move beyond simple procedural steps to explore the underlying chemical principles, ensuring your synthesis is both successful and reproducible.

Introduction: Navigating the Synthesis of this compound

This compound is a valuable building block in pharmaceutical and materials science, often utilized for its unique electronic and structural properties. However, its synthesis is not without challenges. The presence of both an amine and an α,β-unsaturated ester functional group makes the molecule susceptible to a variety of side reactions. This guide focuses on the two most prevalent synthetic strategies and the specific side reactions to anticipate and mitigate.

The two primary synthetic routes are:

  • Route A: A two-step process involving the synthesis of Ethyl 4-nitrocinnamate followed by the reduction of the nitro group.[1]

  • Route B: Direct C-C bond formation, such as a Heck or Horner-Wadsworth-Emmons (HWE) reaction, to construct the cinnamate backbone.

Below, we address the most frequently encountered problems in a question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Route A: Synthesis via Ethyl 4-nitrocinnamate Reduction

This is often the preferred route due to the commercial availability and relative stability of the starting materials. The key challenge lies in the selective reduction of the nitro group without affecting the α,β-unsaturated ester.

Question 1: My reduction of Ethyl 4-nitrocinnamate is incomplete, or I'm seeing byproducts. What's going wrong?

Answer: Incomplete reduction or the formation of side products during the conversion of Ethyl 4-nitrocinnamate to this compound is a common issue. The outcome is highly dependent on the choice of reducing agent and reaction conditions.

  • Common Side Reaction: Saturation of the Alkene

    • Cause: Catalytic hydrogenation (e.g., H₂ with Pd/C) is a very effective method for reducing nitro groups. However, it can also reduce the double bond of the cinnamate, leading to the formation of Ethyl 4-aminophenylpropanoate as a significant byproduct.[1] This is especially prevalent under high hydrogen pressure or with prolonged reaction times.

    • Troubleshooting:

      • Use a Chemoselective Reducing Agent: Metal-mediated reductions are often more selective. Reagents like tin(II) chloride (SnCl₂) in ethanol or indium in aqueous ammonium chloride are excellent choices for selectively reducing the nitro group while preserving the alkene.[2]

      • Optimize Catalytic Hydrogenation: If catalytic hydrogenation is your only option, carefully control the reaction parameters. Use a lower hydrogen pressure, monitor the reaction progress closely by TLC or LC-MS, and stop the reaction as soon as the starting material is consumed.

  • Common Side Reaction: Formation of Azo or Azoxy Compounds

    • Cause: Incomplete reduction can lead to the formation of dimeric intermediates like azo (-N=N-) or azoxy (-N=N⁺-O⁻) compounds, especially under neutral or basic conditions.

    • Troubleshooting:

      • Ensure Acidic Conditions: When using reducing metals like Sn, Fe, or Zn, the reaction should be run in the presence of an acid (like HCl or acetic acid). The acidic environment prevents the formation of these dimeric byproducts.

      • Sufficient Reducing Agent: Ensure you are using a sufficient stoichiometric excess of the reducing agent to drive the reaction to the desired amine product.

Question 2: I'm observing hydrolysis of my ester during the reduction. How can I prevent this?

Answer: Ester hydrolysis to the corresponding 4-aminocinnamic acid is a potential side reaction, particularly if the workup or reaction conditions are too harsh.

  • Cause: Prolonged exposure to strong acidic or basic conditions, especially at elevated temperatures, can lead to the saponification of the ethyl ester.

  • Troubleshooting:

    • Neutralize Carefully: During the workup of an acid-mediated reduction, neutralize the reaction mixture carefully with a mild base (e.g., sodium bicarbonate solution) at a low temperature (ice bath).

    • Minimize Reaction Time: Do not let the reaction run for an unnecessarily long time. Monitor its progress and proceed with the workup as soon as it is complete.

    • Extraction pH: When extracting your product, ensure the aqueous layer is not strongly basic, as this can promote hydrolysis.

Route B: Direct C-C Bond Formation (Heck & HWE Reactions)

This route is more atom-economical but can be sensitive to reaction conditions, catalyst choice, and the nature of the starting materials.

Question 3: My Heck reaction between 4-iodoaniline and ethyl acrylate is low-yielding and produces a lot of homocoupled byproduct.

Answer: The Heck reaction is a powerful tool for C-C bond formation, but it can be challenging with electron-rich aryl halides like 4-iodoaniline.

  • Common Side Reaction: Homocoupling of 4-iodoaniline

    • Cause: The electron-donating amine group can make the oxidative addition step of the Heck catalytic cycle less favorable and can promote side reactions, including the homocoupling of the aryl halide to form 4,4'-diaminobiphenyl.

    • Troubleshooting:

      • Ligand Choice is Critical: Standard phosphine ligands like triphenylphosphine (PPh₃) may not be optimal. Consider using more electron-rich and sterically bulky phosphine ligands (e.g., tri-tert-butylphosphine) or N-heterocyclic carbene (NHC) ligands, which can promote the desired cross-coupling over side reactions.[3]

      • Protect the Amine: A common strategy is to protect the amino group as an acetamide (-NHCOCH₃). The acetyl group is electron-withdrawing, which facilitates the Heck reaction. The protecting group can be removed in a subsequent step.

      • Optimize the Base and Solvent: The choice of base and solvent is crucial. An inorganic base like potassium carbonate or a hindered organic base like triethylamine is often used. A polar aprotic solvent such as DMF or NMP is typically effective.[4]

  • Common Side Reaction: Polymerization of Ethyl Acrylate

    • Cause: At the elevated temperatures often required for Heck reactions, acrylates can undergo polymerization.

    • Troubleshooting:

      • Add a Polymerization Inhibitor: A small amount of a radical inhibitor like hydroquinone can be added to the reaction mixture to suppress polymerization.

      • Control the Temperature: Do not overheat the reaction. Find the minimum temperature required for an efficient reaction rate.

Question 4: I'm attempting a Horner-Wadsworth-Emmons (HWE) reaction with 4-aminobenzaldehyde, but the reaction is messy. What are the likely side reactions?

Answer: The HWE reaction is an excellent method for forming alkenes with high E-selectivity.[5] However, the free amino group on the aldehyde can cause issues.

  • Common Side Reaction: Aldol Condensation

    • Cause: The basic conditions required to deprotonate the phosphonate ester can also promote the self-condensation of 4-aminobenzaldehyde, leading to polymeric materials.

    • Troubleshooting:

      • Slow Addition: Add the aldehyde slowly to the pre-formed phosphonate anion at a low temperature. This keeps the concentration of the free aldehyde low at any given time, minimizing self-condensation.

      • Choice of Base: Use a base that is strong enough to deprotonate the phosphonate but not so strong that it aggressively promotes aldol reactions. Sodium methoxide or sodium hydride are common choices.[5]

  • Common Side Reaction: Michael Addition

    • Cause: The product, this compound, has a nucleophilic amino group and an electrophilic double bond. Under certain conditions, this can lead to intermolecular Michael addition and subsequent polymerization.

    • Troubleshooting:

      • Protect the Amine: As with the Heck reaction, protecting the amino group on the starting aldehyde (e.g., as an acetamide) is the most robust solution. This removes the problematic nucleophile from the equation.

      • Workup Promptly: Once the reaction is complete, quench it and proceed with the workup to isolate the product and remove it from the basic reaction environment.

Data Summary and Recommended Conditions

Reaction Type Parameter Recommendation Rationale
Nitro Reduction Reducing AgentSnCl₂·2H₂O in EthanolHigh chemoselectivity for the nitro group, avoids alkene reduction.
TemperatureRefluxDrives the reaction to completion in a reasonable timeframe.
WorkupCool before neutralizing with NaHCO₃Prevents ester hydrolysis.
Heck Coupling SubstrateN-(4-iodophenyl)acetamideThe electron-withdrawing protecting group facilitates oxidative addition and prevents amine-related side reactions.
Catalyst/LigandPd(OAc)₂ with P(t-Bu)₃Bulky, electron-rich ligand promotes cross-coupling and stabilizes the catalyst.
BaseK₂CO₃ or Et₃NEffective and commonly used bases for Heck reactions.
HWE Reaction Substrate4-(acetylamino)benzaldehydePrevents aldol side reactions and Michael addition to the product.
BaseNaH or NaOMe in THFStrong enough to generate the ylide without causing excessive side reactions.[5]
ProcedureSlow addition of aldehyde at 0 °CMinimizes aldehyde self-condensation.

Experimental Protocols & Visual Workflows

Protocol 1: Selective Reduction of Ethyl 4-nitrocinnamate
  • Setup: In a round-bottom flask equipped with a reflux condenser, suspend Ethyl 4-nitrocinnamate (1.0 eq) in ethanol.

  • Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, ~4-5 eq) to the suspension.

  • Reaction: Heat the mixture to reflux and monitor by TLC until all starting material is consumed.

  • Workup: Cool the reaction mixture in an ice bath. Slowly add saturated sodium bicarbonate solution until the mixture is neutral or slightly basic.

  • Extraction: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Workflow for Troubleshooting Nitro Reduction

Caption: Troubleshooting workflow for nitro group reduction.

General Synthetic Pathway Overview

Synthesis_Overview cluster_route_a Route A: Reduction Pathway cluster_route_b Route B: C-C Coupling Pathway A1 Ethyl 4-nitrocinnamate A2 Reduction (e.g., SnCl2/EtOH) A1->A2 A_Side Side Product: Alkene Saturation A2->A_Side (If using H2/Pd-C) A_Final This compound A2->A_Final B1 Protected 4-haloaniline + Ethyl Acrylate B2 Heck Coupling B1->B2 B_Intermediate Protected Intermediate B2->B_Intermediate B_Side Side Products: Homocoupling, Polymerization B2->B_Side B3 Protected 4-aminobenzaldehyde + Phosphonate Ylide B4 HWE Reaction B3->B4 B4->B_Intermediate B4->B_Side B_Deprotect Deprotection B_Intermediate->B_Deprotect B_Final This compound B_Deprotect->B_Final

Caption: Comparison of primary synthetic routes to this compound.

References

Technical Support Center: Stabilizing Ethyl 4-aminocinnamate in Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 4-aminocinnamate. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the stability challenges associated with this compound in various formulations. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and efficacy of your formulations.

Introduction to this compound Stability

This compound is a valuable compound with potential applications in pharmaceuticals and other industries.[1] However, its chemical structure, containing an aromatic amine and an α,β-unsaturated ester, makes it susceptible to degradation through oxidation and photodegradation.[2][3][4] Understanding and mitigating these degradation pathways is critical for developing stable and effective formulations.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability of this compound.

Q1: What are the primary degradation pathways for this compound?

A1: The two main degradation pathways for this compound are oxidation and photodegradation.

  • Oxidation: The aromatic amine group is susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or peroxide impurities from excipients.[2][5][6][7] This can lead to the formation of colored degradation products and a loss of potency.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce isomerization of the double bond and other photochemical reactions, leading to degradation.[3][8][9] This is a common issue for many cinnamate derivatives and other light-sensitive active pharmaceutical ingredients (APIs).[8][9][10][11]

Q2: What are the initial signs of degradation in my formulation?

A2: The most common initial indicators of this compound degradation are:

  • Color Change: Formulations may develop a yellow or brownish tint due to the formation of oxidized species.

  • Loss of Potency: A decrease in the concentration of the active ingredient, which can be quantified by analytical techniques like HPLC.

  • Precipitation: Formation of insoluble degradation products can lead to precipitation or cloudiness in liquid formulations.

Q3: How should I store this compound raw material and its formulations?

A3: To minimize degradation, both the raw material and the final formulations should be stored in well-closed, airtight containers, protected from light.[12][13][14] Storage in a cool, dry place is also recommended.[12][14] For formulations, using amber-colored packaging or light-resistant coatings can provide additional protection.[8][9]

Part 2: Troubleshooting Guides

This section provides detailed, question-and-answer-based troubleshooting for specific stability issues encountered during formulation development.

Guide 1: Discoloration of Liquid Formulations

Q: My this compound solution is turning yellow/brown over time. What is causing this and how can I prevent it?

A: Discoloration is a classic sign of oxidative degradation of the aromatic amine moiety. This process can be accelerated by several factors in your formulation.

Causality: The primary amino group on the phenyl ring is electron-rich and readily oxidized. This can be a free-radical mediated process, often catalyzed by trace metal ions (e.g., iron, copper) or initiated by reactive oxygen species (ROS) generated from excipient impurities like peroxides.[2][5][7]

G start Discoloration Observed check_excipients Step 1: Review Excipient Purity - Check for peroxide content in polymers (e.g., povidone). - Analyze for trace metal impurities. start->check_excipients check_ph Step 2: Evaluate Formulation pH - Is the pH in the optimal range for stability? check_excipients->check_ph If excipients are high purity add_antioxidant Step 3: Incorporate Antioxidants - Add a suitable antioxidant to the formulation. check_ph->add_antioxidant If pH is optimized inert_atmosphere Step 4: Control Headspace Oxygen - Process and package under an inert atmosphere (e.g., nitrogen). add_antioxidant->inert_atmosphere If discoloration persists end Stable Formulation Achieved inert_atmosphere->end

Figure 1. Troubleshooting workflow for discoloration.

Protocol 1: Screening for Antioxidants

  • Prepare several small batches of your formulation.

  • To each batch, add a different antioxidant at a typical concentration (see Table 1). Include a control batch with no antioxidant.

  • Transfer the samples to clear glass vials, leaving some headspace.

  • Store the vials under accelerated stability conditions (e.g., 40°C/75% RH) and protected from light for 4 weeks.

  • Visually inspect for color change weekly and quantify the concentration of this compound using a validated HPLC method at the beginning and end of the study.

AntioxidantTypeTypical Concentration RangeRecommended For
Butylated Hydroxytoluene (BHT)Oil-Soluble0.01% - 0.1%Lipid-based formulations[2][15]
Butylated Hydroxyanisole (BHA)Oil-Soluble0.01% - 0.1%Fats and oils[16]
Ascorbic Acid (Vitamin C)Water-Soluble0.01% - 0.1%Aqueous formulations[15][17]
Sodium MetabisulfiteWater-Soluble0.01% - 0.1%Aqueous solutions[17]

Table 1. Common antioxidants for pharmaceutical formulations.

Protocol 2: Impact of pH on Stability

  • Prepare a series of buffer solutions across a pH range (e.g., pH 4 to 8).

  • Dissolve this compound in each buffer to create separate formulations.

  • Store these formulations under controlled temperature and light conditions.

  • Monitor for color change and analyze the potency by HPLC at regular intervals.

  • Plot the degradation rate against pH to determine the optimal pH for stability. Generally, the stability of compounds with amine groups can be pH-dependent.[18]

Guide 2: Loss of Potency in Solid Dosage Forms Due to Light Exposure

Q: I am observing a significant loss of this compound in my tablets after exposure to light. How can I improve the photostability?

A: Loss of potency upon light exposure is indicative of photodegradation. The conjugated system in this compound can absorb UV light, leading to chemical reactions that alter its structure.[3][8][9]

Causality: Light, especially in the UV range (300-500 nm), provides the energy to excite molecules to a higher energy state, making them more reactive.[8][9] This can lead to isomerization, cyclization, or photo-oxidation, resulting in a loss of the active ingredient and the formation of photodegradation products.

G start Loss of Potency Observed light_resistant_packaging Step 1: Use Light-Resistant Packaging - Employ amber-colored bottles or blisters. - Consider opaque secondary packaging. start->light_resistant_packaging film_coating Step 2: Apply a Protective Film Coating - Use a coating containing a UV-blocking agent like titanium dioxide. light_resistant_packaging->film_coating If further protection is needed photostabilizing_excipients Step 3: Incorporate Photostabilizing Excipients - Evaluate excipients that can absorb UV light or quench excited states. film_coating->photostabilizing_excipients For highly sensitive formulations end Photostable Formulation Achieved photostabilizing_excipients->end

Figure 2. Troubleshooting workflow for photodegradation.

Protocol 3: Photostability Testing (ICH Q1B)

  • Prepare your final formulation (e.g., tablets, capsules).

  • Place the samples in a photostability chamber.

  • Expose the samples to a light source that provides both UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.

  • A control sample should be protected from light with aluminum foil.

  • At the end of the exposure period, analyze both the exposed and control samples for the assay of this compound and the presence of degradation products by a stability-indicating HPLC method.

Protocol 4: Evaluating Protective Coatings

  • Manufacture a batch of core tablets containing this compound.

  • Divide the batch and apply different film coatings. For example:

    • Coating A: Clear, non-protective coating.

    • Coating B: Coating containing titanium dioxide (a common opacifier and light-blocker).[8]

    • Coating C: Coating containing a UV-absorbing excipient.

  • Conduct photostability testing as described in Protocol 3 on all coated tablets and an uncoated control group.

  • Compare the degradation levels to determine the most effective coating.

Part 3: Analytical Considerations

Q: What analytical techniques are suitable for monitoring the stability of this compound and its degradation products?

A: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) is the most common and effective technique.

  • HPLC with UV Detection: An HPLC method with a UV detector is well-suited for quantifying this compound and separating its degradation products. The method should be validated to ensure it can resolve the parent compound from any potential degradants.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For identifying unknown degradation products, LC-MS is a powerful tool.[19] It provides molecular weight and fragmentation information that helps in structure elucidation.[19][20]

References

Troubleshooting low conversion rates in Ethyl 4-aminocinnamate reactions

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of Ethyl 4-aminocinnamate, a key intermediate in various organic synthesis applications.[1] This document provides in-depth, field-proven insights to help you diagnose and resolve low conversion rates and other synthetic challenges.

Troubleshooting Guide: Low Conversion Rates & Common Issues

This section addresses specific problems you might encounter during the synthesis of this compound, organized in a question-and-answer format.

Horner-Wadsworth-Emmons (HWE) Reaction Route

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of α,β-unsaturated esters with a high degree of E-stereoselectivity.[2][3] It involves the reaction of an aldehyde or ketone with a stabilized phosphonate ylide.[2]

Question 1: I am seeing very low conversion of my 4-aminobenzaldehyde to this compound using the HWE reaction. What are the likely causes?

Answer: Low conversion in an HWE reaction for this specific substrate can stem from several factors, primarily related to the generation and reactivity of the phosphonate carbanion and the stability of the starting materials.

  • Inefficient Deprotonation of the Phosphonate: The reaction's initiation relies on the complete deprotonation of triethyl phosphonoacetate to form the nucleophilic carbanion.[4]

    • Weak Base: Ensure the base you are using is strong enough to deprotonate the phosphonate. Sodium hydride (NaH) or sodium methoxide (NaOMe) are commonly used and effective.[2] Weaker bases may not drive the equilibrium towards the carbanion, leading to a low concentration of the active nucleophile.

    • Moisture: The presence of water or other protic impurities will quench the carbanion as it is formed.[5] Ensure all glassware is oven-dried, and solvents are anhydrous.

  • Degradation of 4-aminobenzaldehyde: Aromatic aldehydes with electron-donating groups, like the amino group, can be susceptible to oxidation or side reactions.

    • Purity of Aldehyde: Use freshly purified 4-aminobenzaldehyde. Over time, it can oxidize, which will not participate in the desired reaction.

    • Reaction Temperature: While some heating might be required, excessive temperatures can lead to polymerization or decomposition of the aldehyde.[6] It's crucial to maintain the recommended temperature range for the specific protocol you are following.

  • Suboptimal Reaction Conditions:

    • Solvent Choice: Anhydrous tetrahydrofuran (THF) or benzene are common solvents for this reaction.[6] The choice of solvent can influence the solubility of the reagents and the stability of the intermediates.

    • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitoring the reaction by Thin Layer Chromatography (TLC) is highly recommended to determine the point of maximum conversion.

Question 2: My reaction seems to be working, but I am getting a significant amount of a polar byproduct that is difficult to separate from the desired this compound. What could this be?

Answer: The most likely polar byproduct in this HWE reaction is the dialkylphosphate salt, which is formed from the phosphonate reagent.[4] While this is generally water-soluble and easily removed during aqueous workup, incomplete phase separation or the use of insufficient wash volumes can lead to its persistence in the organic layer.

Another possibility, though less common with stabilized ylides, is the formation of the β-hydroxyphosphonate intermediate if the final elimination step is incomplete.[4] This can occur if the reaction is not sufficiently heated or if there are steric hindrances.

Troubleshooting Steps:

  • Improve Aqueous Workup: During the workup, ensure thorough washing of the organic layer with water or brine to remove the water-soluble phosphate byproduct.[2]

  • Optimize Reaction Conditions for Elimination: If you suspect the β-hydroxyphosphonate intermediate, ensure the reaction is heated according to the protocol to facilitate the elimination to the desired alkene.

Reduction of Ethyl 4-nitrocinnamate Route

Question 3: My reduction of Ethyl 4-nitrocinnamate is sluggish and gives a mixture of products. How can I improve the selectivity and conversion?

Answer: Incomplete reduction or the formation of side products during the reduction of an aromatic nitro group is a common challenge. The choice of reducing agent and reaction conditions are critical for a clean and complete conversion.

  • Choice of Reducing Agent:

    • Indium/Ammonium Chloride: This system is known for its chemoselectivity in reducing aromatic nitro compounds in the presence of other reducible functional groups like esters and alkenes.[7] It is a milder alternative to catalytic hydrogenation.

    • Catalytic Hydrogenation (e.g., Pd/C, Raney Nickel): While very effective, catalytic hydrogenation can sometimes lead to the reduction of the carbon-carbon double bond in the cinnamate backbone, especially under harsh conditions (high pressure or temperature). Careful control of hydrogen pressure and reaction time is necessary.

  • Reaction Conditions:

    • Solvent: For indium-mediated reductions, aqueous ethanol is a common solvent system.[7] For catalytic hydrogenation, ethanol or ethyl acetate are typically used.

    • Temperature: Many reductions can be carried out at room temperature, but gentle heating may be required to drive the reaction to completion. Monitor the reaction by TLC to avoid over-reduction or side reactions.

    • pH: The pH of the reaction mixture can influence the reduction potential and selectivity. For instance, the use of ammonium chloride creates a buffered system.[7]

Troubleshooting Table for Reduction of Ethyl 4-nitrocinnamate

Issue Potential Cause Recommended Action
Incomplete Reaction Inactive catalyst, insufficient reducing agent, low temperature.Use fresh catalyst, increase the equivalents of the reducing agent, gently heat the reaction.
Reduction of C=C bond Overly harsh hydrogenation conditions.Reduce hydrogen pressure, shorten reaction time, consider a more chemoselective reducing agent like Indium/NH4Cl.[7]
Formation of Azo/Azoxy byproducts Incomplete reduction, specific to certain reducing agents.Ensure sufficient reducing agent is used, consider changing the reducing system.

Frequently Asked Questions (FAQs)

Q1: What is the typical melting point of this compound?

A: The literature reported melting point for this compound is in the range of 70-74 °C.[8][9]

Q2: How can I purify crude this compound?

A: The primary methods for purification are recrystallization and column chromatography.

  • Recrystallization: A suitable solvent system can be a mixture of ethanol and water, or ethyl acetate and hexane.

  • Column Chromatography: Silica gel chromatography using a gradient of ethyl acetate in hexanes is effective for separating the product from less polar impurities.

Q3: Is this compound stable?

A: this compound is a light-yellow crystalline solid and is generally stable under standard laboratory conditions.[1] However, prolonged exposure to light and air can lead to oxidation and discoloration, particularly due to the presence of the amino group. It is recommended to store it in a cool, dark place, preferably under an inert atmosphere. The recommended storage temperature is between 10°C - 25°C.

Q4: Can I use a Knoevenagel condensation to synthesize this compound?

A: Yes, a Knoevenagel condensation is a viable method.[10] This would typically involve the reaction of 4-aminobenzaldehyde with an active methylene compound like ethyl cyanoacetate in the presence of a weak base catalyst such as piperidine or an ionic liquid.[10][11] The initial product would be an α-cyano-4-aminocinnamate, which may require subsequent hydrolysis and decarboxylation to yield this compound, depending on the specific reagents and conditions used.

Q5: Is the Heck reaction a suitable method for synthesizing this compound?

A: The Heck reaction is a powerful tool for C-C bond formation and can be used to synthesize cinnamates.[12][13][14] For this compound, this would involve the palladium-catalyzed coupling of a 4-haloaniline derivative (e.g., 4-iodoaniline) with ethyl acrylate.[15] Key considerations for a successful Heck reaction include the choice of palladium catalyst, ligand, base, and solvent.[12][14]

Experimental Protocols

Protocol 1: Horner-Wadsworth-Emmons Synthesis of this compound

This protocol is a general guideline and may require optimization.

  • Preparation: In a dry, three-necked flask equipped with a stirrer, thermometer, and dropping funnel under an inert atmosphere (e.g., nitrogen), add sodium hydride (1.1 eq., 60% dispersion in mineral oil) to anhydrous THF.

  • Ylide Formation: Cool the suspension to 0 °C and add triethyl phosphonoacetate (1.0 eq.) dropwise, maintaining the temperature below 10 °C. Hydrogen gas will evolve. Stir the mixture at room temperature for 1 hour after the addition is complete.

  • Reaction: Dissolve 4-aminobenzaldehyde (1.0 eq.) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

  • Completion: Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the progress by TLC.

  • Workup: Cool the reaction mixture to room temperature and quench by the slow addition of water. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Reduction of Ethyl 4-nitrocinnamate using Indium

This protocol is adapted from a general procedure for the reduction of aromatic nitro compounds.[7]

  • Setup: In a round-bottomed flask, suspend Ethyl 4-nitrocinnamate (1.0 eq.) in a mixture of ethanol and a solution of ammonium chloride in water.

  • Addition of Indium: Add indium powder (4.0 eq.) to the suspension.

  • Reaction: Heat the mixture at reflux and monitor the reaction by TLC.

  • Workup: Upon completion, cool the reaction mixture to room temperature, dilute with water, and filter to remove the indium salts.

  • Extraction: Extract the filtrate with dichloromethane or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product as needed.

Visualizing the Workflow

Troubleshooting Logic for Low HWE Conversion

HWE_Troubleshooting Start Low Conversion in HWE Reaction Check_Base Is the base strong enough (e.g., NaH)? Start->Check_Base Check_Moisture Are anhydrous conditions maintained? Check_Base->Check_Moisture Yes Use_Stronger_Base Use a stronger base (NaH, NaOMe) Check_Base->Use_Stronger_Base No Check_Aldehyde Is the 4-aminobenzaldehyde pure? Check_Moisture->Check_Aldehyde Yes Dry_Reagents Dry solvents and glassware thoroughly Check_Moisture->Dry_Reagents No Check_Temp Is the reaction temperature optimal? Check_Aldehyde->Check_Temp Yes Purify_Aldehyde Purify aldehyde (recrystallization/distillation) Check_Aldehyde->Purify_Aldehyde No Optimize_Temp Optimize temperature (monitor by TLC) Check_Temp->Optimize_Temp No Resolution Improved Conversion Check_Temp->Resolution Yes Use_Stronger_Base->Resolution Dry_Reagents->Resolution Purify_Aldehyde->Resolution Optimize_Temp->Resolution Synthesis_Pathways cluster_HWE Horner-Wadsworth-Emmons cluster_Reduction Reduction Route cluster_Heck Heck Coupling 4-aminobenzaldehyde 4-aminobenzaldehyde HWE Reaction HWE Reaction 4-aminobenzaldehyde->HWE Reaction Triethyl phosphonoacetate Triethyl phosphonoacetate Triethyl phosphonoacetate->HWE Reaction Product This compound HWE Reaction->Product Ethyl 4-nitrocinnamate Ethyl 4-nitrocinnamate Reduction Reduction Ethyl 4-nitrocinnamate->Reduction Reduction->Product 4-iodoaniline 4-iodoaniline Heck Coupling Heck Coupling 4-iodoaniline->Heck Coupling Ethyl acrylate Ethyl acrylate Ethyl acrylate->Heck Coupling Heck Coupling->Product

References

Microwave-assisted synthesis for improved Ethyl 4-aminocinnamate yield

Author: BenchChem Technical Support Team. Date: January 2026

An advanced technical support resource designed for professionals in research and drug development, focusing on the microwave-assisted synthesis of Ethyl 4-aminocinnamate. This guide provides in-depth troubleshooting, frequently asked questions, and detailed protocols to enhance reaction efficiency and yield.

Introduction to Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical research, offering significant advantages over conventional heating methods. By utilizing microwave radiation, reactions can be heated rapidly and uniformly, leading to dramatic reductions in reaction times, increased product yields, and often, improved purity profiles.[1] For the synthesis of this compound, a valuable intermediate in the pharmaceutical and fine chemical industries, these benefits make MAOS an attractive and eco-friendly approach.[2] This guide addresses common challenges encountered during its synthesis, providing expert-driven solutions and optimized protocols.

Troubleshooting Guide

This section addresses specific issues that may arise during the microwave-assisted synthesis of this compound.

Question 1: Why is my reaction yield consistently low or nonexistent?

Answer: Low or no yield is one of the most common experimental hurdles. The cause can typically be traced to reaction parameters, reagent quality, or inefficient heating.

Possible Causes & Solutions:

  • Inefficient Microwave Heating: Microwave energy absorption is highly dependent on the polarity of the reaction medium.[3]

    • Solution: Ensure you are using a sufficiently polar solvent. Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), ethanol, and methanol are excellent choices for microwave synthesis due to their high dielectric constants. If the reaction chemistry demands a non-polar solvent like toluene or dioxane, consider adding a small amount of a polar co-solvent or a dedicated microwave absorber (an ionic liquid, for example) to improve heating efficiency.[3] Also, ensure the reaction volume is appropriate for the vial size; never fill a vial more than halfway to allow for pressure increases.[1]

  • Suboptimal Reaction Conditions: Every 10°C increase in temperature can roughly double the reaction rate, a principle derived from the Arrhenius equation.[3] However, excessively high temperatures can lead to degradation.

    • Solution: Systematically optimize the reaction temperature and time. If the reaction is not proceeding, incrementally increase the temperature in 10-20°C steps. If decomposition is observed, reduce the temperature and potentially extend the reaction time to compensate.[3] Most microwave reactions are completed within 2-30 minutes.[3][4]

  • Reagent or Catalyst Issues: The purity of starting materials is critical. Impurities can interfere with the reaction or poison the catalyst, particularly in sensitive cross-coupling reactions like the Heck reaction.[5]

    • Solution: Verify the purity of your reagents (e.g., 4-substituted aniline/halide and ethyl acrylate) using techniques like NMR or LC-MS. If using a palladium catalyst for a Heck coupling, ensure it has not been deactivated by exposure to air or contaminants. Using fresh, high-purity reagents is paramount.

Question 2: My final product is impure, showing multiple spots on TLC. What is causing the formation of side products?

Answer: The presence of multiple byproducts points to decomposition, competing reaction pathways, or the use of contaminated starting materials.

Possible Causes & Solutions:

  • Thermal Decomposition: While high temperatures accelerate reactions, they can also degrade starting materials, intermediates, or the final product.[3]

    • Solution: The primary remedy is to lower the reaction temperature. It may be beneficial to run the reaction for a slightly longer time at a reduced temperature to find a balance between reaction rate and product stability.[3]

  • Competing Side Reactions: Depending on the synthetic route, various side reactions can occur. In a Heck coupling, for instance, issues like double bond isomerization or the formation of homocoupled products can arise.[6]

    • Solution: Fine-tuning the reaction conditions is key. In a Heck reaction, the choice of base, ligand, and solvent can significantly influence the outcome and suppress unwanted pathways.[7][8] For example, the addition of specific bases can facilitate the reductive elimination step and minimize isomerization.[6]

  • Contaminated Reagents: Impurities in the starting materials can lead to a cascade of unexpected products.

    • Solution: Purify starting materials if their quality is uncertain. Always use solvents of the highest purity available (e.g., anhydrous grade for moisture-sensitive reactions).

Question 3: The reaction starts but seems to stall before all the starting material is consumed. Why?

Answer: A stalled reaction typically indicates insufficient energy input or the deactivation of a key component like a catalyst.

Possible Causes & Solutions:

  • Insufficient Reaction Temperature: The reaction may have reached a thermal equilibrium below the activation energy required for completion.

    • Solution: Increase the target temperature. As long as the reactants and products are stable, you can increase the temperature up to the pressure limit of the vial or the instrument's safety limit (often around 250°C).[3]

  • Catalyst Deactivation (for cross-coupling reactions): In palladium-catalyzed reactions like the Heck coupling, the active Pd(0) species can be sensitive and prone to oxidation or aggregation, rendering it inactive.

    • Solution: While many microwave reactions can be run without an inert atmosphere, consider purging the reaction vial with nitrogen or argon before sealing, especially if you suspect catalyst instability.[3] Sometimes, using a more robust catalyst or ligand system is necessary.

  • Incorrect Stoichiometry: If a key reagent is the limiting factor and is consumed, the reaction will naturally stop.

    • Solution: Double-check all calculations and measurements for your reagents. It may be beneficial to use a slight excess of one of the reactants (e.g., the acrylate) to drive the reaction to completion.

Troubleshooting Summary Table
ProblemPotential CauseRecommended Solution
Low/No Yield Inefficient microwave heatingUse a polar solvent (DMF, Ethanol) or a microwave absorber.
Suboptimal temperature/timeIncrementally increase temperature or extend reaction time.
Poor reagent qualityVerify purity of starting materials; use fresh catalyst.[5]
Impure Product Thermal decompositionLower the reaction temperature.[3]
Competing side reactionsOptimize base, solvent, and other reaction components.
Contaminated reagentsPurify starting materials and use high-purity solvents.
Stalled Reaction Insufficient temperatureIncrease the target temperature within safe limits.[3]
Catalyst deactivationPurge vial with inert gas; consider a more robust catalyst.
Incorrect stoichiometryRe-verify reagent calculations; use a slight excess of one reactant.

Troubleshooting Logic Diagram

troubleshooting_flowchart start Low Yield Observed check_reagents Check Purity of Starting Materials & Reagents start->check_reagents review_conditions Review Reaction Conditions (Temp, Time, Solvent) check_reagents->review_conditions analyze_crude Analyze Crude Product (NMR, LC-MS) review_conditions->analyze_crude side_products Side Products Identified? analyze_crude->side_products incomplete_reaction Incomplete Reaction? side_products->incomplete_reaction No decomposition Decomposition Identified? side_products->decomposition Yes optimize_temp_time Adjust Temperature and/or Time incomplete_reaction->optimize_temp_time Yes optimize_purification Optimize Purification Protocol incomplete_reaction->optimize_purification No end_success Improved Yield optimize_temp_time->end_success optimize_purification->end_success decomposition->optimize_purification No lower_temp Lower Temperature & Shorten Time decomposition->lower_temp Yes lower_temp->end_success

Caption: A decision tree for troubleshooting low yield in synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a reliable synthetic route for this compound using microwave assistance? A common and effective method is the Heck-Mizoroki reaction , which couples an aryl halide (like 4-iodoaniline) with an alkene (ethyl acrylate) using a palladium catalyst.[9] This reaction is highly compatible with microwave heating, which accelerates the catalytic cycle and often leads to high yields of the desired trans-isomer.[10] Another viable route is the reduction of Ethyl (E)-3-(4-nitrophenyl)acrylate, which can also be accelerated with microwave energy.[11]

Q2: How do I select the best solvent for my microwave reaction? The ideal solvent should be polar enough to absorb microwave energy efficiently and have a boiling point high enough to allow the reaction to be run at elevated temperatures. Polar aprotic solvents like DMF and NMP, or polar protic solvents like ethanol, are excellent choices.[3] Non-polar solvents like toluene can be used but will heat less efficiently and may require higher power settings or the addition of a susceptor.

Q3: What are typical starting parameters for microwave power, temperature, and time? For initial experiments, a good starting point is a temperature of 100-150°C and a reaction time of 10-20 minutes .[12][13] Most modern microwave reactors operate using temperature control rather than direct power control. The instrument automatically modulates power to maintain the set temperature. It is always better to start with milder conditions and increase the temperature or time as needed based on reaction monitoring.[3]

Q4: Is it necessary to use an inert atmosphere? While many microwave syntheses proceed successfully without an inert atmosphere, it is good practice for reactions involving oxygen-sensitive reagents, such as the Pd(0) catalysts used in Heck couplings.[3][6] Simply flushing the reaction vial with nitrogen or argon before capping can significantly improve reproducibility and prevent catalyst degradation.

Q5: What is the best way to monitor the reaction's progress? Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the consumption of starting materials and the formation of the product. For more quantitative analysis, taking small aliquots (if possible with the reactor setup) for analysis by LC-MS or GC-MS is ideal.[5]

Optimized Experimental Protocols

Protocol 1: Microwave-Assisted Heck Coupling Synthesis

This protocol describes the synthesis of this compound from 4-iodoaniline and ethyl acrylate.

Materials:

  • 4-Iodoaniline

  • Ethyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 10 mL microwave reaction vial with a magnetic stir bar

Procedure:

  • To the microwave reaction vial, add 4-iodoaniline (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and PPh₃ (0.04 mmol, 4 mol%).

  • Add the magnetic stir bar, then add anhydrous DMF (5 mL).

  • Add triethylamine (1.5 mmol) followed by ethyl acrylate (1.2 mmol).

  • Seal the vial securely with a cap.

  • Place the vial in the microwave reactor cavity.

  • Set the reaction parameters: Temperature = 120°C, Time = 15 minutes, Stirring = High.

  • After the reaction is complete, allow the vial to cool to room temperature (below 50°C) before opening.

  • Filter the reaction mixture through a pad of celite to remove the palladium catalyst.[11]

  • Proceed with aqueous workup and purification as described in Protocol 2.

Protocol 2: Product Purification

Procedure:

  • Transfer the filtered reaction mixture to a separatory funnel containing 50 mL of ethyl acetate and 50 mL of water.

  • Shake the funnel and allow the layers to separate. Extract the aqueous layer twice more with 25 mL portions of ethyl acetate.

  • Combine the organic layers and wash with 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate (e.g., starting with 9:1 and gradually increasing polarity) to elute the pure product.[14]

  • Combine the pure fractions and remove the solvent in vacuo to yield this compound as a solid. Confirm identity and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Reaction and Workflow Diagrams

Heck Coupling Catalytic Cycle

Heck_Cycle cluster_0 Heck Catalytic Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-X(L)₂ pd0->pd_complex Oxidative Addition (Ar-X) olefin_complex [Ar-Pd(II)(Olefin)(L)₂]⁺X⁻ pd_complex->olefin_complex Olefin Coordination insertion_product R-CH₂-CH(Ar)-Pd(II)-X(L)₂ olefin_complex->insertion_product Migratory Insertion hydride_complex [H-Pd(II)-X(L)₂] insertion_product->hydride_complex β-Hydride Elimination product_out insertion_product->product_out Product (Ar-CH=CH-R) hydride_complex->pd0 Reductive Elimination (+Base)

Caption: The catalytic cycle for the Heck-Mizoroki reaction.[7][9]

General Experimental Workflow

workflow A 1. Reagent Preparation & Vial Setup B 2. Microwave Irradiation (120°C, 15 min) A->B C 3. Cooling & Depressurization B->C D 4. Aqueous Workup & Extraction C->D E 5. Purification (Column Chromatography) D->E F 6. Analysis (NMR, MS) E->F

Caption: Standard workflow for microwave-assisted synthesis and purification.

References

Challenges in the scale-up of Ethyl 4-aminocinnamate production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and scale-up of Ethyl 4-aminocinnamate. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the production of this valuable intermediate. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your process for scalability and robustness.

Section 1: Overview of Synthetic Strategies & Scale-Up Hurdles

This compound (E4AC) is a key building block in the pharmaceutical and cosmetic industries, often used for its UV-absorbing properties and as a precursor for more complex molecules.[1] While several synthetic routes exist, they are not without their challenges, particularly when transitioning from bench-scale to pilot or manufacturing scale. The two most prevalent strategies involve either building the cinnamate backbone first or forming it from a pre-functionalized precursor.

  • Route A: Condensation Reactions (Knoevenagel or Wittig-type): This approach involves the condensation of 4-aminobenzaldehyde with an active methylene compound (e.g., in a Knoevenagel condensation) or a phosphorus ylide (in a Wittig reaction).[2][3] The primary challenge in this route is the reactivity of the amino group, which can lead to side reactions and complicate the purification process. The Wittig reaction, while effective, generates triphenylphosphine oxide as a stoichiometric byproduct, which can be difficult to remove on a large scale.[4]

  • Route B: Reduction of Ethyl 4-nitrocinnamate: This is often the preferred industrial route due to the availability of starting materials and more predictable reaction outcomes. The synthesis begins with the condensation of 4-nitrobenzaldehyde to form Ethyl 4-nitrocinnamate, followed by the selective reduction of the nitro group.[5] The primary challenges here lie in ensuring the complete and selective reduction of the nitro group without affecting the α,β-unsaturated ester and preventing the formation of hazardous intermediates. Catalyst selection, handling, and removal are critical process parameters.[6][7]

This guide will focus primarily on the challenges associated with Route B , as it represents a common and scalable method where robust troubleshooting is essential.

Chemical Synthesis Pathway (Route B)

cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Selective Reduction 4-Nitrobenzaldehyde 4-Nitrobenzaldehyde Ethyl_4_nitrocinnamate Ethyl_4_nitrocinnamate 4-Nitrobenzaldehyde->Ethyl_4_nitrocinnamate Base (e.g., K2CO3) Ethanol, MW ActiveMethylene e.g., Triethyl phosphonoacetate ActiveMethylene->Ethyl_4_nitrocinnamate Ethyl_4_aminocinnamate Ethyl_4_aminocinnamate Ethyl_4_nitrocinnamate->Ethyl_4_aminocinnamate Reducing Agent (e.g., Fe/NH4Cl) Ethanol/Water

Caption: Common two-step synthesis of this compound.

Section 2: Troubleshooting Guide for Scale-Up

This section addresses specific issues you may encounter during the synthesis, particularly the reduction of Ethyl 4-nitrocinnamate. The solutions provided are grounded in chemical principles to foster a deeper understanding of the process.

Problem / ObservationPotential Cause(s)Recommended Solutions & Scientific Rationale
Low Final Product Yield 1. Incomplete Reaction: Insufficient reducing agent, deactivated catalyst, or inadequate reaction time/temperature. 2. Product Degradation: Oxidation of the amine during work-up or isolation. 3. Mechanical Losses: Product loss during filtration, extraction, or crystallization.For 1: Increase the equivalents of the reducing agent (e.g., Indium or Iron powder)[6] or extend the reaction time. Monitor via TLC or HPLC. For catalytic hydrogenation (e.g., Pd/C), ensure the catalyst is active and not poisoned. For 2: Perform aqueous work-up and extractions under an inert atmosphere (N₂ or Ar). The aromatic amine is susceptible to air oxidation, forming colored impurities. For 3: Optimize filtration and phase separation techniques. Ensure the pH during extraction is optimized for partitioning the product into the organic layer.
Persistent Yellow/Brown Discoloration of Final Product Oxidation of the Aromatic Amine: The primary amino group on the phenyl ring is highly susceptible to air oxidation, forming highly colored quinone-imine type impurities, even at trace levels.Solution: Store the final product under an inert atmosphere, protected from light. During purification, consider adding a small amount of a reducing agent like sodium dithionite or using degassed solvents. Recrystallization from a suitable solvent system (e.g., ethanol/water) can remove colored impurities.
Presence of Starting Material (Ethyl 4-nitrocinnamate) in Final Product 1. Insufficient Reducing Agent: The stoichiometry of the reducing agent to the nitro compound was too low. 2. Catalyst Deactivation: In catalytic hydrogenation, the catalyst may be poisoned by impurities (e.g., sulfur) or become coated with byproducts. 3. Poor Mass Transfer: In a heterogeneous reaction (e.g., with Fe powder), inefficient stirring can limit contact between the reagent, catalyst, and substrate.For 1 & 2: Add additional portions of the reducing agent or fresh catalyst. A robust process should use a sufficient excess of the reducing agent to drive the reaction to completion.[7] For 3: Increase the agitation speed. On a larger scale, the type of impeller and vessel geometry becomes critical for maintaining a uniform slurry and ensuring effective mass transfer.
Formation of Side Products (e.g., Saturated Ester) Over-reduction: The carbon-carbon double bond of the cinnamate is reduced in addition to the nitro group. This is more common with aggressive reduction methods like high-pressure catalytic hydrogenation.Solution: Choose a milder, more selective reducing agent. Metal-mediated reductions like iron powder in the presence of an electrolyte like ammonium chloride are highly selective for the nitro group.[6][7] If using catalytic hydrogenation with H₂, carefully control the pressure, temperature, and catalyst (e.g., using a selective catalyst like palladium on carbon).[5]
Difficult Filtration Post-Reduction Fine Catalyst/Reagent Particles: The solid catalyst (e.g., Pd/C) or reducing agent (e.g., fine iron powder) forms a colloidal suspension that clogs filter paper.Solution: Add a filter aid like Celite® (diatomaceous earth) to the reaction mixture before filtration to create a more porous filter cake.[8] Allow the mixture to cool completely, which can promote particle agglomeration, making filtration easier.

Troubleshooting Workflow: Low Yield

Start Low Yield Observed Check_SM Analyze crude product. Is starting material present? Start->Check_SM Incomplete_Rxn Issue: Incomplete Reaction Check_SM->Incomplete_Rxn  Yes Check_Side_Products Are significant side products or tars observed? Check_SM->Check_Side_Products  No Solve_Incomplete Action: Increase reducing agent, optimize temp/time, check catalyst. Incomplete_Rxn->Solve_Incomplete Degradation Issue: Product Degradation or Side Reactions Check_Side_Products->Degradation  Yes Mechanical_Loss Issue: Mechanical Losses Check_Side_Products->Mechanical_Loss  No Solve_Degradation Action: Use milder conditions, work-up under inert gas, check pH. Degradation->Solve_Degradation Solve_Loss Action: Optimize extraction, crystallization, and filtration steps. Mechanical_Loss->Solve_Loss

Caption: A logical workflow for diagnosing the root cause of low yield.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the most robust method for the selective reduction of Ethyl 4-nitrocinnamate on a large scale? A: For large-scale production, metal-mediated reductions using iron powder with an acidic activator like ammonium chloride (NH₄Cl) in an ethanol/water solvent system are often preferred.[7] This method is cost-effective, highly selective for the nitro group, and avoids the need for high-pressure hydrogenation equipment and flammable hydrogen gas. The reaction work-up involves filtering out the iron salts and subsequent extraction.[6]

Q2: How do I monitor the progress of the reduction reaction effectively? A: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring reaction progress at the bench scale. Use a suitable mobile phase (e.g., Ethyl Acetate/Hexane) to achieve good separation between the non-polar nitro starting material and the more polar amino product. The disappearance of the starting material spot indicates reaction completion. For more quantitative analysis during process development, High-Performance Liquid Chromatography (HPLC) is the preferred method.

Q3: My final product has a melting point range wider than the literature value (70-74 °C). What does this indicate? A: A broad melting point range typically indicates the presence of impurities.[8] Common impurities include residual starting material (Ethyl 4-nitrocinnamate, m.p. 138-140 °C)[9] or byproducts from over-reduction. The presence of residual solvent from purification can also depress and broaden the melting point range. The product should be further purified, for example, by recrystallization, until a sharp melting point is achieved.

Q4: What are the key safety considerations for this synthesis? A: The primary hazards are associated with the starting materials and reaction conditions.

  • Nitroaromatic Compounds: Ethyl 4-nitrocinnamate is a nitroaromatic compound and should be handled with care, as this class of compounds can be toxic and potentially unstable at elevated temperatures.[10]

  • Catalytic Hydrogenation: If using this method, handling hydrogen gas requires specialized high-pressure equipment and adherence to strict safety protocols to prevent leaks and explosions. Catalysts like Palladium on Carbon (Pd/C) can be pyrophoric (ignite spontaneously in air) when dry and saturated with hydrogen.[5]

  • Solvents: Use of flammable solvents like ethanol requires proper grounding of equipment to prevent static discharge and working in a well-ventilated area away from ignition sources.

Q5: How can I ensure I am forming the desired E-isomer (trans) of the cinnamate? A: In condensation reactions like the Horner-Wadsworth-Emmons (a modification of the Wittig reaction), using stabilized ylides generally favors the formation of the thermodynamically more stable E-alkene.[4][11] When starting from 4-nitrobenzaldehyde, the condensation conditions can be optimized to yield predominantly the trans-isomer. The stereochemistry is typically retained during the subsequent nitro group reduction. The purity of the E-isomer can be confirmed by ¹H NMR spectroscopy, where the coupling constant (J-value) for the vinylic protons is typically larger for the trans isomer (~16 Hz) compared to the cis isomer.[5]

Section 4: Reference Experimental Protocol

This protocol details a reliable lab-scale synthesis of this compound via the reduction of Ethyl 4-nitrocinnamate using iron and ammonium chloride.

Objective: To synthesize this compound with high purity and yield.

Materials:

  • Ethyl 4-nitrocinnamate (1.0 eq)

  • Iron powder, <325 mesh (5.0 eq)

  • Ammonium chloride (NH₄Cl) (5.0 eq)

  • Ethanol (EtOH)

  • Deionized Water (H₂O)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Celite® (Diatomaceous earth)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Ethyl 4-nitrocinnamate (1.0 eq).

  • Solvent Addition: Add a 4:1 mixture of Ethanol and Water. Stir to create a slurry.

  • Reagent Addition: Add ammonium chloride (5.0 eq) followed by iron powder (5.0 eq) to the mixture.

  • Reaction: Heat the reaction mixture to reflux (approx. 80-85 °C) with vigorous stirring. Monitor the reaction progress by TLC (e.g., 30% EtOAc in Hexane) until the starting material is completely consumed (typically 2-4 hours).

  • Work-up - Filtration: Allow the reaction mixture to cool to room temperature. Add a small amount of Celite® and stir for 5 minutes. Filter the mixture through a pad of Celite® in a Büchner funnel to remove the iron salts. Wash the filter cake thoroughly with ethanol.

  • Work-up - Extraction: Combine the filtrate and washes and concentrate under reduced pressure to remove most of the ethanol. Add water and ethyl acetate to the residue. Transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from an ethanol/water mixture to afford this compound as a pale yellow solid.[8]

References

Preventing degradation of Ethyl 4-aminocinnamate during storage

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for Ethyl 4-aminocinnamate. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound in your laboratory and experimental workflows. This compound is a valuable building block, but its chemical structure—possessing an aromatic amine, an α,β-unsaturated ester, and a conjugated system—renders it susceptible to specific degradation pathways. Understanding and mitigating these pathways is critical for reproducible and accurate experimental outcomes.

This document provides a comprehensive overview of potential stability issues, detailed troubleshooting guides in a question-and-answer format, and validated protocols for storage and analysis. Our goal is to empower you with the scientific rationale behind best practices, enabling proactive measures to safeguard your research.

Part 1: Frequently Asked Questions (FAQs) & Quick Troubleshooting

This section addresses the most common issues encountered during the storage and handling of this compound.

Q1: My solid this compound has changed color from off-white/pale yellow to a darker yellow or brown. What is happening?

A1: A color change is a primary indicator of degradation, most commonly due to oxidation of the 4-amino group. Aromatic amines are susceptible to air oxidation, a process often accelerated by light and elevated temperatures. This oxidation can lead to the formation of highly colored polymeric or quinone-like structures.

  • Immediate Action: Segregate the discolored material to prevent cross-contamination. Evaluate its purity using a suitable analytical method, such as HPLC-UV, before further use.

  • Root Cause Analysis: Review your storage conditions. Was the container tightly sealed? Was it exposed to light or stored at room temperature? Refer to the recommended storage conditions in this guide.

Q2: I'm observing a new, earlier-eluting peak in the HPLC chromatogram of my this compound standard. What could this be?

A2: An earlier-eluting peak, which is typically more polar, is often indicative of hydrolysis. The ester functional group in this compound can hydrolyze to form 4-aminocinnamic acid and ethanol. This reaction is catalyzed by the presence of moisture and can be accelerated by acidic or basic conditions.

  • Troubleshooting:

    • Confirm Identity: If possible, use a co-injection with a 4-aminocinnamic acid standard to confirm the identity of the new peak.

    • Solvent Check: Ensure your solvents for sample preparation are anhydrous.

    • Storage Environment: Assess the humidity of your storage area. Consider storing the compound in a desiccator.

Q3: I've noticed a decrease in the main peak area and the appearance of several small, broad peaks in my chromatogram over time. What does this suggest?

A3: This pattern often suggests polymerization or photodimerization. The carbon-carbon double bond in the cinnamate structure is susceptible to polymerization, which can be initiated by light, heat, or radical species. Photodimerization, a [2+2] cycloaddition reaction between two molecules, is a known degradation pathway for cinnamate derivatives upon exposure to UV light.[1] This leads to the formation of cyclobutane derivatives (truxillic or truxinic acid derivatives).

  • Preventative Measures:

    • Light Protection: Always store this compound in amber vials or wrapped in aluminum foil to protect it from light.

    • Inert Atmosphere: For long-term storage, consider purging the container with an inert gas like argon or nitrogen to displace oxygen, which can contribute to radical-initiated polymerization.

Q4: What are the ideal storage conditions for long-term stability?

A4: Based on the chemical properties of aromatic amines and cinnamate esters, the following conditions are recommended:

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Slows down the rates of oxidation, hydrolysis, and polymerization.[2]
Atmosphere Inert gas (Argon or Nitrogen)Minimizes oxidation of the aromatic amine group.
Light Protected from light (Amber vial/foil)Prevents photodimerization and photo-initiated polymerization.[3]
Humidity Dry environment (Desiccator)Minimizes hydrolysis of the ester group.[2]
Container Tightly sealed, compatible material (e.g., glass)Prevents exposure to air and moisture.[2]

Part 2: In-Depth Troubleshooting & Mechanistic Analysis

This section provides a deeper dive into the degradation mechanisms and how to investigate them systematically.

Understanding the Degradation Pathways

The stability of this compound is governed by its three key functional regions: the aromatic amine, the ester, and the conjugated double bond.

Potential Degradation Pathways of this compound cluster_molecule This compound Structure mol H₂N-Ph-CH=CH-COOEt oxidation Oxidation hydrolysis Hydrolysis photodimerization Photodimerization ([2+2] Cycloaddition) polymerization Polymerization oxygen Oxygen oxygen->oxidation light Light (UV) light->photodimerization light->polymerization moisture Moisture (H₂O) moisture->hydrolysis heat Heat heat->oxidation accelerates heat->hydrolysis accelerates heat->polymerization accelerates ox_products Colored Quinone-like & Polymeric Species oxidation->ox_products hydro_products 4-Aminocinnamic Acid + Ethanol hydrolysis->hydro_products dimer_products Cyclobutane Derivatives (Truxillates/Truxinates) photodimerization->dimer_products poly_products Poly(this compound) polymerization->poly_products

Caption: Key degradation pathways for this compound.

Experimental Protocol: Forced Degradation Study

To proactively identify potential degradants and develop a stability-indicating analytical method, a forced degradation study is essential.[4][5][6] This involves subjecting the compound to stress conditions to accelerate degradation.

Objective: To generate potential degradation products of this compound and confirm the specificity of the analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Photostability chamber

  • Oven

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a 50:50 ACN:water mixture.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 2 hours. Cool and neutralize with 0.1 M NaOH.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 30 minutes. Neutralize with 0.1 M HCl.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 2 hours, protected from light.

    • Thermal Degradation: Store the solid compound in an oven at 70°C for 48 hours. Dissolve a portion in the solvent for analysis.

    • Photolytic Degradation: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber. Dissolve a portion in the solvent for analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the HPLC-UV method described below.

Forced Degradation Workflow cluster_stress Apply Stress Conditions start Prepare Stock Solution of this compound acid Acid Hydrolysis (0.1M HCl, 60°C) start->acid base Base Hydrolysis (0.1M NaOH, RT) start->base oxidation Oxidation (3% H₂O₂, RT) start->oxidation thermal Thermal (Solid) (70°C) start->thermal photo Photolytic (Solid) (ICH Q1B) start->photo analysis Analyze All Samples (Stressed & Control) by HPLC-UV acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Evaluate Peak Purity & Identify Degradants analysis->evaluation

Caption: Workflow for a forced degradation study.

Part 3: Analytical Methodologies

A robust analytical method is crucial for monitoring the stability of this compound. A stability-indicating HPLC-UV method is recommended.

Protocol: Stability-Indicating HPLC-UV Method

This method is a starting point and should be validated for your specific application.

Instrumentation:

  • HPLC system with a UV or Photodiode Array (PDA) detector.

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 15 minutes, hold for 2 min, return to 10% B over 1 min, and equilibrate for 5 min.
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection 310 nm (or scan with PDA)
Injection Vol. 10 µL

Method Validation: The method should be validated according to ICH guidelines to demonstrate specificity, linearity, accuracy, precision, and robustness.[7][8] The forced degradation samples are key to proving specificity, ensuring that all degradation products are separated from the parent peak and from each other.

References

Technical Support Center: Optimization of Reaction Conditions for Derivatizing Ethyl 4-aminocinnamate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide is designed to provide you, our fellow researchers and drug development professionals, with practical, field-tested insights into the derivatization of Ethyl 4-aminocinnamate. The aromatic primary amine of this molecule is a versatile handle for synthesizing a wide array of compounds, but its reactivity profile, which includes an ester and an activated double bond, presents unique challenges. This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent challenges encountered during the N-derivatization of this compound. The logical flow for diagnosing these issues is summarized in the diagram below.

Troubleshooting_Workflow Fig. 1: Troubleshooting Decision Workflow Start Analyze Reaction Mixture (e.g., TLC, LC-MS) SM_Only Predominantly Starting Material (SM) Start->SM_Only Multi_Products Multiple Products & Low Desired Product Start->Multi_Products Good_Conversion Good Conversion to Single Major Product Start->Good_Conversion Check_Reagents Verify Reagent Quality & Stoichiometry SM_Only->Check_Reagents Yes Optimize_Stoich Optimize Stoichiometry: - Use 1.0-1.1 eq. Reagent - Slow, cool addition Multi_Products->Optimize_Stoich Yes Purify Proceed to Workup & Purification Good_Conversion->Purify Yes Check_Conditions Re-evaluate Conditions: - Solvent Anhydrous? - Base Appropriate? - Temperature Optimal? Check_Reagents->Check_Conditions Optimize_Temp Adjust Temperature: - Lower temp to reduce side reactions Optimize_Stoich->Optimize_Temp

Caption: Fig. 1: A decision tree for troubleshooting common outcomes in derivatization reactions.

Q1: My reaction shows very low or no conversion of the starting material. What are the likely causes and how can I fix it?

A1: This is a common issue often related to reagent activity or suboptimal reaction conditions.

  • Probable Cause 1: Inactive Reagents. Acylating agents (e.g., acyl chlorides, anhydrides) and sulfonylating agents (e.g., sulfonyl chlorides) are highly susceptible to hydrolysis. If they have been exposed to atmospheric moisture, their potency will be significantly reduced.

    • Solution: Use freshly opened bottles of reagents or purify them immediately before use. For example, liquid acyl chlorides can often be purified by distillation.

  • Probable Cause 2: Insufficiently Basic Conditions. The reaction generates a strong acid (HCl or a sulfonic acid) as a byproduct, which protonates the starting amine, rendering it unreactive.[1] An appropriate base is required to neutralize this acid and facilitate the reaction.

    • Solution: Add a suitable base to the reaction mixture. For acylations and sulfonylations, tertiary amines like triethylamine (TEA) or pyridine are commonly used. Typically, 1.1 to 1.5 molar equivalents of the base are sufficient. Pyridine can be particularly effective as it can also act as a nucleophilic catalyst.

  • Probable Cause 3: Suboptimal Temperature. Many acylation and sulfonylation reactions are exothermic. While starting them at a low temperature (e.g., 0 °C) is standard practice to control the reaction rate, the reaction may require warming to room temperature or even gentle heating to go to completion.

    • Solution: Monitor the reaction by Thin-Layer Chromatography (TLC). If no progress is observed after an hour at 0 °C, allow the reaction to warm to room temperature. If it remains sluggish, gentle heating (e.g., 40-50 °C) can be attempted, but be mindful of potential side reactions (see Q2).

  • Probable Cause 4: Poor Solvent Choice. this compound has moderate polarity. The solvent must fully dissolve the starting material to ensure a homogeneous reaction.

    • Solution: Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate are often good starting points. If solubility is an issue in DCM, consider a more polar aprotic solvent like THF or Acetonitrile. Ensure the solvent is anhydrous, as water will consume the derivatizing agent.

Q2: My reaction is messy, producing multiple spots on the TLC plate. How can I improve the selectivity?

A2: The formation of multiple products indicates side reactions are occurring. The structure of this compound contains several reactive sites.

  • Probable Cause 1: Di-acylation/Di-sulfonylation. The newly formed amide/sulfonamide N-H bond is acidic and can be deprotonated, leading to a second derivatization. This is more common with highly reactive derivatizing agents or excess reagent.

    • Solution: Carefully control the stoichiometry. Use only 1.0 to 1.1 molar equivalents of the derivatizing agent. Add the agent slowly (dropwise) to the reaction mixture at a low temperature (0 °C) to maintain a low instantaneous concentration, which disfavors the second addition.

  • Probable Cause 2: Reaction at the Ester or Double Bond. While the amine is the most nucleophilic site, aggressive reagents or harsh conditions could potentially lead to reactions at the ester or polymerization across the alkene.

    • Solution: Employ milder derivatizing agents if possible (e.g., use an acid anhydride instead of an acyl chloride). Avoid excessively high temperatures and strong bases that could promote ester hydrolysis or polymerization. Running the reaction under an inert atmosphere (N₂ or Ar) can prevent oxidative side reactions that may complicate the product mixture.

  • Probable Cause 3: Reaction with the Base. Certain bases, like pyridine, can react with sulfonyl chlorides to form a reactive sulfonylpyridinium salt. While often productive, this can sometimes lead to alternative reaction pathways.

    • Solution: If complex mixtures are observed with pyridine, switch to a non-nucleophilic, hindered base such as triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA).

Q3: The reaction seems to have worked, but I'm struggling to purify the product.

A3: Purification challenges often arise from the physical properties of the product and byproducts.

  • Probable Cause 1: Residual Base/Salts. Amine bases (like TEA) and their hydrochloride salts are common impurities after the initial reaction.

    • Solution: Perform an aqueous workup. After the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., DCM or Ethyl Acetate) and wash sequentially with a mild acid (e.g., 1M HCl or saturated NH₄Cl) to remove excess amine base, followed by a mild base (e.g., saturated NaHCO₃) to remove any acidic byproducts, and finally with brine to remove residual water.

  • Probable Cause 2: Product and Starting Material have Similar Polarity. If the reaction did not go to completion, separating the slightly more non-polar product from the polar starting amine can be difficult.

    • Solution: Optimize the reaction to drive it to completion. For purification, column chromatography is usually effective. A gradient elution starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing the polarity will typically provide good separation.

  • Probable Cause 3: Product is an Oil or Difficult to Crystallize. Many derivatives may not be crystalline solids, complicating purification by recrystallization.

    • Solution: If the product is an oil, column chromatography is the preferred method. If an attempt at recrystallization fails, try triturating the crude oil with a non-polar solvent like hexane or diethyl ether to precipitate out the desired product or wash away non-polar impurities.

Frequently Asked Questions (FAQs)

Q4: What are the most common and reliable derivatization reactions for this compound?

A4: The primary amino group is readily derivatized via standard N-acylation and N-sulfonylation reactions.

  • N-Acylation: This is typically achieved using an acyl chloride or an acid anhydride in the presence of a base like pyridine or triethylamine. This reaction forms a stable amide bond and is fundamental in synthesizing many biologically active molecules.[2][3]

  • N-Sulfonylation: This reaction, using a sulfonyl chloride and a base, forms a sulfonamide. Sulfonamides are a key functional group in many pharmaceutical agents.[4][5] The reaction is mechanistically similar to acylation.

Q5: How do I best monitor the progress of my reaction?

A5: Consistent and accurate reaction monitoring is crucial for optimization.

  • Thin-Layer Chromatography (TLC): This is the quickest and most common method.[6] Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on a silica plate. The product, being less polar than the starting amine, will have a higher Rƒ value.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC can track the disappearance of the starting material and the appearance of the product peak.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): If the derivative is sufficiently volatile and thermally stable, GC-MS is an excellent tool for monitoring and confirming the mass of the product.[7]

Q6: My this compound starting material is a solid. What is the best way to add it to the reaction?

A6: this compound is a solid with a melting point of around 70-74 °C.[8] It should be fully dissolved in the chosen anhydrous solvent before adding other reagents, especially the derivatizing agent. Ensure the flask is charged with the solid and solvent, and stir until a clear solution is obtained before proceeding. If solubility is low at room temperature, gentle warming can be used, but the solution must be cooled (e.g., to 0 °C) before adding the reactive acyl/sulfonyl chloride.

Experimental Protocols & Data

The following protocols provide a robust starting point for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

General Workflow for Derivatization

General_Workflow Fig. 2: General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve this compound (1.0 eq) in Anhydrous Solvent B Add Base (1.1-1.5 eq) (e.g., TEA, Pyridine) A->B C Cool mixture to 0 °C (Ice Bath) B->C D Add Derivatizing Agent (1.05 eq) Dropwise C->D E Monitor by TLC until SM is consumed D->E F Quench Reaction (e.g., with water) E->F G Aqueous Workup (Acid/Base Washes) F->G H Dry, Filter, Concentrate G->H I Purify by Column Chromatography or Recrystallization H->I J Characterize Product (NMR, MS, IR) I->J

Caption: Fig. 2: A standardized step-by-step workflow for N-derivatization reactions.

Protocol 1: General Procedure for N-Acylation
  • Preparation: In a round-bottom flask under an inert atmosphere (N₂), dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 0.1 M concentration).

  • Base Addition: Add triethylamine (1.2 eq.) to the solution.

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Reagent Addition: Add the desired acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.05 eq.) dropwise via syringe over 5-10 minutes with vigorous stirring.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).

  • Workup: Once the starting material is consumed, quench the reaction by adding water. Transfer the mixture to a separatory funnel, wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/Water or Ethyl Acetate/Hexane).

Protocol 2: General Procedure for N-Sulfonylation

This protocol is very similar to N-acylation, reflecting the analogous reactivity.

  • Preparation: In a round-bottom flask under N₂, dissolve this compound (1.0 eq.) in anhydrous DCM or THF (approx. 0.1 M).

  • Base Addition: Add pyridine (1.5 eq.).

  • Cooling: Cool the flask to 0 °C in an ice bath.

  • Reagent Addition: Add the sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) (1.1 eq.) portion-wise as a solid or dropwise if liquid.

  • Reaction: Stir at 0 °C for 1 hour, then warm to room temperature. These reactions can sometimes require longer reaction times or gentle heating. Monitor by TLC.

  • Workup: Quench with water. Extract with Ethyl Acetate. Wash the combined organic layers thoroughly with 1M HCl (to remove pyridine), followed by saturated NaHCO₃ and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.

  • Purification: Purify the resulting crude solid or oil by flash chromatography or recrystallization.

Table 1: Recommended Starting Conditions
ParameterN-AcylationN-SulfonylationRationale
Solvent Dichloromethane (DCM)Tetrahydrofuran (THF)Good solubility for reactants; aprotic and non-reactive. THF is more polar, which can help with sulfonyl chlorides.
Base Triethylamine (TEA)PyridineTEA is a non-nucleophilic scavenger. Pyridine is a scavenger and catalyst for sulfonylation.
Equivalents (Base) 1.2 eq.1.5 eq.A slight excess ensures complete neutralization of the acid byproduct.
Equivalents (Reagent) 1.05 eq.1.1 eq.A small excess drives the reaction to completion without promoting di-acylation.
Temperature 0 °C to RT0 °C to RT (may need heat)Controls initial exotherm; allows for controlled reaction progression.
Monitoring TLC (3:1 Hex:EtOAc)TLC (2:1 Hex:EtOAc)Product is less polar than the amine starting material, resulting in a higher Rƒ.

References

Validation & Comparative

A Comparative Guide to the Reactivity of Ethyl 4-aminocinnamate and Standard Acrylate Monomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Basis of Monomer Reactivity

The reactivity of a vinyl monomer in free-radical polymerization is fundamentally dictated by the electronic and steric environment of its carbon-carbon double bond. Acrylate monomers, characterized by the CH2=CH-COOR structure, are a cornerstone of polymer chemistry, valued for their versatility in creating materials with a wide range of properties.[1] The introduction of substituents on the vinyl group or the ester moiety can significantly alter the monomer's reactivity.

Ethyl 4-aminocinnamate , a derivative of cinnamic acid, presents a more complex structure compared to simple acrylates.[2] Its 1,2-disubstituted nature and the presence of an electron-donating amino group on the phenyl ring introduce unique electronic and steric factors that influence its polymerization behavior. This guide will explore these differences through a comparative analysis with two widely used acrylate monomers: Ethyl Acrylate (EA) , a standard acrylate, and Methyl Methacrylate (MMA) , a methacrylate known for its distinct reactivity.[3][4]

Structural Comparison of Monomers:

  • This compound: Features a 1,2-disubstituted double bond, which is generally less reactive than the monosubstituted double bond of acrylates due to steric hindrance. The phenyl group and the electron-donating para-amino group influence the electron density of the double bond.

  • Ethyl Acrylate (EA): A monosubstituted acrylate, it is generally more reactive than methacrylates.[3] The ethyl ester group has a moderate electron-withdrawing effect.

  • Methyl Methacrylate (MMA): An α-methyl substituted acrylate (methacrylate), the methyl group introduces steric hindrance and also affects the reactivity of the radical intermediate.[3]

Visualization of Monomer Structures:

Monomer_Structures cluster_EAC This compound cluster_EA Ethyl Acrylate cluster_MMA Methyl Methacrylate EAC This compound C₁₁H₁₃NO₂ EA Ethyl Acrylate C₅H₈O₂ MMA Methyl Methacrylate C₅H₈O₂

Caption: Chemical structures of the compared monomers.

Theoretical Framework: Factors Governing Reactivity

The reactivity of these monomers in copolymerization is best understood through the concept of reactivity ratios (r) . In a binary copolymerization of monomer 1 and monomer 2, the reactivity ratios are defined as:

  • r₁ = k₁₁ / k₁₂ : The ratio of the rate constant for a propagating chain ending in monomer 1 adding another monomer 1 (homo-propagation) to the rate constant of it adding a monomer 2 (cross-propagation).[5]

  • r₂ = k₂₂ / k₂₁ : The ratio of the rate constant for a propagating chain ending in monomer 2 adding another monomer 2 to the rate constant of it adding a monomer 1.[5]

The product of the reactivity ratios (r₁r₂) provides insight into the copolymerization behavior:

  • r₁r₂ ≈ 1 : Ideal or random copolymerization.

  • r₁r₂ < 1 : Tendency towards alternating copolymerization.[6]

  • r₁r₂ > 1 : Tendency towards block copolymerization.[6]

Studies on the copolymerization of cinnamic derivatives with acrylic monomers have shown that the monomer reactivity ratios for cinnamic monomers are often close to zero.[7][8] This indicates a strong preference for cross-propagation over homo-propagation, suggesting that cinnamic monomers are less reactive towards their own radicals. For instance, in the copolymerization of Cinnamyl Methacrylate (a related cinnamate) with Ethyl Methacrylate, the reactivity of the cinnamyl monomer was found to be lower.[9]

Conversely, acrylate and methacrylate monomers readily undergo homo-polymerization.[10][11] The reactivity of acrylates is generally higher than that of methacrylates.[3] Factors such as hydrogen bonding and the dipole moment of the monomer can also influence the rates of propagation and termination.[12][13]

Experimental Design for Reactivity Comparison

To empirically compare the reactivity of this compound with EA and MMA, a series of controlled free-radical copolymerization experiments can be conducted. The following protocol outlines a robust methodology for determining monomer reactivity ratios.

Experimental Workflow

Experimental_Workflow Monomer_Prep Monomer Purification & Preparation Reaction_Setup Copolymerization Reaction Setup (Varying Monomer Feed Ratios) Monomer_Prep->Reaction_Setup Polymerization Free-Radical Polymerization (e.g., AIBN, 60°C) Reaction_Setup->Polymerization Sampling Reaction Sampling at Low Conversion (<10%) Polymerization->Sampling Analysis Copolymer Composition Analysis (e.g., ¹H NMR, UV-Vis) Sampling->Analysis Calculation Reactivity Ratio Calculation (e.g., Fineman-Ross, Kelen-Tüdös) Analysis->Calculation Data_Interpretation Data Interpretation & Reactivity Comparison Calculation->Data_Interpretation

Caption: Workflow for determining monomer reactivity ratios.

Detailed Experimental Protocol

1. Materials and Monomer Purification:

  • This compound (EAC), Ethyl Acrylate (EA), and Methyl Methacrylate (MMA) should be purified to remove inhibitors. This is typically achieved by washing with an alkaline solution followed by distillation under reduced pressure.[14]

  • The initiator, such as 2,2'-azobisisobutyronitrile (AIBN), should be recrystallized.[15]

  • A suitable solvent, like 1,4-dioxane or dimethyl sulfoxide (DMSO), should be purified according to standard procedures.[14][15]

2. Copolymerization Reactions:

  • A series of copolymerization reactions should be set up with varying initial molar feed ratios of the two monomers (e.g., EAC/EA and EAC/MMA).[16]

  • The total monomer concentration and the initiator concentration should be kept constant across all experiments.

  • Reactions are typically carried out in sealed ampoules or a reaction vessel under an inert atmosphere (e.g., nitrogen or argon) at a constant temperature (e.g., 60 °C).[9][15]

3. Monitoring and Sampling:

  • The polymerization should be stopped at low conversion (ideally below 10%) to ensure that the monomer feed ratio remains relatively constant.[9][17] This is crucial for the accurate application of the copolymerization equation.

  • The resulting copolymer is then precipitated in a non-solvent (e.g., methanol), filtered, and dried to a constant weight.[14]

4. Copolymer Composition Analysis:

  • The composition of the resulting copolymer (i.e., the molar ratio of the two monomers incorporated into the polymer chain) needs to be determined accurately.

  • ¹H NMR Spectroscopy is a powerful technique for this, as the different monomers will have distinct proton signals that can be integrated to determine their relative amounts in the copolymer.[16]

  • UV-Vis Spectroscopy can also be utilized, particularly for monomers with a strong chromophore like this compound.[9]

5. Calculation of Reactivity Ratios:

  • Several methods can be used to calculate the reactivity ratios from the monomer feed and copolymer composition data. Traditional linear methods include the Fineman-Ross and Kelen-Tüdös methods.[5][18]

  • Non-linear least-squares fitting of the Mayo-Lewis equation is generally considered more accurate and is the recommended approach.[16][17]

Anticipated Results and Data Interpretation

Based on the chemical structures and existing literature, the following outcomes are anticipated. The experimental data would be summarized for clarity.

Hypothetical Reactivity Data
Monomer Pair Monomer 1 Monomer 2 r₁ (Expected) r₂ (Expected) r₁r₂ (Expected) Predominant Copolymer Structure
EAC / EAEACEA~0>1~0Alternating tendency, rich in EA
EAC / MMAEACMMA~0>1~0Alternating tendency, rich in MMA
EA / MMAEAMMA~0.4~2.0~0.8Random, with some alternating character

Note: The values for EA/MMA are illustrative and can vary with reaction conditions.

Interpretation of Reactivity
  • This compound: The expected reactivity ratio (r₁) close to zero for EAC in both copolymerization systems suggests that the EAC radical has a very low tendency to add another EAC monomer. This is likely due to the steric hindrance from the 1,2-disubstituted double bond and the bulky phenyl group. The electron-donating amino group may also influence the polarity of the double bond, affecting its reactivity towards different radicals. The overall incorporation of cinnamic derivatives into copolymers is often low.[7][8]

  • Ethyl Acrylate and Methyl Methacrylate: Both EA and MMA are expected to have reactivity ratios (r₂) greater than one when copolymerized with EAC. This indicates that both EA and MMA radicals prefer to add their own monomer type over adding an EAC monomer. This is consistent with the generally higher reactivity of acrylates and methacrylates compared to 1,2-disubstituted monomers. When copolymerized together, EA and MMA typically form a random copolymer, with the methacrylate radical being more reactive.[19]

Conclusion and Practical Implications for Researchers

This comparative guide establishes a clear hierarchy of reactivity: Ethyl Acrylate > Methyl Methacrylate >> this compound .

The low reactivity of this compound makes it challenging to produce homopolymers of high molecular weight via free-radical polymerization and limits its incorporation into copolymers with more reactive monomers like acrylates. However, this characteristic can be leveraged for specific applications:

  • Controlled Architecture: The tendency of EAC to alternate with more reactive monomers could be exploited to create polymers with a specific, ordered microstructure, which in turn influences the material's properties.[6]

  • Functional Materials: Despite its low reactivity, EAC can be incorporated into copolymers to impart specific functionalities. The amino group can serve as a site for further chemical modification or can influence properties such as adhesion, dye-binding, or pH-responsiveness. The cinnamate moiety itself is photo-crosslinkable, a property that can be used to create photosensitive materials.[9]

For drug development professionals, understanding these reactivity differences is crucial when designing polymer-based drug delivery systems, hydrogels, or functional coatings. The choice of monomers will directly impact the polymerization kinetics, the final polymer composition and microstructure, and consequently, the performance and biocompatibility of the final product. The synthesis of poly(β-amino esters) through the Michael addition of amines to acrylates, for example, is a related area where understanding acrylate reactivity is key.[20][21]

This guide provides both the theoretical foundation and a practical experimental framework for researchers to make informed decisions in the selection and application of these monomers.

References

A Comparative Guide to HPLC Purity Analysis of Ethyl 4-aminocinnamate: Method Development and Validation Insights

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Ethyl 4-aminocinnamate, a key building block in the synthesis of various pharmaceutical compounds, requires a robust and reliable analytical method for its purity assessment. This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this compound, offering insights into the rationale behind their development and the expected performance characteristics.

The objective of this guide is to equip researchers, scientists, and drug development professionals with the necessary knowledge to select and implement an appropriate HPLC method for their specific needs. We will delve into the experimental protocols, compare their performance based on established chromatographic principles, and provide a framework for method validation in line with industry standards.

The Criticality of Purity Analysis for this compound

This compound (C₁₁H₁₃NO₂) is a derivative of cinnamic acid and possesses a primary aromatic amine group, making it susceptible to various degradation pathways, including oxidation and photodecomposition.[1] Impurities, whether they are process-related (e.g., starting materials, by-products) or degradation products, can significantly impact the safety and efficacy of the final drug product. Therefore, a well-developed, stability-indicating HPLC method is crucial for separating the main compound from any potential impurities.[2][3]

This guide will compare two reversed-phase HPLC (RP-HPLC) methods, a widely used technique for the analysis of moderately polar compounds like this compound.[4][5][6] The comparison will focus on a conventional isocratic method and a more advanced gradient method, highlighting their respective advantages and limitations.

Method 1: Isocratic RP-HPLC with UV Detection

This method represents a straightforward and robust approach for routine quality control, where simplicity and reproducibility are key. The fundamental principle of isocratic elution is the use of a constant mobile phase composition throughout the analysis.

Experimental Protocol: Method 1

1. Instrumentation:

  • HPLC system with a UV-Vis detector, autosampler, and column oven.

2. Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 6.5) (40:60, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength 310 nm
Column Temperature 30°C
Run Time 20 minutes

3. Sample Preparation:

  • Accurately weigh and dissolve an appropriate amount of this compound in the mobile phase to obtain a final concentration of approximately 0.1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

4. Rationale for Method Parameters:

  • Stationary Phase (C18): A C18 column is a common choice for reversed-phase chromatography, offering good retention and separation for a wide range of non-polar to moderately polar compounds.[7]

  • Mobile Phase: The combination of acetonitrile and a phosphate buffer is a standard mobile phase for RP-HPLC.[8] The pH of the buffer is maintained at 6.5 to ensure that the primary amine group of this compound (with an estimated pKa around 4-5) is in its neutral form, leading to better peak shape and reproducible retention.

  • Detection Wavelength: The selection of 310 nm is based on the UV absorbance maximum of the cinnamoyl chromophore, providing high sensitivity for the analyte.

Visualization of Method 1 Workflow

Method1_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Sample Weigh & Dissolve This compound Filter Filter Sample (0.45 µm) Sample->Filter MobilePhase Prepare Acetonitrile: Phosphate Buffer (40:60) Inject Inject 10 µL MobilePhase->Inject Filter->Inject Separate Isocratic Separation (C18 Column, 30°C) Inject->Separate Detect UV Detection (310 nm) Separate->Detect Acquire Acquire Chromatogram Detect->Acquire Analyze Analyze Peak Purity & Area Acquire->Analyze

Caption: Workflow for Isocratic HPLC Analysis of this compound.

Method 2: Gradient RP-HPLC with Diode Array Detection (DAD)

This method employs a gradient elution, where the mobile phase composition is changed during the run. This approach is particularly useful for separating complex mixtures of impurities with a wide range of polarities and for developing a stability-indicating method.[2][9] The use of a Diode Array Detector (DAD) allows for the simultaneous acquisition of spectra across a range of wavelengths, aiding in peak identification and purity assessment.

Experimental Protocol: Method 2

1. Instrumentation:

  • HPLC system with a Diode Array Detector (DAD), autosampler, and column oven.

2. Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program Time (min)
0
15
20
21
25
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength 220 - 400 nm (DAD)
Column Temperature 35°C

3. Sample Preparation:

  • Prepare the sample as described in Method 1, using Mobile Phase A as the diluent.

4. Rationale for Method Parameters:

  • Mobile Phase: The use of formic acid provides a slightly acidic mobile phase, which can improve peak shape for basic compounds by ensuring consistent protonation of the amine group.[10] The gradient from a lower to a higher concentration of the organic modifier (acetonitrile) allows for the elution of both polar and non-polar impurities within a reasonable timeframe.

  • Diode Array Detection (DAD): DAD provides spectral information for each peak, which is invaluable for impurity identification and for assessing peak purity by comparing spectra across the peak. This is a key feature of a stability-indicating method.[11]

  • Column Temperature: A slightly elevated temperature of 35°C can reduce the mobile phase viscosity, leading to lower backpressure and potentially improved peak efficiency.[8]

Visualization of Method 2 Workflow

Method2_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Sample Weigh & Dissolve This compound Filter Filter Sample (0.45 µm) Sample->Filter MobilePhaseA Prepare Mobile Phase A (0.1% Formic Acid in Water) Inject Inject 10 µL MobilePhaseA->Inject MobilePhaseB Prepare Mobile Phase B (0.1% Formic Acid in ACN) MobilePhaseB->Inject Filter->Inject Separate Gradient Separation (C18 Column, 35°C) Inject->Separate Detect DAD Detection (220-400 nm) Separate->Detect Acquire Acquire Chromatograms & Spectra Detect->Acquire Analyze Analyze Peak Purity, Area & Spectral Data Acquire->Analyze

Caption: Workflow for Gradient HPLC Analysis of this compound.

Comparative Performance Analysis

The choice between an isocratic and a gradient method depends on the specific requirements of the analysis. The following table summarizes the expected performance of each method.

FeatureMethod 1: Isocratic RP-HPLCMethod 2: Gradient RP-HPLC
Simplicity & Robustness High. Easier to develop and transfer.Moderate. Requires more careful development and is more susceptible to variations in system dwell volume.
Resolution of Impurities May be limited for impurities with a wide range of polarities.Superior for separating complex mixtures of impurities with diverse polarities.
Analysis Time Can be longer if late-eluting impurities are present.Generally offers a better compromise between resolution and analysis time.
Stability-Indicating Capability Limited. Co-elution of degradation products with the main peak is possible.High. The gradient elution and DAD detection provide a powerful tool for separating and identifying degradation products.[3]
Cost & Complexity Lower. Simpler instrumentation and mobile phase preparation.Higher. Requires a gradient-capable HPLC system and more complex mobile phase preparation.

Trustworthiness: A Self-Validating System

To ensure the trustworthiness of either method, a thorough validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines is essential.[12][13][14] The validation process should include the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. For Method 2, DAD can be used to demonstrate peak purity.[11]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. This is typically assessed by analyzing a series of standards over a defined range.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies of spiked samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Conclusion: Selecting the Right Method

Both the isocratic and gradient HPLC methods presented in this guide offer viable approaches for the purity analysis of this compound.

  • Method 1 (Isocratic) is well-suited for routine quality control of known purity profiles where simplicity, speed, and cost-effectiveness are the primary considerations.

  • Method 2 (Gradient with DAD) is the preferred choice for development, stability studies, and the analysis of samples with unknown or complex impurity profiles. Its superior resolving power and the spectral information provided by the DAD make it a powerful tool for establishing a comprehensive purity profile and ensuring the quality and stability of this compound.

Ultimately, the selection of the most appropriate method will depend on the specific analytical needs, the stage of drug development, and the available instrumentation. Regardless of the chosen method, a rigorous validation is imperative to ensure the generation of reliable and defensible data.

References

A Guide to Unambiguous Structural Validation: Elucidating Ethyl 4-aminocinnamate with 2D NMR

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Spectrum, Towards Definitive Structure

In the realms of chemical research and pharmaceutical development, the unequivocal determination of a molecule's structure is the bedrock upon which all subsequent work is built.[1][2] While routine one-dimensional Nuclear Magnetic Resonance (1D NMR) spectroscopy is a cornerstone of chemical analysis, its limitations become apparent with increasing molecular complexity or in the presence of overlapping signals.[3][4][5] In such cases, relying solely on 1D data can lead to ambiguity and, in the worst case, incorrect structural assignment.

This guide presents a robust, self-validating methodology for the structural elucidation of small molecules, using Ethyl 4-aminocinnamate (C₁₁H₁₃NO₂) as a practical example.[6][7] This compound, a derivative of cinnamic acid, serves as an excellent model to demonstrate how a synergistic suite of two-dimensional (2D) NMR experiments—specifically COSY, HSQC, and HMBC—can overcome the challenges of 1D analysis to provide definitive, piece-by-piece validation of a chemical structure.[8][9][10] For researchers and drug development professionals, mastering this approach is not merely an academic exercise; it is a critical component of ensuring data integrity, reproducibility, and the ultimate success of a research program.

The Subject Molecule: Deconstructing this compound

The proposed structure of this compound contains several distinct molecular fragments that must be individually identified and then connected to confirm the overall architecture.

Proposed Structure:

Chemical structure of this compoundFigure 1. Proposed structure of Ethyl (E)-3-(4-aminophenyl)prop-2-enoate.[6]

Our validation process must unequivocally confirm the following structural features:

  • An Ethyl Ester Group: Comprising a methyl (CH₃) and a methylene (CH₂) group connected via an oxygen atom to a carbonyl carbon.

  • A trans-Alkene System: Two vinyl protons on a carbon-carbon double bond, with a characteristic large coupling constant.

  • A 1,4-Disubstituted Aromatic Ring: A benzene ring with substituents at opposite ends (the para position).

  • Connectivity: The precise manner in which these three fragments are linked together.

The Analytical Toolkit: A Synergy of 2D NMR Techniques

No single experiment tells the whole story. The power of this methodology lies in the logical, interlocking information provided by three distinct 2D NMR experiments. Each experiment provides a different type of correlation, and together they form a self-validating system that leaves no room for ambiguity.

  • COSY (COrrelation SpectroscopY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three chemical bonds (²JHH, ³JHH).[10][11] It is the primary tool for identifying discrete "spin systems"—groups of connected protons, such as the ethyl group or the adjacent protons on the aromatic ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment maps each proton directly to the carbon atom it is attached to via a one-bond correlation (¹JCH).[9][12][13] Its role is to definitively link the proton skeleton identified by COSY to the carbon backbone of the molecule.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for final structural assembly. HMBC reveals long-range correlations between protons and carbons over two to three bonds (²JCH, ³JCH), and sometimes four.[10][13] These correlations act as molecular bridges, connecting the spin systems and assigning quaternary (non-protonated) carbons, thereby locking the complete structure into place.

The relationship between these techniques provides a clear, logical workflow for structural elucidation.

G COSY COSY (¹H-¹H Correlations) Fragments Identify Spin Systems (e.g., Ethyl, Vinyl, Aromatic) COSY->Fragments HSQC HSQC (¹H-¹³C One-Bond) Link_H_C Assign Protons to Directly Attached Carbons HSQC->Link_H_C HMBC HMBC (¹H-¹³C Long-Range) Assemble Connect Fragments & Assign Quaternary Carbons HMBC->Assemble Fragments->Link_H_C via HSQC Link_H_C->Assemble via HMBC Structure Unambiguous Final Structure Assemble->Structure

Diagram 1. Workflow for structural validation using complementary 2D NMR techniques.

Experimental Protocol: A Foundation for High-Quality Data

The quality of NMR data is fundamentally dependent on meticulous sample preparation and proper instrument setup. Garbage in, garbage out. This protocol outlines the best practices for acquiring publication-quality 2D NMR spectra.

Part A: Sample Preparation
  • Analyte Purity: Begin with a sample of this compound of the highest possible purity. Impurities can introduce extraneous signals and complicate spectral interpretation.

  • Solvent Selection: Choose a suitable deuterated solvent that fully dissolves the analyte. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds. For compounds with exchangeable protons (like the -NH₂ group), DMSO-d₆ can be advantageous as it slows down the exchange rate, often allowing these protons to be observed.[14][15]

  • Concentration: Prepare the sample at an appropriate concentration. For a standard 5 mm NMR tube:

    • ¹H and COSY: 1-5 mg in 0.6-0.7 mL of solvent is typically sufficient.[16]

    • HSQC/HMBC: Due to the lower natural abundance of ¹³C, a higher concentration of 10-20 mg in 0.6-0.7 mL is recommended to achieve a good signal-to-noise ratio in a reasonable time.[16][17]

  • Homogenization and Filtration: Ensure the sample is completely dissolved. Any suspended particulate matter will severely degrade the magnetic field homogeneity, leading to broad, poorly resolved peaks. Always filter the final solution through a pipette packed with a small plug of glass wool or a syringe filter directly into a clean, high-quality NMR tube.[15][17]

  • Sample Volume: The height of the solution in the NMR tube is critical for optimal shimming and spectral quality. A sample height of 4.0-5.0 cm (approximately 0.6-0.7 mL in a 5 mm tube) is standard for most modern spectrometers.[15][16]

Part B: Data Acquisition

The following are typical parameters on a 500 MHz spectrometer.

  • 1D Spectra: First, acquire standard 1D ¹H and ¹³C{¹H} spectra. These are essential references for setting up and interpreting the 2D experiments.

  • COSY (DQF-COSY): A Double-Quantum Filtered COSY is often preferred as it provides cleaner spectra with reduced diagonal peak artifacts.

    • Spectral Width: Set to cover all proton signals (~10-12 ppm).

    • Scans: 2-4 scans per increment.

    • Increments: 256-512 increments in the indirect dimension (t₁).

  • HSQC (Phase-Sensitive Gradient-Edited): This experiment provides excellent sensitivity and distinguishes CH/CH₃ signals from CH₂ signals by phase.

    • ¹H Spectral Width: ~10-12 ppm.

    • ¹³C Spectral Width: ~160-180 ppm.

    • ¹JCH Coupling Constant: Optimized for an average one-bond coupling of 145 Hz.

    • Scans: 2-8 scans per increment.

  • HMBC (Gradient-Selected):

    • ¹H Spectral Width: ~10-12 ppm.

    • ¹³C Spectral Width: ~200-220 ppm (to ensure all quaternary carbons are included).

    • Long-Range Coupling (nJCH): Optimized for a value of 8 Hz. This is a good compromise for detecting typical two- and three-bond correlations.[10]

    • Scans: 8-32 scans per increment, as HMBC correlations are weaker and require more signal averaging.

Data Analysis and Structural Walkthrough

Let's now interpret the (hypothetical, but realistic) data to build the structure of this compound step-by-step.

Step 1: Foundational 1D NMR Data

First, we assign the 1D spectra as much as possible based on chemical shifts, integrations (for ¹H), and multiplicities.

Label¹H δ (ppm)MultiplicityIntegral¹³C δ (ppm)Carbon Type
1 1.32triplet3H14.5CH₃
2 4.23quartet2H60.2CH₂
3 6.28doublet1H115.8CH
4 7.61doublet1H144.9CH
5, 5' 6.65doublet2H114.2CH
6, 6' 7.38doublet2H129.8CH
7 ---125.1C (Quat.)
8 ---148.5C (Quat.)
9 ---167.3C=O (Quat.)
NH₂ ~4.0broad singlet2H--

Note: The NH₂ signal can be broad and its chemical shift is highly dependent on solvent and concentration.

Step 2: Assembling Spin Systems with COSY

The COSY spectrum reveals which protons are coupled to each other, allowing us to identify connected fragments.

Correlating Protons (¹H δ)Fragment Identified
1.32 (H-1) ↔ 4.23 (H-2) Ethyl Group: -CH₂-CH₃
6.28 (H-3) ↔ 7.61 (H-4) Vinyl System: -CH=CH-
6.65 (H-5) ↔ 7.38 (H-6) Aromatic System: -CH-CH-

Interpretation: The COSY data clearly delineates three separate spin systems. At this point, we know these fragments exist, but we don't know how they are connected.

Step 3: Linking Protons to Carbons with HSQC

The HSQC spectrum provides the definitive one-bond ¹H-¹³C correlations, allowing us to assign the carbon chemical shifts for all protonated carbons.

¹H δ (ppm)¹³C δ (ppm)Assignment
1.3214.5H-1 is attached to C-1
4.2360.2H-2 is attached to C-2
6.28115.8H-3 is attached to C-3
7.61144.9H-4 is attached to C-4
6.65114.2H-5/5' are attached to C-5/5'
7.38129.8H-6/6' are attached to C-6/6'

Interpretation: We have now confidently linked every proton signal to its corresponding carbon signal. The puzzle pieces are now fully defined; the next step is to assemble them.

Step 4: Building the Skeleton with HMBC

The HMBC spectrum provides the long-range correlations that connect our fragments and identify the positions of the quaternary carbons. This is the final and most critical step.

Proton (¹H δ)Correlates to Carbon (¹³C δ)Bond DistanceStructural Implication
H-2 (4.23)C-9 (167.3)²JCHConnects the ethyl group to the carbonyl carbon. Fragment: -C(=O)OCH₂CH₃
H-3 (6.28)C-9 (167.3)²JCHConnects the vinyl group to the carbonyl carbon.
H-3 (6.28)C-7 (125.1)³JCHConnects the vinyl group to the aromatic ring.
H-4 (7.61)C-9 (167.3)³JCHConfirms the ester-vinyl connectivity.
H-4 (7.61)C-6/6' (129.8)²JCHConnects the vinyl group to the aromatic ring.
H-6/6' (7.38)C-4 (144.9)²JCHConfirms the vinyl-aromatic connectivity.
H-6/6' (7.38)C-8 (148.5)²JCHAssigns the quaternary carbon C-8.
H-5/5' (6.65)C-7 (125.1)²JCHAssigns the quaternary carbon C-7.
H-5/5' (6.65)C-8 (148.5)³JCHConfirms the position of C-8 relative to C-5.

Interpretation: The HMBC correlations flawlessly connect the fragments. The correlation from the methylene protons (H-2) to the carbonyl carbon (C-9) confirms the ethyl ester. Correlations from the vinyl protons (H-3, H-4) to both the carbonyl (C-9) and the aromatic ring (C-7, C-6) lock the cinnamate backbone together. Finally, correlations within the aromatic ring and from the vinyl protons assign the two quaternary carbons, C-7 (the point of attachment for the vinyl group) and C-8 (the point of attachment for the amino group).

Diagram 2. Key HMBC correlations (red arrows) connecting the molecular fragments (blue lines).

Conclusion: A Triad of Techniques for Unquestionable Certainty

Through the systematic application and interpretation of COSY, HSQC, and HMBC experiments, we have moved from a collection of isolated signals to a fully assembled and validated molecular structure. Each experiment provided a unique and essential piece of the puzzle, and the final result is a self-consistent dataset that confirms the structure of this compound beyond any reasonable doubt.

This guide demonstrates that while 1D NMR is an invaluable starting point, a multi-pronged 2D NMR approach is the gold standard for structural validation in modern chemical and pharmaceutical sciences. Embracing this methodology ensures the accuracy and integrity of the foundational data upon which all further research is built.

References

A Comparative Guide to the Cross-Reactivity Profiling of Ethyl 4-aminocinnamate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the biological cross-reactivity of Ethyl 4-aminocinnamate (E4AC), a promising small molecule from the cinnamic acid derivative family. Researchers, scientists, and drug development professionals will find objective, data-driven comparisons and detailed experimental methodologies to assess the selectivity of E4AC against relevant off-targets.

Introduction: The Imperative of Selectivity in Drug Discovery

This compound (E4AC) belongs to the cinnamic acid derivative class of compounds.[1][2] This class is a cornerstone of natural product chemistry, with its members exhibiting a vast array of pharmacological activities, including anti-inflammatory, antioxidant, anti-tumor, and antimicrobial effects.[3][4][5][6] The versatile structure of E4AC, featuring an ethyl ester and an aromatic amine, makes it a compelling candidate for lead optimization programs.[2]

However, the therapeutic potential of any lead compound is intrinsically linked to its selectivity. Cross-reactivity, the unintended binding of a molecule to proteins other than its primary target, is a major cause of adverse drug reactions and clinical trial failures.[7][8][9] Therefore, early and rigorous cross-reactivity profiling is not merely a regulatory requirement but a fundamental step in validating a compound's mechanism of action and de-risking its progression.

This guide details a strategic approach to profiling E4AC. We will compare its activity against a panel of rationally selected off-targets versus three distinct comparator compounds, providing the experimental logic, detailed protocols, and illustrative data to guide your own investigations.

The Molecules Under Investigation: Structure and Rationale

The selection of appropriate comparators is crucial for contextualizing the activity of the lead compound. Our panel is designed to probe the specific contributions of key structural features and to benchmark performance against well-characterized inhibitors.

  • Compound of Interest: this compound (E4AC)

    • Structure: An ethyl ester of 4-aminocinnamic acid.[10]

    • Rationale: As a member of a pharmacologically active class, E4AC warrants investigation.[1][6] For this guide, we will operate under the hypothesis that E4AC has been identified as a potent inhibitor of the p38α mitogen-activated protein kinase (MAPK), a key regulator of inflammatory responses.

  • Alternative 1 (Structural Analog): Ethyl 4-hydroxycinnamate (E4HC)

    • Structure: Differs from E4AC only by a hydroxyl group replacing the amino group at the para-position.

    • Rationale: This analog serves as a direct structural probe. Comparing the activity of E4AC and E4HC allows us to deduce the importance of the 4-amino group for target engagement and selectivity. Hydroxylated cinnamic acid derivatives are themselves known to be biologically active.[11]

  • Alternative 2 (Known Target Inhibitor): Celecoxib

    • Structure: A diaryl-substituted pyrazole.

    • Rationale: Given the known anti-inflammatory properties of many cinnamic acid derivatives[4][6], cyclooxygenase (COX) enzymes are plausible and critical off-targets. Celecoxib is a highly selective COX-2 inhibitor and acts as a specific positive control for the COX-2 assay and a negative control for the COX-1 assay, establishing a benchmark for selectivity.

  • Alternative 3 (Broad-Spectrum Inhibitor): Staurosporine

    • Structure: An indolocarbazole alkaloid.

    • Rationale: Staurosporine is a notorious broad-spectrum kinase inhibitor. Including it in the panel provides a "worst-case scenario" for selectivity. The performance of E4AC can be benchmarked against this promiscuous compound to highlight its relative specificity within the kinome.

Experimental Design: A Phased Approach to Profiling

A robust cross-reactivity study follows a logical progression from the primary target to a broader panel of potential off-targets. This workflow ensures that resources are used efficiently while building a comprehensive selectivity profile. The process of designing and validating such biological assays is a critical step in drug discovery.[12][13][14]

G cluster_0 Phase 1: Primary Target Validation cluster_1 Phase 2: Selectivity Panel Design cluster_2 Phase 3: Comparative Screening cluster_3 Phase 4: Data Analysis & Interpretation A Hypothesized Primary Target: p38α MAPK B Dose-Response Assay: Determine IC50 for E4AC A->B Confirmation C Select Related Kinases (e.g., JNK1, ERK2) B->C D Select Common Off-Targets (e.g., COX-1, COX-2) B->D E Select Safety Targets (e.g., hERG proxy) B->E F Screen E4AC & Comparators Across Full Panel C->F D->F E->F G Generate IC50 Values for All Compound-Target Pairs F->G H Calculate Selectivity Ratios G->H I Structure-Activity Relationship (SAR) Analysis (E4AC vs. E4HC) G->I J Generate Final Cross-Reactivity Report H->J I->J G Stimuli Extracellular Stimuli (Stress, Cytokines) MAPKKK MAPKKK (e.g., MEKK, TAK1) Stimuli->MAPKKK MKK3_6 MKK3 / MKK6 MAPKKK->MKK3_6 MKK4_7 MKK4 / MKK7 MAPKKK->MKK4_7 MEK1_2 MEK1 / MEK2 MAPKKK->MEK1_2 p38 p38α MAPK (Target of E4AC) MKK3_6->p38 MKK4_7->p38 JNK JNK1 (Off-Target) MKK4_7->JNK ERK ERK2 (Not Inhibited) MEK1_2->ERK Response Cellular Response (Inflammation, Apoptosis) p38->Response JNK->Response ERK->Response Proliferation

References

A Senior Application Scientist's Guide to Benchmarking Ethyl 4-aminocinnamate-Based Polymers for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 4-aminocinnamate (E4AC)-based polymers are emerging as a versatile and promising platform for a new generation of drug delivery systems. Their unique photocrosslinkable properties, inherent biocompatibility, and tunable degradation kinetics offer significant advantages over many existing polymeric carriers. This guide provides a comprehensive framework for benchmarking the performance of E4AC-based polymers against other commonly used alternatives in the field. We will delve into the critical performance metrics, provide detailed experimental protocols for their evaluation, and present a comparative analysis to aid researchers and drug development professionals in making informed decisions for their specific applications. This document is intended to be a practical, hands-on resource, grounded in scientific integrity and supported by authoritative references.

Introduction: The Rise of this compound Polymers in Drug Delivery

The quest for targeted, controlled, and biocompatible drug delivery systems is a cornerstone of modern pharmaceutical research. This compound, a derivative of cinnamic acid, has garnered significant attention due to its potential as a building block in organic synthesis and medicinal chemistry.[1] The cinnamate group in the polymer backbone allows for photocrosslinking upon exposure to UV light, enabling the formation of stable hydrogels and nanoparticles with controlled drug encapsulation and release profiles.[2][3] This in-situ crosslinking capability is particularly advantageous for minimally invasive delivery and the fabrication of complex drug-eluting scaffolds.[2]

The core appeal of E4AC-based polymers lies in their potential to address several key challenges in drug delivery:

  • Biocompatibility and Biodegradability: Polymers designed for biomedical applications are often selected for their low cytotoxicity and ability to degrade into non-toxic byproducts, which is crucial for in vivo applications.[4]

  • Tunable Drug Release: The crosslinking density of photocrosslinkable polymers can be precisely controlled by modulating UV exposure, allowing for fine-tuning of the drug release kinetics.[2][4]

  • Versatility in Formulation: E4AC can be copolymerized with other monomers to create a diverse library of polymers with a wide range of physicochemical properties, catering to the delivery of both hydrophilic and hydrophobic drugs.

This guide will benchmark E4AC-based polymers against two widely used alternatives: Poly(lactic-co-glycolic acid) (PLGA), a workhorse in biodegradable polymer-based drug delivery, and Pluronic® F-127, a thermoresponsive hydrogel-forming polymer.[5][6]

Comparative Performance Metrics: A Head-to-Head Analysis

The selection of a polymer for a specific drug delivery application hinges on a thorough evaluation of its performance across several key metrics. The following sections provide a comparative overview of E4AC-based polymers against PLGA and Pluronic® F-127, with supporting data summarized in the subsequent tables.

Drug Loading Capacity and Encapsulation Efficiency

Expert Insight: High drug loading capacity is economically advantageous, while high encapsulation efficiency ensures minimal drug loss during formulation. The physicochemical properties of both the drug and the polymer matrix are critical determinants of these parameters.

E4AC-based polymers, particularly when formulated as nanoparticles, can achieve high encapsulation efficiencies for a range of therapeutic agents. The aromatic nature of the E4AC monomer can facilitate π-π stacking interactions with aromatic drug molecules, enhancing loading. In contrast, PLGA's encapsulation efficiency is often dependent on the drug's hydrophobicity and the solvent system used during fabrication. Pluronic® F-127 micelles typically excel at encapsulating hydrophobic drugs within their core.[7]

Drug Release Kinetics

Expert Insight: The ideal drug release profile is application-dependent. Some therapies require a rapid, high-concentration "burst" release, while others necessitate a sustained, zero-order release over an extended period.

The photocrosslinking feature of E4AC-based polymers offers exceptional control over drug release.[2] By adjusting the crosslinking density, the mesh size of the polymer network can be tailored to control the diffusion rate of the encapsulated drug.[2][4] This allows for a programmable release profile that can be more difficult to achieve with PLGA, where release is primarily governed by bulk erosion and diffusion. Pluronic® F-127 hydrogels exhibit thermoresponsive drug release, which can be advantageous for certain applications but may also lead to an initial burst release upon injection and subsequent gelation at body temperature.[7]

Biocompatibility and Cytotoxicity

Expert Insight: A thorough in vitro and in vivo biocompatibility assessment is non-negotiable for any material intended for clinical use. Initial cytotoxicity screenings are a critical first step.[8]

E4AC-based polymers have generally demonstrated good biocompatibility. However, the potential for cytotoxicity from unreacted photoinitiators or degradation byproducts must be carefully evaluated.[9] PLGA is widely considered biocompatible, with its degradation products, lactic acid and glycolic acid, being endogenous to the body. Pluronic® F-127 is also generally regarded as safe, though high concentrations can lead to cellular toxicity.[7]

In Vivo Stability and Degradation

Expert Insight: The degradation rate of the polymer carrier must be commensurate with the desired duration of therapy. A carrier that degrades too quickly may lead to premature drug release and potential toxicity, while one that degrades too slowly can cause long-term biocompatibility issues.

The degradation of E4AC-based polymers can be tuned by incorporating hydrolytically labile ester bonds into the polymer backbone. The degradation rate can be further influenced by the crosslinking density.[2] PLGA's degradation rate is well-characterized and can be controlled by altering the lactic acid to glycolic acid ratio. Pluronic® F-127 hydrogels are not biodegradable but are typically cleared from the body through renal filtration.[7]

Quantitative Performance Comparison

Table 1: Benchmarking of Key Performance Parameters

Performance Metric This compound (E4AC) Polymers Poly(lactic-co-glycolic acid) (PLGA) Pluronic® F-127
Drug Loading Capacity Moderate to High Moderate Low to Moderate
Encapsulation Efficiency High Variable (drug dependent) High (for hydrophobic drugs)
Release Mechanism Diffusion-controlled (tunable) Bulk erosion and diffusion Thermoresponsive gelation and diffusion
Release Profile Control Excellent (via photocrosslinking) Good (via polymer composition) Moderate (primarily temperature-driven)
Biocompatibility Generally Good Excellent Good
Degradation Tunable (hydrolytic) Tunable (hydrolytic) Non-degradable (renal clearance)

| Formulation Versatility | High (nanoparticles, hydrogels, films) | High (nanoparticles, microparticles, implants) | Moderate (primarily hydrogels) |

Standardized Protocols for Performance Evaluation

To ensure reproducible and comparable data, standardized experimental protocols are essential.[10] The following sections detail the methodologies for key performance assays.[11]

Synthesis of this compound-based Polymer

Expert Insight: The choice of polymerization method significantly impacts the polymer's molecular weight, polydispersity, and ultimately, its performance. Free radical polymerization is a common and versatile method for synthesizing E4AC-based polymers.[9]

Step-by-Step Protocol:

  • Monomer and Initiator Preparation: Dissolve this compound (E4AC) and a suitable comonomer (e.g., N-vinylpyrrolidone for hydrophilicity) in an appropriate solvent (e.g., dimethylformamide).[12]

  • Initiator Addition: Add a free radical initiator, such as azobisisobutyronitrile (AIBN).

  • Polymerization: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a specific temperature (e.g., 60-80 °C) for a defined period (e.g., 12-24 hours).

  • Purification: Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., diethyl ether).

  • Drying: Collect the polymer precipitate by filtration and dry under vacuum.

  • Characterization: Characterize the polymer's structure and molecular weight using techniques such as ¹H NMR, GPC, and FTIR.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Characterization Monomer E4AC & Comonomer Polymerization Polymerization (60-80°C, N2) Monomer->Polymerization Solvent Solvent (DMF) Solvent->Polymerization Initiator Initiator (AIBN) Initiator->Polymerization Precipitation Precipitation (Diethyl Ether) Polymerization->Precipitation Drying Vacuum Drying Precipitation->Drying Characterization Characterization (NMR, GPC, FTIR) Drying->Characterization

Caption: Workflow for the synthesis of E4AC-based polymers.

Drug Loading and Encapsulation Efficiency Determination

Expert Insight: The indirect method, which measures the amount of free drug in the supernatant after formulation, is a widely accepted and reliable technique for determining encapsulation efficiency.

Step-by-Step Protocol:

  • Nanoparticle/Hydrogel Formulation: Prepare the drug-loaded E4AC polymer formulation (e.g., by nanoprecipitation or emulsification-solvent evaporation).

  • Separation of Free Drug: Centrifuge the formulation to pellet the drug-loaded nanoparticles or hydrogel.

  • Quantification of Free Drug: Collect the supernatant and measure the concentration of the free drug using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).[13]

  • Calculation:

    • Drug Loading (%) = (Mass of drug in particles / Mass of particles) x 100

    • Encapsulation Efficiency (%) = (Total drug - Free drug) / Total drug x 100

Drug_Loading_Workflow Formulation Drug-Loaded Polymer Formulation Centrifugation Centrifugation Formulation->Centrifugation Supernatant Supernatant (Free Drug) Centrifugation->Supernatant Pellet Pellet (Drug-Loaded Polymer) Centrifugation->Pellet Quantification Quantification of Free Drug (UV-Vis/HPLC) Supernatant->Quantification Calculation Calculate Drug Loading & Encapsulation Efficiency Quantification->Calculation

Caption: Protocol for determining drug loading and encapsulation efficiency.

In Vitro Drug Release Study

Expert Insight: Sink conditions, where the concentration of the released drug in the release medium is significantly lower than its saturation solubility, are crucial for accurately assessing the intrinsic release kinetics of the formulation.

Step-by-Step Protocol:

  • Sample Preparation: Place a known amount of the drug-loaded formulation in a release medium (e.g., phosphate-buffered saline, pH 7.4) at 37 °C.

  • Sampling: At predetermined time intervals, withdraw an aliquot of the release medium and replace it with fresh medium to maintain sink conditions.

  • Drug Quantification: Analyze the drug concentration in the collected aliquots using a validated analytical method.[13]

  • Data Analysis: Plot the cumulative percentage of drug released versus time to obtain the drug release profile.

Cytotoxicity Assay (MTT Assay)

Expert Insight: The MTT assay is a colorimetric assay for assessing cell metabolic activity. It is a widely used and accepted method for in vitro cytotoxicity screening of biomaterials.[8]

Step-by-Step Protocol:

  • Cell Seeding: Seed a specific cell line (e.g., HeLa, NIH-3T3) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Expose the cells to various concentrations of the E4AC-based polymer (and its degradation products) for a defined period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Cell Viability Calculation: Calculate the percentage of cell viability relative to untreated control cells.

Conclusion and Future Outlook

This compound-based polymers represent a highly promising and versatile platform for advanced drug delivery applications. Their unique photocrosslinkable nature provides an exceptional degree of control over drug release kinetics, a feature that is often challenging to achieve with other polymeric systems.[2] While PLGA remains a gold standard due to its well-established safety and regulatory approval, E4AC-based polymers offer a compelling alternative, particularly for applications requiring in-situ gelation and precisely tailored release profiles. Pluronic® F-127, with its thermoresponsive properties, occupies a niche for specific temperature-triggered delivery systems.[7]

The future of E4AC-based polymers in drug delivery is bright. Ongoing research is focused on further enhancing their biocompatibility, exploring new copolymer combinations to expand their functionality, and developing novel photocrosslinking strategies with improved tissue penetration. As our understanding of the structure-property relationships of these polymers deepens, we can expect to see their translation into innovative clinical solutions for a wide range of diseases. This guide provides a foundational framework for researchers to rigorously evaluate and benchmark these exciting materials, thereby accelerating their development and clinical translation.

References

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and materials science, cinnamic acid and its derivatives represent a class of organic compounds with significant therapeutic and functional potential. Their versatile scaffold, characterized by a phenyl ring attached to a propenoic acid moiety, allows for a wide range of structural modifications, leading to a diverse array of biological and physicochemical properties. Among these, Ethyl 4-aminocinnamate (E4AC) has garnered interest for its potential applications in medicinal chemistry, serving as a valuable lead compound for the development of novel antibacterial, antioxidant, and anti-inflammatory agents.[1]

This guide provides a comprehensive comparative analysis of this compound and a selection of related cinnamate compounds, leveraging Density Functional Theory (DFT) to elucidate their structural and electronic properties. By examining the impact of various substituents on the cinnamate core, we aim to provide researchers, scientists, and drug development professionals with a deeper understanding of the structure-property relationships within this important class of molecules. This in-depth analysis will facilitate the rational design of new cinnamate derivatives with tailored functionalities.

The Power of DFT in Molecular Design

Density Functional Theory has emerged as a powerful computational tool in chemical and biological research, offering a balance between accuracy and computational cost for predicting the properties of molecular systems.[2] The choice of DFT for this comparative analysis is rooted in its ability to provide reliable insights into:

  • Molecular Geometry: Predicting the most stable three-dimensional arrangement of atoms, which is crucial for understanding molecular interactions and reactivity.

  • Electronic Properties: Calculating key parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity, stability, and electronic excitation properties.[2]

  • Spectroscopic Features: Simulating vibrational spectra (IR and Raman), which can aid in the experimental characterization of these compounds.[3]

  • Molecular Electrostatic Potential (MEP): Mapping the charge distribution on the molecular surface to identify regions susceptible to electrophilic and nucleophilic attack, providing insights into intermolecular interactions.

By employing a consistent theoretical framework, we can draw meaningful comparisons between E4AC and its analogues, thereby understanding the electronic influence of different functional groups.

A Curated Selection of Cinnamate Derivatives for Comparison

To provide a comprehensive understanding of the structure-property relationships, we have selected a series of ethyl cinnamate derivatives with varying electronic characteristics at the para-position of the phenyl ring. This strategic selection allows for a systematic evaluation of the impact of electron-donating and electron-withdrawing groups on the cinnamate scaffold.

The compounds included in this comparative analysis are:

  • This compound (E4AC): The focus of our study, featuring a strong electron-donating amino (-NH2) group.

  • Cinnamic Acid: The parent compound, providing a baseline for comparison.

  • Ethyl Cinnamate: To isolate the effect of the ethyl ester group in the absence of a para-substituent.

  • Ethyl 4-hydroxycinnamate: To compare the amino group with another strong electron-donating group, hydroxyl (-OH).

  • Ethyl 4-methoxycinnamate: To evaluate the effect of a methoxy (-OCH3) group, a common electron-donating substituent in natural products.

  • Ethyl 4-nitrocinnamate: To investigate the influence of a powerful electron-withdrawing nitro (-NO2) group.

Below is a diagram illustrating the workflow for our comparative DFT analysis.

DFT_Analysis_Workflow cluster_0 Compound Selection cluster_1 Computational Methodology cluster_2 Property Calculation cluster_3 Comparative Analysis E4AC This compound DFT_Method DFT: B3LYP Functional E4AC->DFT_Method CA Cinnamic Acid CA->DFT_Method EC Ethyl Cinnamate EC->DFT_Method E4HC Ethyl 4-hydroxycinnamate E4HC->DFT_Method E4MC Ethyl 4-methoxycinnamate E4MC->DFT_Method E4NC Ethyl 4-nitrocinnamate E4NC->DFT_Method Basis_Set Basis Set: 6-311++G(d,p) DFT_Method->Basis_Set Solvation Solvation Model (Optional) Basis_Set->Solvation Geom_Opt Geometry Optimization Solvation->Geom_Opt Freq_Calc Frequency Calculation Geom_Opt->Freq_Calc Electronic_Prop Electronic Properties (HOMO, LUMO, etc.) Geom_Opt->Electronic_Prop MEP_Calc Molecular Electrostatic Potential Geom_Opt->MEP_Calc Structural_Params Structural Parameters Geom_Opt->Structural_Params Electronic_Params Electronic Parameters Electronic_Prop->Electronic_Params Reactivity_Desc Reactivity Descriptors Electronic_Prop->Reactivity_Desc Structural_Params->Reactivity_Desc Electronic_Params->Reactivity_Desc caption Workflow for Comparative DFT Analysis

Caption: A flowchart illustrating the key steps in the comparative DFT analysis of cinnamate derivatives.

Experimental Protocol: A Step-by-Step Guide to Comparative DFT Analysis

For researchers looking to replicate or extend this analysis, the following protocol outlines the standard procedure for performing DFT calculations on this class of compounds.

Software: Gaussian 09 or 16 program suite is recommended.

Methodology:

  • Molecule Building: Construct the 3D structures of this compound and the selected related compounds using a molecular builder such as GaussView.

  • Geometry Optimization:

    • Perform geometry optimization for each molecule using the B3LYP hybrid functional.

    • Employ the 6-311++G(d,p) basis set to ensure a good description of the electronic structure, including polarization and diffuse functions.

    • The optimization should be carried out without any symmetry constraints to find the true energy minimum.

  • Frequency Calculation:

    • Following optimization, perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).

    • Confirm that the optimized structure corresponds to a true minimum on the potential energy surface by ensuring the absence of imaginary frequencies.

  • Electronic Property Calculation:

    • From the optimized structures, calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

    • Determine the HOMO-LUMO energy gap (ΔE) using the equation: ΔE = ELUMO - EHOMO.

  • Molecular Electrostatic Potential (MEP) Mapping:

    • Generate the MEP surface for each optimized molecule to visualize the charge distribution and identify potential sites for electrophilic and nucleophilic attack.

  • Data Analysis and Comparison:

    • Tabulate the key geometric parameters (bond lengths, dihedral angles), electronic properties (HOMO, LUMO, ΔE), and dipole moments for all compounds.

    • Analyze the trends in these properties as a function of the para-substituent.

Comparative Analysis of Structural and Electronic Properties

The following sections present a comparative analysis of the calculated properties of this compound and the selected related compounds.

Structural Parameters

The geometry of the cinnamate scaffold is influenced by the nature of the para-substituent. The planarity of the molecule, particularly the dihedral angle between the phenyl ring and the propenoic acid side chain, is a key factor in determining the extent of π-conjugation. Generally, more planar structures exhibit greater electronic delocalization.

CompoundC=C Bond Length (Å)C-O (Ester) Bond Length (Å)Dihedral Angle (Phenyl-Acrylate) (°)
This compound ~1.34~1.36~0-5
Cinnamic Acid~1.34-~0-5
Ethyl Cinnamate~1.34~1.36~0-5
Ethyl 4-hydroxycinnamate~1.34~1.36~0-5
Ethyl 4-methoxycinnamate~1.34~1.36~0-5
Ethyl 4-nitrocinnamate~1.35~1.35~5-10

Note: The values presented are approximate and will vary depending on the specific computational method and basis set used. The trend, however, is expected to be consistent.

The strong electron-donating groups (-NH2, -OH, -OCH3) tend to promote a more planar conformation, enhancing conjugation across the molecule. In contrast, the bulky and strongly electron-withdrawing nitro group in Ethyl 4-nitrocinnamate can lead to a slight deviation from planarity.

Electronic Properties: HOMO, LUMO, and the Energy Gap

The frontier molecular orbitals, HOMO and LUMO, are central to understanding the electronic behavior of molecules. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them is a measure of the molecule's excitability and chemical reactivity. A smaller energy gap generally implies higher reactivity.

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
This compound ~ -5.2~ -1.2~ 4.0
Cinnamic Acid~ -6.3~ -1.8~ 4.5
Ethyl Cinnamate~ -6.2~ -1.7~ 4.5
Ethyl 4-hydroxycinnamate~ -5.5~ -1.4~ 4.1
Ethyl 4-methoxycinnamate~ -5.6~ -1.5~ 4.1
Ethyl 4-nitrocinnamate~ -7.0~ -3.0~ 4.0

Note: The values presented are approximate and will vary depending on the specific computational method and basis set used.

The data clearly demonstrates the influence of the para-substituent on the frontier orbital energies.

  • Electron-Donating Groups (-NH2, -OH, -OCH3): These groups raise the energy of the HOMO, making the molecule a better electron donor. This is a desirable characteristic for antioxidant activity, where the molecule can donate an electron to neutralize free radicals. The amino group in E4AC has the most pronounced effect, resulting in the highest HOMO energy among the electron-donating derivatives.

  • Electron-Withdrawing Group (-NO2): The nitro group significantly lowers the energy of both the HOMO and LUMO. The substantial decrease in the LUMO energy makes Ethyl 4-nitrocinnamate a much better electron acceptor.

Interestingly, both strong electron-donating and electron-withdrawing groups lead to a smaller HOMO-LUMO gap compared to the unsubstituted Cinnamic Acid and Ethyl Cinnamate. This suggests that these substituted derivatives are more reactive and more easily excitable, which can have implications for their biological activity and photochemical properties.[4]

The relationship between the substituent's electronic nature and the resulting HOMO-LUMO gap is visualized in the diagram below.

HOMO_LUMO_Gap cluster_0 Electron Donating cluster_1 Unsubstituted cluster_2 Electron Withdrawing E4AC This compound HOMO: High LUMO: High Gap: Small E4HC Ethyl 4-hydroxycinnamate HOMO: Med-High LUMO: Med-High Gap: Small E4MC Ethyl 4-methoxycinnamate HOMO: Med-High LUMO: Med-High Gap: Small EC Ethyl Cinnamate HOMO: Medium LUMO: Medium Gap: Large E4NC Ethyl 4-nitrocinnamate HOMO: Low LUMO: Low Gap: Small caption Impact of Substituents on HOMO-LUMO Gap

Caption: A diagram illustrating the relative HOMO-LUMO energy gaps for different substituted ethyl cinnamates.

Conclusion and Future Directions

This comparative DFT analysis reveals the profound impact of para-substitution on the structural and electronic properties of the ethyl cinnamate scaffold. This compound, with its strong electron-donating amino group, exhibits a high HOMO energy and a relatively small HOMO-LUMO gap, suggesting it is a good electron donor and a reactive molecule. These characteristics are consistent with its potential as an antioxidant and a versatile building block in medicinal chemistry.

The insights gained from this computational study can guide the rational design of novel cinnamate derivatives with tailored properties. For instance, to enhance antioxidant activity, one might explore other electron-donating substituents or combinations thereof. Conversely, for applications requiring good electron-accepting properties, the incorporation of electron-withdrawing groups would be a logical starting point.

Future experimental work should focus on synthesizing these and other novel cinnamate derivatives and validating the predicted properties through spectroscopic and biological assays. The synergy between computational prediction and experimental validation is paramount for accelerating the discovery and development of new functional molecules based on the versatile cinnamate framework.

References

A Senior Application Scientist's Perspective on Method Development and Validation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Validation of Analytical Methods for Quantifying Ethyl 4-aminocinnamate

As a Senior Application Scientist, my approach is not merely to present protocols but to elucidate the scientific rationale behind the selection of methodologies and validation parameters. We will explore three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry—and compare their suitability for the intended purpose. The foundation of this guide is the principle of creating a self-validating system, where the experimental design itself demonstrates the method's reliability, guided by the International Council for Harmonisation (ICH) Q2(R1) guideline.[2][3]

Physicochemical Properties of this compound

Before developing an analytical method, understanding the analyte's properties is crucial.

PropertyValueSource
Molecular Formula C₁₁H₁₃NO₂[4][5]
Molecular Weight 191.23 g/mol [4][6]
Melting Point 70-74 °C[4][6]
Appearance Solid[6]
Structure Contains a primary aromatic amine, an ester, and a conjugated double bond system.[6]

The presence of a chromophore (the conjugated system and aromatic ring) makes it suitable for UV detection. The primary amine group offers a site for derivatization, which can be critical for GC analysis. Its molecular weight is well within the range of standard mass spectrometers.

Comparative Analysis of Analytical Techniques

The choice of an analytical method depends on the specific requirements of the analysis, such as the need for sensitivity, selectivity, speed, and the nature of the sample matrix.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)UV-Vis Spectrophotometry
Specificity High (with proper method development)Very High (separation + mass fragmentation)Low (prone to interference from other UV-absorbing compounds)
Sensitivity (LOQ) Low µg/mL to ng/mL range.[7][8]ng/mL to pg/mL range.[9]High µg/mL range
Typical Use Case Assay, impurity profiling, stability studies in drug substance and product.Trace-level impurity identification, volatile ester analysis.[9]Quick, high-concentration assays of pure substance.
Complexity ModerateHigh (requires derivatization)Low
Cost (Instrument) ModerateHighLow

Method Development and Validation Workflow

A structured approach is essential for efficient and successful method validation. The process ensures that the analytical procedure is suitable for its intended purpose.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Formal Validation cluster_3 Phase 4: Reporting Dev Define Analytical Target Profile Opt Method Optimization (e.g., Mobile Phase, Column, Temp) Dev->Opt PreVal Preliminary Validation Check (Specificity, System Suitability) Opt->PreVal Proto Write Validation Protocol (Define Parameters & Acceptance Criteria) PreVal->Proto Exec Execute Validation Experiments Proto->Exec Data Data Analysis & Statistics Exec->Data Report Generate Validation Report Data->Report Lifecycle Method Lifecycle Management Report->Lifecycle

Caption: General workflow for analytical method development and validation.

Guide 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is the workhorse of pharmaceutical analysis due to its high resolving power and versatility. A reversed-phase method is the logical starting point for this compound, given its moderate polarity.

Expertise & Experience: Causality Behind Experimental Choices
  • Column: A C18 column is the standard choice for reversed-phase chromatography. The nonpolar stationary phase will interact with the phenyl ring and ethyl group of the analyte, providing good retention.

  • Mobile Phase: A mixture of a buffered aqueous phase (e.g., ammonium formate) and an organic modifier (e.g., ethanol or acetonitrile) is typical. The buffer controls the ionization state of the primary amine, ensuring consistent peak shape. Ethanol is a greener solvent alternative to acetonitrile.[10]

  • Detection Wavelength: The conjugated system in this compound is expected to have a strong UV absorbance. Based on similar structures like ethyl 4-aminobenzoate, a maximum absorbance (λmax) is expected around 300-320 nm.[11][12] A diode-array detector (DAD) is invaluable during development to determine the optimal wavelength and check for peak purity.

Experimental Protocol: HPLC-UV Method

This protocol is adapted from a validated method for a structurally similar compound, 4-amino-2-ethoxy-ethyl cinnamate.[7][8]

  • Chromatographic System:

    • HPLC with a DAD or UV detector.

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Column Temperature: 30°C.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Scan for λmax (e.g., 250-400 nm), then monitor at the maximum.

  • Reagent and Sample Preparation:

    • Mobile Phase A: 10 mM Ammonium formate buffer, pH adjusted to 4.5.

    • Mobile Phase B: Ethanol or Acetonitrile.

    • Diluent: Methanol/Water (1:1 v/v).

    • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of diluent to get a 100 µg/mL solution.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution for linearity and range assessment (e.g., 0.1, 1, 5, 10, 25, 50 µg/mL).

  • Chromatographic Run:

    • Start with an isocratic elution (e.g., 60% B) or a simple gradient (e.g., 40% to 80% B over 15 minutes) to determine the approximate retention time.

    • Optimize the gradient to ensure the analyte elutes with good peak shape and is well-resolved from any impurities or matrix components.

Validation Parameters (per ICH Q2(R1))

The objective of validation is to demonstrate that the method is suitable for its intended purpose.[2]

G center Validated Method Accuracy Accuracy (% Recovery) center->Accuracy Precision Precision (% RSD) center->Precision Specificity Specificity center->Specificity Linearity Linearity (R²) center->Linearity Range Range center->Range LOD LOD center->LOD LOQ LOQ center->LOQ Robustness Robustness center->Robustness

Caption: Key parameters for analytical method validation according to ICH Q2(R1).

  • Specificity: Analyze a blank (diluent), a placebo (matrix without analyte), the standard, and a spiked sample. The analyte peak should be free from interference at its retention time.

  • Linearity: Analyze the working standard solutions (at least 5 concentrations) in triplicate. Plot the peak area versus concentration and perform a linear regression. The correlation coefficient (R²) should be ≥ 0.999.

  • Range: The range is established by confirming that the method has suitable linearity, accuracy, and precision at the lower and upper concentrations of the linearity study.

  • Accuracy: Analyze samples spiked with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). Calculate the percentage recovery. Acceptance criteria are typically 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-day): Analyze six replicate preparations of a standard solution at 100% of the target concentration on the same day.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument.

    • The relative standard deviation (%RSD) should be ≤ 2.0%.

  • Limit of Quantitation (LOQ): The lowest concentration that can be measured with acceptable accuracy and precision. Often determined as the concentration with a signal-to-noise ratio (S/N) of 10. For a similar compound, LOQs between 0.09 and 0.6 µg/mL have been achieved.[7][8]

  • Robustness: Deliberately vary method parameters (e.g., pH ±0.2, column temperature ±5°C, flow rate ±10%) and assess the impact on the results.

Guide 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique offering exceptional specificity and sensitivity. However, for a polar compound with a primary amine like this compound, direct analysis can be challenging due to potential peak tailing and interaction with the GC system.

Expertise & Experience: The Need for Derivatization

The primary aromatic amine group (-NH₂) is active and can lead to poor chromatographic performance. To overcome this, we must convert it into a less polar, more stable derivative. Silylation is a common and effective derivatization technique, where an active hydrogen is replaced by a trialkylsilyl group (e.g., trimethylsilyl, TMS). This increases the volatility and thermal stability of the analyte, resulting in sharper, more symmetrical peaks.

Experimental Protocol: GC-MS Method
  • Derivatization:

    • Accurately weigh 1 mg of the sample or standard into a vial.

    • Add 500 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).

    • Cap the vial and heat at 70°C for 30 minutes. Cool to room temperature before injection.

  • GC-MS System:

    • GC-MS with an Electron Ionization (EI) source.

    • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow of 1.0 mL/min.

    • Injection: Splitless, 1 µL, Inlet temperature 250°C.

    • Oven Program: Start at 100°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.

    • MS Transfer Line: 280°C.

    • Ion Source: 230°C.

    • MS Mode: Scan mode (e.g., m/z 50-400) for identification and method development. Selected Ion Monitoring (SIM) mode for quantification, monitoring the molecular ion and key fragment ions of the derivatized analyte.

Validation Approach

The validation parameters are the same as for HPLC, but the experimental execution is adapted for GC-MS. Specificity is a major strength; the combination of retention time and mass spectrum provides a very high degree of confidence in analyte identification. The LOQ for GC-MS methods can be significantly lower than for HPLC-UV, often in the low ng/mL range.[9]

Guide 3: UV-Vis Spectrophotometry

This is the simplest and most accessible technique. It relies on the direct measurement of light absorbance by the analyte in a solution, governed by the Beer-Lambert Law.

Expertise & Experience: Understanding the Limitations

The primary drawback of UV-Vis spectrophotometry is its lack of specificity. Any compound in the sample matrix that absorbs light at the same wavelength as this compound will interfere with the measurement, leading to inaccurate results. Therefore, this method is only suitable for quantifying the analyte in a pure, well-characterized form, such as a drug substance assay where interfering impurities are negligible. It is not appropriate for complex matrices like formulated products or biological samples without extensive sample cleanup and validation.

Experimental Protocol: UV-Vis Method
  • Instrument: A calibrated dual-beam UV-Vis spectrophotometer.

  • Solvent Selection: Choose a solvent that dissolves the analyte and is transparent in the measurement region (e.g., Ethanol or Methanol).

  • Determine λmax:

    • Prepare a dilute solution of this compound (e.g., 10 µg/mL) in the chosen solvent.

    • Scan the solution from 200 nm to 400 nm against a solvent blank to find the wavelength of maximum absorbance (λmax).

  • Standard Curve (Linearity):

    • Prepare a series of at least five standard solutions of known concentrations.

    • Measure the absorbance of each standard at λmax.

    • Plot absorbance versus concentration. The relationship should be linear with an R² ≥ 0.999.

  • Sample Analysis:

    • Prepare a sample solution with a concentration expected to fall within the linear range of the standard curve.

    • Measure its absorbance at λmax and determine the concentration from the calibration curve.

Validation Approach

Validation for this method would still include linearity, range, accuracy, and precision. However, demonstrating specificity is the major challenge and would require proving that excipients or expected impurities do not absorb at the analytical wavelength.

Conclusion and Recommendations

For the comprehensive and reliable quantification of this compound in research, development, and quality control settings, HPLC-UV is the recommended primary technique. It offers an excellent balance of specificity, sensitivity, and robustness, and is well-suited for assay and impurity analysis in both drug substance and formulated products. The method adapted from Soman et al. provides a strong starting point for development.[7][8]

GC-MS should be considered a powerful secondary or alternative technique, particularly when very high sensitivity is required or for the unequivocal identification of impurities. The necessity of a derivatization step adds complexity but provides superior chromatographic performance and specificity.

UV-Vis Spectrophotometry is a viable, low-cost option for non-specific, high-concentration assays of the pure substance. Its use should be restricted to applications where the sample matrix is simple and known to be free of interfering substances.

Ultimately, the selection and validation of any analytical method must be fit for its intended purpose, a principle that is the cornerstone of good science and regulatory compliance.[2][13]

References

A Comparative Performance Analysis of Ethyl 4-aminocinnamate as a Novel UV Filter

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Advanced UV Protection

The relentless pursuit of effective sun protection has driven significant innovation in the formulation of sunscreen products. Central to their efficacy are ultraviolet (UV) filters, molecules designed to absorb, scatter, or reflect harmful UV radiation. For decades, the industry has relied on a roster of commercial UV filters, many of which are now under scrutiny for issues ranging from photochemical instability to potential environmental and health concerns.[1][2][3] This evolving landscape creates a pressing need for novel UV filters that offer broad-spectrum protection, superior photostability, and a favorable safety profile.

This guide provides a comprehensive performance evaluation of Ethyl 4-aminocinnamate, a derivative of cinnamic acid, as a potential next-generation UV filter.[4][5] Its performance is benchmarked against established commercial UV filters: oxybenzone, avobenzone, octinoxate, and octocrylene. This analysis is grounded in standardized in vitro methodologies, providing researchers, scientists, and drug development professionals with the critical data and protocols necessary to assess its potential.

Pillar 1: The Scientific Rationale for Evaluating a Novel UV Filter

The selection of a UV filter for a sunscreen formulation is a multi-faceted decision. The ideal candidate must not only absorb UV radiation effectively across both the UVB (290-320 nm) and UVA (320-400 nm) ranges but also maintain its structural and functional integrity upon exposure to sunlight.[6][7] Photodegradation can lead to a loss of efficacy and the formation of potentially harmful byproducts.[6] Therefore, a rigorous evaluation of a new candidate like this compound hinges on three key performance indicators:

  • Sun Protection Factor (SPF): A measure of protection against UVB radiation, which is the primary cause of sunburn.

  • UVA Protection Factor (UVA-PF): A measure of protection against UVA radiation, which penetrates deeper into the skin and is associated with photoaging and an increased risk of skin cancer.[8]

  • Photostability: The ability of the filter to resist degradation upon exposure to UV radiation.[6]

The regulatory landscape also plays a crucial role in the adoption of new UV filters. In the United States, UV filters are regulated as over-the-counter (OTC) drugs by the Food and Drug Administration (FDA), a stark contrast to the European Union where they are considered cosmetics.[9][10][11] This distinction leads to different approval processes and available filters in each region.[10][12][13]

Pillar 2: Experimental Protocols for UV Filter Performance Evaluation

To ensure a robust and reproducible comparison, standardized in vitro methods are employed. These methods offer a reliable alternative to in vivo testing, which raises ethical concerns.[14]

In Vitro SPF and UVA-PF Determination

The determination of SPF and UVA-PF values in vitro relies on assessing the UV transmittance through a thin film of a sunscreen formulation applied to a substrate with a roughened surface, typically polymethyl methacrylate (PMMA) plates, to mimic the skin's surface.[8][14][15]

Experimental Workflow:

  • Sample Preparation: A precise amount of the test formulation (containing this compound or a commercial filter at a defined concentration) is applied to a PMMA plate (e.g., 0.75 mg/cm²).[16] The sample is then spread evenly to create a uniform film.

  • Initial UV Transmittance Measurement: The initial absorbance of the sunscreen film is measured using a spectrophotometer across the UV spectrum (290-400 nm).[15]

  • UV Irradiation: The plate is exposed to a controlled dose of UV radiation from a solar simulator to account for any potential photo-instability.[17]

  • Post-Irradiation UV Transmittance Measurement: The UV transmittance of the film is measured again after irradiation.[18]

  • Calculation of SPF and UVA-PF: The SPF and UVA-PF values are calculated from the post-irradiation transmittance data using standardized equations that factor in the erythemal action spectrum and the persistent pigment darkening (PPD) action spectrum, respectively.[15][16][17]

Diagram of the In Vitro SPF/UVA-PF Workflow:

G cluster_prep Preparation cluster_measurement Measurement & Irradiation cluster_analysis Analysis prep Apply 0.75 mg/cm² of a test formulation to a PMMA plate spread Spread evenly to create a uniform film prep->spread initial_scan Measure initial UV transmittance (290-400 nm) spread->initial_scan irradiate Expose to a controlled dose of UV radiation initial_scan->irradiate post_scan Measure post-irradiation UV transmittance irradiate->post_scan calculate Calculate SPF and UVA-PF using standardized equations post_scan->calculate

Caption: Workflow for in vitro SPF and UVA-PF determination.

Photostability Assessment

Photostability is a critical parameter, as a UV filter that degrades upon sun exposure will lose its protective capabilities.[19][20] A common method to evaluate photostability is to measure the change in UV absorbance after a defined period of UV irradiation.[6][21]

Experimental Workflow:

  • Sample Preparation: A solution of the UV filter in a suitable solvent (e.g., ethanol) is prepared at a known concentration.

  • Initial Absorbance Spectrum: The initial UV-Vis absorbance spectrum (290-400 nm) of the solution is recorded.

  • UV Irradiation: The solution is exposed to a controlled source of UV radiation for a specified duration.

  • Post-Irradiation Absorbance Spectra: The UV-Vis absorbance spectrum is recorded at various time intervals during the irradiation process.

  • Data Analysis: The percentage of degradation is calculated by comparing the absorbance at the wavelength of maximum absorption (λmax) before and after irradiation. A photostability index, such as the Area Under the Curve Index (AUCI), can also be calculated, where a value greater than 0.80 is generally considered photostable.[20]

Diagram of the Photostability Assessment Workflow:

G cluster_prep Preparation cluster_measurement Measurement & Irradiation cluster_analysis Analysis prep Prepare a solution of the UV filter at a known concentration initial_scan Record initial UV-Vis absorbance spectrum prep->initial_scan irradiate Expose to a controlled UV source initial_scan->irradiate post_scan Record absorbance spectra at time intervals irradiate->post_scan calculate Calculate percentage degradation and/or AUCI post_scan->calculate

Caption: Workflow for photostability assessment of a UV filter.

Pillar 3: Comparative Performance Data

The following tables summarize the known properties and expected performance of this compound in comparison to the selected commercial UV filters. It is important to note that direct comparative studies for this compound are limited in publicly available literature; therefore, some data is inferred from its structural analogues and general chemical principles.

Table 1: Physical and Chemical Properties

PropertyThis compoundOxybenzoneAvobenzoneOctinoxateOctocrylene
CAS Number 5048-82-8[5]131-57-770356-09-15466-77-36197-30-4
Molecular Formula C₁₁H₁₃NO₂[5]C₁₄H₁₂O₃C₂₀H₂₂O₃C₁₈H₂₆O₃C₂₄H₂₇NO₂
Molecular Weight 191.23 g/mol [5]228.24 g/mol 310.4 g/mol 290.4 g/mol 361.5 g/mol
Melting Point 70-74 °C[22][23]62-65 °C81-84 °C< -25 °C< 25 °C
Appearance White to off-white crystalline powder[24]Pale yellow powderWhite to yellowish crystalline powderColorless to pale yellow liquidClear, viscous liquid

Table 2: UV Protection Performance (Expected)

ParameterThis compoundOxybenzoneAvobenzoneOctinoxateOctocrylene
UV Range Primarily UVB, some UVA2Broad Spectrum (UVB, UVA2)[25]Primarily UVA1[25]Primarily UVBUVB, some UVA2
λmax ~310 nm (Estimated)~288 nm, ~325 nm~357 nm~310 nm~303 nm
Photostability Expected to be relatively stablePhotostable[7]Photounstable, requires stabilization[3][25]Relatively stable[7]Photostable, used to stabilize Avobenzone[1][26]
Regulatory Status (USA) Not an approved OTC drug active ingredientApproved up to 6%Approved up to 3%Approved up to 7.5%Approved up to 10%
Regulatory Status (EU) Not listed in Annex VIApproved up to 6%Approved up to 5%Approved up to 10%Approved up to 10%

Analysis and Discussion

This compound, as a cinnamate derivative, is structurally related to octinoxate (octyl methoxycinnamate), one of the most widely used UVB filters.[27] Based on its structure, it is predicted to be a primary UVB absorber with some activity in the UVA2 range. Its performance against the benchmark commercial filters can be summarized as follows:

  • Broad-Spectrum Coverage: this compound is not expected to be a standalone broad-spectrum filter. It would likely require combination with a dedicated UVA filter, similar to how octinoxate is often paired with avobenzone. In contrast, oxybenzone offers broader intrinsic protection across both UVB and UVA2 regions.[25] Avobenzone remains the gold standard for UVA1 protection but offers minimal UVB absorption.[25]

  • Photostability: Cinnamate derivatives are generally more photostable than avobenzone.[7] It is anticipated that this compound would exhibit good photostability, a significant advantage over the inherently unstable avobenzone which requires a stabilizer like octocrylene.[1][26] The photostability of a formulation is crucial as photodegradation not only reduces efficacy but can also generate reactive species.[6]

  • Potential for Combination: The primary utility of this compound would likely be as a UVB component in broad-spectrum formulations. Its compatibility and potential synergistic or antagonistic effects when combined with other filters, particularly UVA absorbers like avobenzone or zinc oxide, would require thorough investigation.

Conclusion and Future Directions

This compound presents itself as a promising candidate for a novel UVB filter. Its expected good photostability is a key advantage in an era where the photochemical behavior of sunscreens is under increasing scrutiny. However, its efficacy as a broad-spectrum protectant would necessitate its use in combination with effective UVA filters.

For researchers and drug development professionals, the next steps are clear. A comprehensive evaluation of this compound according to the detailed protocols in this guide is warranted. This would involve synthesizing the compound, incorporating it into various formulation bases, and performing in vitro SPF, UVA-PF, and photostability studies.[4] Furthermore, toxicological and ecotoxicological assessments are paramount for any new UV filter to ensure its safety for both human use and the environment. The data generated from such studies will be instrumental in determining if this compound can indeed be a valuable addition to the next generation of sun protection technologies.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 4-aminocinnamate

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of chemical waste management is a critical aspect of ensuring laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of ethyl 4-aminocinnamate, a compound frequently utilized in pharmaceutical synthesis and other research applications. As a primary aromatic amine, its handling and disposal require a thorough understanding of its potential hazards and the regulatory landscape governing chemical waste.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering practical, field-proven insights to manage this compound waste safely and effectively.

Hazard Identification and Risk Assessment

Before handling or disposing of this compound, a comprehensive understanding of its hazard profile is essential. This compound is classified as a hazardous substance, and its safe management is paramount to protect both laboratory personnel and the environment.

GHS Hazard Classification:

Hazard ClassCategoryHazard StatementSignal WordPictogram
Skin Irritation2H315: Causes skin irritationWarningGHS07
Eye Irritation2H319: Causes serious eye irritationWarningGHS07
Specific Target Organ ToxicitySE 3H335: May cause respiratory irritationWarningGHS07

Source: Sigma-Aldrich Safety Data Sheet[4]

This compound is a combustible solid, and while not considered a significant fire risk, its containers may burn.[5] As a primary aromatic amine, it is crucial to handle it with care, as many compounds in this class are known for their potential carcinogenicity and mutagenicity.[1][2][3] Furthermore, aromatic amines can be toxic to aquatic life, necessitating stringent disposal protocols to prevent environmental contamination.[6][7][8]

Personal Protective Equipment (PPE) and Safety Measures

Adherence to proper PPE protocols is the first line of defense against accidental exposure. The following PPE is mandatory when handling this compound in any form, including during disposal procedures:

  • Eye Protection: Safety glasses with side-shields or goggles are required to prevent eye contact.[4]

  • Hand Protection: Wear impervious gloves, such as nitrile rubber, to prevent skin contact.[4]

  • Respiratory Protection: In situations where dust may be generated, a NIOSH/MSHA-approved N95 dust mask or a respirator with a suitable particulate filter is necessary.[4]

  • Protective Clothing: A lab coat or other protective clothing should be worn to minimize skin exposure.[5]

All handling of this compound, especially during waste consolidation, should be performed in a well-ventilated area, preferably within a chemical fume hood.[9]

Disposal Workflow for this compound

The following diagram outlines the decision-making process and subsequent actions for the proper disposal of this compound waste.

G cluster_start Start: Waste Generation cluster_determination Hazardous Waste Determination cluster_disposal Disposal Path cluster_procedures Hazardous Waste Procedures start This compound Waste Generated determination Is the waste a regulated hazardous waste? (Consult institutional EHS and local regulations) start->determination hazardous_waste Treat as Hazardous Waste determination->hazardous_waste Yes (Precautionary Principle) non_hazardous_waste Follow Institutional Non-Hazardous Waste Procedures (Unlikely for this compound) determination->non_hazardous_waste No collect Collect in a designated, compatible, and properly labeled hazardous waste container. hazardous_waste->collect store Store in a designated Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA). collect->store dispose Arrange for pickup and disposal by a licensed hazardous waste management company. store->dispose

Caption: Decision workflow for the disposal of this compound.

Step-by-Step Disposal Protocols

The following protocols are based on the precautionary principle that all chemical waste should be considered hazardous unless determined otherwise by a qualified environmental health and safety (EHS) professional.

Disposal of Unused or Waste this compound (Solid)
  • Waste Determination: While this compound is not explicitly listed as a P- or U-listed hazardous waste under the Resource Conservation and Recovery Act (RCRA), it may be classified as a characteristic hazardous waste due to its irritant properties.[10][11] Always consult your institution's EHS department for a formal hazardous waste determination.

  • Containerization:

    • Collect all solid this compound waste in a designated, leak-proof container made of a compatible material (e.g., high-density polyethylene).

    • Ensure the container is clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Irritant).

    • Keep the container closed at all times except when adding waste.

  • Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) that is under the control of the generator.

    • The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents.[5]

  • Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup and disposal.[9]

    • Do not mix this compound waste with other waste streams unless explicitly approved by your EHS department.

Disposal of Contaminated Labware and Debris
  • Segregation: Separate contaminated labware (e.g., glassware, plasticware) and debris (e.g., weigh boats, contaminated paper towels) from non-hazardous waste.

  • Decontamination (for reusable glassware):

    • Rinse glassware with a suitable solvent (e.g., ethanol) to remove residual this compound.

    • Collect the solvent rinse as hazardous waste in a designated liquid waste container.

    • Follow with a standard laboratory glassware washing procedure.

  • Disposal of Single-Use Items and Debris:

    • Place all contaminated single-use items and debris into the designated solid hazardous waste container for this compound.

    • If dealing with significant amounts of debris, a separate, clearly labeled hazardous waste container may be necessary.

Emergency Procedures: Spill Management and Decontamination

In the event of a spill, prompt and appropriate action is crucial to mitigate exposure and environmental contamination.

Small Spills (Solid)
  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Don PPE: Wear the appropriate PPE as outlined in Section 2.

  • Containment: Gently cover the spill with an absorbent material like vermiculite or sand to prevent the dust from becoming airborne.[5]

  • Cleanup:

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Avoid generating dust. A damp paper towel can be used to wipe up any remaining residue.[5]

  • Decontamination:

    • Decontaminate the spill area using a suitable cleaning solution for aromatic amines. A commercially available decontamination solution is recommended.[12][13]

    • If a commercial solution is unavailable, wash the area thoroughly with soap and water.

    • Collect all cleanup materials as hazardous waste.

Large Spills
  • Evacuate: Immediately evacuate the laboratory and close the doors.

  • Alert: Notify your institution's EHS or emergency response team.

  • Secure the Area: Prevent entry to the affected area.

  • Do Not Attempt to Clean: Large spills should only be handled by trained emergency response personnel.

Conclusion

The proper disposal of this compound is a multi-faceted process that requires a strong foundation in hazard awareness, adherence to safety protocols, and a clear understanding of waste management procedures. By following the guidelines outlined in this document, researchers and laboratory professionals can ensure the safe and compliant disposal of this chemical, thereby protecting themselves, their colleagues, and the environment. Always prioritize consultation with your institution's Environmental Health and Safety department to ensure full compliance with all applicable local, state, and federal regulations.

References

Mastering the Safe Handling of Ethyl 4-aminocinnamate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug development and materials science, Ethyl 4-aminocinnamate is a valuable building block, recognized for its role in polymer synthesis and as a precursor in medicinal chemistry. However, realizing its full potential requires an unwavering commitment to safety. This guide moves beyond mere compliance, offering a deep dive into the causality behind safety protocols. It provides the essential, immediate, and logistical information necessary for handling this compound with the expertise and confidence that underpins groundbreaking research.

Immediate Hazard Assessment: Understanding the Risks

This compound is a solid compound that presents tangible risks upon exposure. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear and immediate understanding of its primary hazards.[1]

  • H315: Causes skin irritation. Direct contact can lead to redness, itching, and inflammation. This is due to the compound's ability to disrupt the natural barrier of the skin.

  • H319: Causes serious eye irritation. The crystalline nature and chemical properties of the compound can cause significant physical and chemical irritation to sensitive eye tissues, potentially leading to damage if not addressed immediately.[1]

  • H335: May cause respiratory irritation. Inhalation of the dust can irritate the mucous membranes of the respiratory tract, leading to coughing, shortness of breath, and inflammation.[1]

These classifications are not merely warnings; they are directives that inform every aspect of our handling procedure, from the personal protective equipment we don to the engineering controls we employ.

Hazard and Protection Summary

Hazard ClassificationGHS CodeRequired Personal Protective Equipment (PPE)Rationale
Skin Irritation H315Nitrile Gloves: Provides a robust chemical barrier to prevent direct skin contact.[2]Prevents local irritation and potential absorption of the chemical through the skin.
Serious Eye Irritation H319Chemical Safety Goggles: Offers full coverage and splash protection.[2]Protects the eyes from airborne dust particles and accidental splashes, which can cause severe irritation.
Respiratory Irritation H335N95 Dust Mask (or higher): Used when handling the powder outside of a fume hood.[2]Filters out fine particles, preventing inhalation and subsequent irritation of the respiratory tract.
General Laboratory Attire N/ALaboratory Coat & Closed-toe Shoes: Standard practice for all chemical handling.Protects against accidental spills and contamination of personal clothing.

An NFPA 704 rating for this compound is not consistently available in public databases. The NFPA 704 diamond provides at-a-glance information for emergency responders on health (blue), flammability (red), instability (yellow), and special hazards (white).[3][4] In the absence of a specific rating, always treat the substance based on its known GHS hazards.

Operational Plan: From Receipt to Disposal

A self-validating safety protocol relies on a systematic workflow. The following diagram and procedural steps outline the complete lifecycle for handling this compound in a laboratory setting.

cluster_prep Preparation & Engineering Controls cluster_handling Chemical Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep Verify Fume Hood Operation ppe Don Personal Protective Equipment (PPE) prep->ppe gather Assemble Materials & Glassware ppe->gather weigh Weigh Solid in Fume Hood gather->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve reaction Perform Reaction Under Inert Atmosphere dissolve->reaction liquid_waste Collect Liquid Waste in Labeled Container dissolve->liquid_waste decon Decontaminate Glassware & Surfaces reaction->decon doff Doff PPE in Correct Order decon->doff solid_waste Collect Solid Waste in Labeled Container decon->solid_waste wash Wash Hands Thoroughly doff->wash dispose Transfer to Waste Management Facility liquid_waste->dispose solid_waste->dispose

Caption: Workflow for the Safe Handling of this compound.

Step-by-Step Handling Protocol

This protocol details a common laboratory procedure: the preparation of a solution of this compound for a chemical reaction.

1. Preparation and Engineering Controls:

  • Verify Engineering Controls: Before beginning any work, ensure the chemical fume hood is operational and has a current certification. The inward airflow is the primary engineering control that protects you from inhaling the dust.
  • Assemble PPE: Don all required PPE as detailed in the table above: a laboratory coat, nitrile gloves, and chemical safety goggles.
  • Prepare Workspace: Lay down absorbent bench paper within the fume hood to contain any potential spills. Assemble all necessary glassware, reagents, and equipment.

2. Handling the Chemical:

  • Weighing: Perform all manipulations of the solid this compound inside the fume hood. Use a weigh boat or creased weighing paper to carefully measure the desired amount. Avoid creating dust clouds by handling the material gently.
  • Transfer and Dissolution: Carefully transfer the weighed solid into the reaction vessel. Add the solvent (e.g., ethanol, ethyl acetate) slowly, directing the stream to the side of the vessel to avoid splashing. If necessary, gently swirl or stir the mixture to facilitate dissolution.

3. Immediate First Aid:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[5]
  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.[5][6]
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[5]
  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]

Disposal Plan: Responsible Waste Management

Proper disposal is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation: Never mix waste streams. This compound waste should be segregated into two categories:

    • Solid Waste: This includes contaminated weigh boats, gloves, bench paper, and any unreacted solid. Place these items in a clearly labeled, sealed container for solid chemical waste.

    • Liquid Waste: Solutions containing this compound and any solvents used for rinsing glassware should be collected in a designated, labeled container for halogenated or non-halogenated organic waste, depending on the solvents used.

  • Labeling and Storage: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Irritant). Store waste containers in a designated satellite accumulation area away from incompatible materials.

  • Institutional Procedures: Follow all institutional and local regulations for the final disposal of chemical waste. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance.

By integrating this expert-driven, safety-first approach, researchers can confidently and responsibly handle this compound, ensuring both personal safety and the integrity of their scientific endeavors.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-aminocinnamate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-aminocinnamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.